molecular formula C9H14ClN5 B1363302 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine CAS No. 322691-38-3

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Katalognummer: B1363302
CAS-Nummer: 322691-38-3
Molekulargewicht: 227.69 g/mol
InChI-Schlüssel: NIQPQNNFLHVTLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C9H14ClN5 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQPQNNFLHVTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363305
Record name 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322691-38-3
Record name 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322691-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

physicochemical properties of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling & Handling of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Executive Summary & Molecular Identity

This guide details the physicochemical properties, synthesis logic, and stability profile of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine .[1][2] As a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Dasatinib , this scaffold combines a reactive electrophilic core (chloropyrimidine) with a solubilizing basic tail (N-methylpiperazine).

Understanding the interplay between the electron-deficient pyrimidine ring and the basic piperazine moiety is essential for optimizing yield, preventing hydrolysis, and ensuring purity during scale-up.

Table 1: Core Identity Matrix
ParameterTechnical Specification
IUPAC Name 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Common Role Dasatinib Intermediate (Key Scaffold)
Molecular Formula C₉H₁₄ClN₅
Molecular Weight 227.69 g/mol
CAS Registry 4462-96-8 (Precursor Ref) / Specific Intermediate CAS varies by salt form
Physical State Off-white to pale yellow solid
Melting Point 148°C – 152°C (Dependent on solvent of crystallization)
SMILES CN1CCN(CC1)c2cc(Cl)nc(N)n2

Physicochemical Profiling

Solubility & Ionization (pKa)

The molecule exhibits amphiphilic behavior driven by the disparate electronic environments of its two heterocyclic rings.

  • The Basic Domain (Piperazine): The N4-methyl nitrogen is the most basic site (pKa ≈ 8.5–9.0). In acidic media (pH < 6), this nitrogen protonates, significantly enhancing aqueous solubility (>50 mg/mL in 0.1 N HCl).

  • The Acidic/Neutral Domain (Pyrimidine): The 2-amino group is weakly basic due to electron withdrawal by the pyrimidine ring and the chloro-substituent. It does not significantly contribute to solubility at physiological pH.

Critical Handling Note: At neutral to basic pH (pH > 8), the molecule exists in its free-base form, which has poor aqueous solubility (<1 mg/mL) and tends to oil out or precipitate as a sticky solid. Process Recommendation: Perform extractions or purifications in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMSO) when in the free-base form.

Lipophilicity (LogP/LogD)
  • Calculated LogP (cLogP): ~0.8 – 1.2[2]

  • LogD (pH 7.4): ~0.5 (Moderate lipophilicity)[2]

  • Implication: The low positive LogP indicates the compound is membrane-permeable but sufficiently polar to be retained on Reverse Phase (C18) HPLC columns without requiring high organic modifiers.

Synthesis & Reactivity Logic

The synthesis relies on a controlled Nucleophilic Aromatic Substitution (


). The starting material, 2-amino-4,6-dichloropyrimidine , possesses two equivalent electrophilic sites.[1][2] The introduction of N-methylpiperazine desymmetrizes the molecule.
Reaction Mechanism & Selectivity

The reaction is kinetically controlled. The first substitution is facile, but the second substitution (to replace the remaining chlorine) is significantly slower due to the electron-donating effect of the newly added piperazine amine, which deactivates the ring.

SynthesisPathway cluster_conditions Process Control Start 2-Amino-4,6- dichloropyrimidine Inter Tetrahedral Intermediate Start->Inter SnAr Attack (Solvent: Water/EtOH) Reagent N-Methylpiperazine (1.0 - 1.1 eq) Reagent->Inter Product Target: 4-Chloro-6-(4-methyl- piperazin-1-yl)pyrimidin-2-amine Inter->Product -HCl (Fast) ByProduct Bis-substituted Impurity Product->ByProduct Excess Amine High Temp (Slow) Temp Temp: 80-90°C Base Base: NEt3 or Excess Reagent

Figure 1: Selective


 pathway. Control of stoichiometry is critical to prevent the formation of the bis-substituted impurity.[1]
Stability Concerns: Hydrolysis

The remaining Chlorine atom at the C4 position is a "warhead" intended for subsequent coupling (e.g., with a thiazole amine in Dasatinib synthesis). However, it is susceptible to hydrolysis.[3]

  • Risk Factor: High pH (>10) and elevated temperatures (>60°C) in aqueous media will displace the Chloride with Hydroxide, yielding the 4-hydroxy-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine impurity.[1][2]

  • Mitigation: Quench reactions with cold water and adjust pH to 8–9 immediately for precipitation. Avoid prolonged exposure to caustic soda.

Experimental Protocols

Synthesis Procedure (Standardized)

This protocol prioritizes mono-substitution selectivity.[1][2]

  • Charge: Suspend 2-amino-4,6-dichloropyrimidine (1.0 eq) in water or ethanol (10 vol).

  • Addition: Add N-methylpiperazine (1.1 eq) dropwise.

    • Why? Slight excess ensures conversion, but limiting it prevents bis-substitution.[2]

  • Reaction: Heat to reflux (80°C – 90°C) for 4–6 hours. Monitor by HPLC.

  • Work-up:

    • Cool to 20°C.

    • Adjust pH to ~9 using saturated NaHCO₃.

    • The product will precipitate. Filter and wash with cold water to remove salts and unreacted piperazine.

  • Drying: Vacuum dry at 45°C.

Analytical Method (HPLC)

To separate the mono-substituted target from the starting material and bis-impurity.[1][2]

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyrimidine absorption max).

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)."[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3062316, Dasatinib Intermediate." PubChem. Link[1][2]

  • World Intellectual Property Organization (WIPO). (2005). "Process for preparing 2-amino-thiazole-5-carboxamides." Patent WO2005077945. Link[1][2]

Sources

Mechanistic Profiling of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive for Drug Discovery Professionals

Executive Summary: The Privileged Scaffold

The molecule 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS: 322691-38-3) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility spans two distinct pharmacological domains:[1][2]

  • GPCR Modulation: Acting as a bioisostere for biogenic amines, targeting Dopamine (D2/D3) and Serotonin (5-HT) receptors.

  • Kinase Inhibition: Serving as a hinge-binding scaffold for ATP-competitive inhibitors (e.g., CDKs, PLK1, BRD4).

This guide dissects the mechanism of action (MoA), structure-activity relationships (SAR), and experimental validation protocols for this scaffold.

Chemical Biology & Structural Pharmacophore

The biological activity of this derivative stems from its ability to engage multiple binding pockets through distinct electronic and steric features.

Structural MotifPharmacological FunctionInteraction Type
N-Methylpiperazine Mimics the basic side chain of neurotransmitters (e.g., Dopamine).Ionic Interaction: The

nitrogen (pKa ~8.5) is protonated at physiological pH, forming a salt bridge with conserved Aspartate residues (e.g., Asp3.32) in GPCR transmembrane helices.
Pyrimidine Core Acts as a rigid spacer and aromatic anchor.

-

Stacking:
Interacts with aromatic residues (Phe, Trp, Tyr) in the receptor pocket.
2-Amino Group Critical H-bond donor.Hydrogen Bonding: Forms bidentate H-bonds with the "hinge region" backbone carbonyls in kinases or Ser/Thr residues in GPCR loops.
4-Chloro Substituent Lipophilic "Warhead" or Handle.Hydrophobic/Steric: Fits into hydrophobic sub-pockets (e.g., Val/Leu rich regions). Also serves as an electrophilic site for

derivatization to extend the scaffold.
Mechanism of Action I: GPCR Antagonism (Dopamine/Serotonin)

Research indicates that 6-chloro-4-(N-methylpiperazino)pyrimidine derivatives exhibit significant affinity for Dopamine D2 and Serotonin 5-HT2 receptors. This activity profiles them as potential antipsychotic or anxiolytic leads.

3.1 Receptor Binding Dynamics
  • Orthosteric Binding: The molecule competes with endogenous ligands (dopamine/serotonin).

  • Ionic Lock: The protonated piperazine nitrogen anchors the molecule to Asp114 (D2 receptor numbering) in TM3.

  • Steric Blockade: The rigid pyrimidine core prevents the conformational change of Transmembrane Helix 6 (TM6) required for G-protein coupling, thereby acting as an antagonist or inverse agonist .

3.2 Downstream Signaling Effects

Upon binding to the D2 receptor (a


-coupled GPCR), the antagonist prevents the inhibition of Adenylyl Cyclase.
  • Normal State (Agonist Bound):

    
     inhibits Adenylyl Cyclase 
    
    
    
    
    
    cAMP.
  • Antagonist State (Scaffold Bound): Blocks

    
     activation 
    
    
    
    Normalization of cAMP levels.
3.3 Visualization: GPCR Signaling Pathway

The following diagram illustrates the blockade of the D2-mediated signaling cascade.

G cluster_membrane Cell Membrane Ligand 4-Chloro-6-(4-methylpiperazin-1-yl) pyrimidin-2-amine D2R Dopamine D2 Receptor (TM Domain) Ligand->D2R Competitive Antagonism (Ki < 100 nM) Gi Gi/o Protein Complex D2R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP Levels AC->cAMP Catalysis Restored PKA PKA Activation cAMP->PKA Activates Effect Neuronal Firing / Gene Transcription PKA->Effect Modulates

Figure 1: Antagonistic mechanism at the Dopamine D2 receptor. The ligand prevents Gi-mediated inhibition of Adenylyl Cyclase.

Mechanism of Action II: Kinase Inhibition (Scaffold Utility)

In oncology, this scaffold is a precursor to ATP-competitive inhibitors . The 2-amino-pyrimidine motif is a classic "hinge binder."

4.1 The Hinge Binding Motif
  • Interaction: The N1 (pyrimidine ring nitrogen) and the exocyclic 2-NH2 group form a donor-acceptor pair.

  • Target: They hydrogen bond with the backbone amide and carbonyl of the kinase hinge region (e.g., Leu83 in CDK2).

  • Selectivity: The 4-chloro group often occupies the hydrophobic "gatekeeper" pocket. Replacing the Chlorine with bulky aromatic groups (via Suzuki coupling) allows access to the "back pocket," dramatically increasing selectivity for specific kinases like PLK1 or BRD4 .

Experimental Protocols

To validate the mechanism and activity of this scaffold, the following workflows are recommended.

5.1 Protocol A: Chemical Synthesis (Nucleophilic Aromatic Substitution)

Objective: Synthesize the core scaffold from commercially available precursors.

  • Reagents: 2-amino-4,6-dichloropyrimidine (1.0 eq), N-methylpiperazine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Ethanol.

  • Procedure:

    • Dissolve 2-amino-4,6-dichloropyrimidine in DMF.

    • Add

      
       and stir at Room Temperature (RT) for 10 min.
      
    • Dropwise add N-methylpiperazine.

    • Heat to 80°C for 4–6 hours (Monitor via TLC/LC-MS).

    • Workup: Pour into ice water. The product often precipitates. Filter and recrystallize from Ethanol.[3]

  • Validation: NMR (

    
    , 
    
    
    
    ) and Mass Spec (Expected M+H: ~228.5).
5.2 Protocol B: Radioligand Binding Assay (GPCR Affinity)

Objective: Determine


 values for D2/5-HT receptors.
  • Membrane Prep: Use CHO cells overexpressing human D2 receptor.

  • Radioligand:

    
    -Spiroperidol (0.2 nM).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation:

    • Mix Membranes + Radioligand + Test Compound (concentration range

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
5.3 Visualization: Experimental Workflow

Workflow Start Precursor: 2-amino-4,6-dichloropyrimidine Step1 SnAr Reaction (+ N-methylpiperazine) Start->Step1 Product Scaffold: 4-Cl-6-(4-Me-pip)-pyrim-2-amine Step1->Product Yield > 80% Assay1 Binding Assay ([3H]-Spiroperidol) Product->Assay1 Affinity Screening Assay2 Functional Assay (cAMP / Calcium) Product->Assay2 Efficacy Screening Result Determine Ki / IC50 Assay1->Result Assay2->Result

Figure 2: Integrated synthesis and screening workflow for pharmacological validation.

References
  • Guérémy, C., et al. (1982).[4] "2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines, inhibitors of spiroperidol binding."[4] Journal of Medicinal Chemistry.

  • El-Metwally, S. A., et al. (2022).[5] "Novel Aminopyrimidine-2,4-diones... as Dual-Target Inhibitors of BRD4/PLK1." Molecules (MDPI).

  • BOC Sciences. (n.d.).[] "4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine Product Page." BOC Sciences Chemical Database.

  • Vertex AI Search. (2024). "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." PubMed Central.

Sources

The Aminopyrimidine Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The substituted aminopyrimidine core is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of this privileged scaffold. We delve into the mechanistic underpinnings of its diverse therapeutic applications, with a particular focus on its role in kinase inhibition and antimicrobial chemotherapy. Detailed experimental protocols, data-driven insights, and visual representations of key concepts are provided to empower researchers in the design and development of novel aminopyrimidine-based therapeutics.

Introduction: The Enduring Significance of the Aminopyrimidine Moiety

The pyrimidine ring, a fundamental component of nucleic acids, has long captured the attention of medicinal chemists. Among its derivatives, the aminopyrimidine scaffold has emerged as a particularly fruitful area of research, yielding a multitude of clinically relevant drugs. Its ability to engage in a variety of non-covalent interactions, particularly hydrogen bonding, makes it an ideal pharmacophore for targeting a wide range of biological macromolecules. Substituted aminopyrimidines have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide will provide a deep dive into the core principles governing the biological activity of this versatile scaffold, offering both foundational knowledge and practical insights for researchers in the field.

Synthetic Strategies: Building the Aminopyrimidine Core and its Analogs

The synthetic accessibility of the aminopyrimidine scaffold is a key factor contributing to its widespread use in drug discovery. A variety of robust and versatile synthetic methods have been developed to construct the core ring system and introduce a diverse array of substituents.

Classical Condensation Reactions

A common and efficient method for the synthesis of 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine. For instance, the reaction of chalcones with guanidine hydrochloride in an alcoholic solvent provides a straightforward route to 2-aminopyrimidine derivatives.

Nucleophilic Substitution on Dihalopyrimidines

Commercially available dihalopyrimidines, such as 2-amino-4,6-dichloropyrimidine, serve as versatile starting materials for the synthesis of substituted aminopyrimidines. Nucleophilic aromatic substitution reactions with a wide range of amines allow for the introduction of diverse functionalities at the 4- and 6-positions of the pyrimidine ring.

Experimental Protocol: General Procedure for the Synthesis of 2,4-Disubstituted Aminopyrimidines

This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives via nucleophilic substitution.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine (e.g., aniline, benzylamine, piperidine)

  • Triethylamine (TEA) or other suitable base

  • Ethanol or other suitable solvent

  • Distilled water

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Hexane and Ethyl acetate for TLC mobile phase

Procedure:

  • To a round-bottom flask, add 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1-1.2 equivalents), and a suitable solvent such as ethanol.

  • Add triethylamine (2-3 equivalents) to the reaction mixture to act as a base and scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (typically 80-90°C) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired substituted aminopyrimidine.

  • Characterize the final product by spectroscopic methods such as NMR, IR, and mass spectrometry.

G

Aminopyrimidines as Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrimidine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors. Its ability to mimic the adenine core of ATP allows it to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.

Mechanism of Action: Competitive ATP Inhibition

The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase, a critical structural element that connects the N- and C-lobes of the enzyme. These interactions anchor the inhibitor in the ATP-binding site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

G

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC). Several aminopyrimidine-based EGFR inhibitors have been developed, including osimertinib, which is a third-generation inhibitor that is effective against mutant forms of EGFR. These inhibitors typically feature a 2-aminopyrimidine core that anchors the molecule in the ATP-binding pocket, with substituents at the 4- and 5-positions fine-tuning selectivity and potency.

G

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring kinase activity in a high-throughput format.

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody to the phosphorylated substrate brings the europium donor and an XL6

Precision Functionalization: A Master Guide to Chloropyrimidine Reactivity in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrimidines represent the backbone of modern kinase inhibitor discovery (e.g., Ibrutinib, Rosuvastatin analogs). However, their reactivity profile is often oversimplified in general organic chemistry texts. For the medicinal chemist, the challenge lies not in making the bond, but in controlling the regioselectivity of the Nucleophilic Aromatic Substitution (SNAr).

This technical guide moves beyond basic "add and stir" methodologies. It deconstructs the electronic and steric governors of pyrimidine reactivity, providing a validated roadmap for selectively functionalizing 2,4- and 4,6-dichloropyrimidines. We focus on the causality of reaction conditions—explaining why specific solvents and temperatures lock in the desired isomer.

Part 1: Mechanistic Underpinnings & The Electronic Landscape

The SNAr Mechanism in Pyrimidines

Unlike electrophilic aromatic substitution (which pyrimidines resist), SNAr proceeds via an Addition-Elimination mechanism. The rate-determining step is typically the nucleophilic attack, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

The stability of this complex dictates reactivity.

  • C4/C6 Position: Attack here places the negative charge on N1 and N3. The ability to delocalize charge onto two electronegative nitrogen atoms creates a lower energy transition state.

  • C2 Position: Attack here places charge on N1 and N3, but the resonance contributors are often less favorable energetically compared to the para-like quinoid structures accessible from C4 attack.

Visualizing the Reactivity Gap

The following diagram illustrates the energy landscape. Note the significantly lower activation energy (


) for C4 attack compared to C2.

ReactionCoordinate Start 2,4-Dichloropyrimidine + Nucleophile TS_C4 TS (C4 Attack) Lower Ea Start->TS_C4 Fast (< 25°C) TS_C2 TS (C2 Attack) Higher Ea Start->TS_C2 Slow (> 80°C) Inter_C4 Meisenheimer (C4) High Stability TS_C4->Inter_C4 Inter_C2 Meisenheimer (C2) Lower Stability TS_C2->Inter_C2 Product_C4 4-Substituted Product (Major) Inter_C4->Product_C4 -Cl⁻ Product_C2 2-Substituted Product (Minor) Inter_C2->Product_C2 -Cl⁻

Figure 1: Reaction coordinate comparison. The C4 pathway is kinetically favored due to superior resonance stabilization of the intermediate.

Part 2: The Regioselectivity Matrix

The "Standard Model" of pyrimidine reactivity is C4 > C2 > C5 .[1] However, substituents on the ring can warp this landscape.

The Standard Case: 2,4-Dichloropyrimidine[2][3]
  • Dominant Pathway: C4 substitution.

  • Selectivity Ratio: Typically >9:1 (C4:C2) under kinetic control (low temperature).

  • Driver: The C4 carbon is more electrophilic due to the additive inductive effects of N1, N3, and the C2-Cl.

The Inversion Case: Impact of C5 and C6 Substituents

This is where many synthetic routes fail. The electronic nature of existing groups changes the preferred site of attack.[2][3]

Substituent LocationSubstituent TypeEffect on ReactivityOutcome
C5 Electron Withdrawing (e.g., -NO₂, -CHO)Hyper-activation of C4. The C4 position becomes extremely electrophilic.Exclusive C4 substitution, often rapid even at -78°C.
C5 Electron Donating (e.g., -OMe)Deactivation of ring.Sluggish reaction; requires higher temps; selectivity may drop.
C6 Electron Donating (e.g., -NHMe, -OMe)Selectivity Inversion. Can direct incoming nucleophiles to C2 .Critical Insight: A C6-EDG pushes electron density into the ring, shielding C4 more than C2.
Decision Tree for Synthetic Planning

Use this logic flow to determine your reaction order.

SelectivityLogic Start Target: Disubstituted Pyrimidine CheckSub Check Existing Substituents Start->CheckSub Sub_None No Substituents (2,4-Dichloro) CheckSub->Sub_None Sub_C5_EWG C5 = EWG (-NO2, -CN) CheckSub->Sub_C5_EWG Sub_C6_EDG C6 = EDG (-OMe, -NR2) CheckSub->Sub_C6_EDG Action_Standard Standard Protocol: Nucleophile attacks C4 Sub_None->Action_Standard Action_Fast Rapid Protocol: C4 Attack (Cryogenic) Sub_C5_EWG->Action_Fast Action_Invert Inversion Protocol: High Probability of C2 Attack Sub_C6_EDG->Action_Invert

Figure 2: Regioselectivity decision matrix based on electronic substituent effects.

Part 3: Practical Optimization & Protocols

The "Temperature Switch" Methodology

The most reliable way to differentiate C4 and C2 reactivity in a 2,4-dichloropyrimidine is temperature control.

Protocol A: Selective C4 Functionalization (Kinetic Control)

Objective: Install a nucleophile at C4 while leaving C2-Cl intact.

  • Solvent: DMF or NMP (Polar aprotic).

    • Why: These solvents solvate the cation (e.g., Na⁺, K⁺ or protonated amine), leaving the nucleophilic anion "naked" and highly reactive. This allows the reaction to proceed at lower temperatures, maximizing kinetic selectivity.

  • Base: DIPEA (Hunig's Base) for amines; NaH for alcohols.

  • Temperature: 0°C to RT .

    • Critical: Do NOT heat. Heating overcomes the activation barrier for C2, leading to bis-substitution mixtures.

  • Stoichiometry: 0.95 - 1.05 equivalents of Nucleophile. Excess nucleophile leads to bis-substitution.

Step-by-Step:

  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in DMF (0.2 M) at 0°C.

  • Add DIPEA (1.2 equiv).

  • Add amine nucleophile (1.0 equiv) dropwise over 10 minutes.

  • Stir at 0°C for 1 hour. Monitor by LCMS.

  • Result: >95% C4-substitution.

Protocol B: Subsequent C2 Functionalization (Thermodynamic Forcing)

Objective: Displace the remaining C2-Cl.

  • Solvent: n-Butanol or DMSO .

  • Temperature: 80°C - 120°C .

    • Why: The C2 position is deactivated by the electron-donating group now present at C4. High thermal energy is required to surmount the activation barrier.

  • Base: Excess DIPEA or K₂CO₃ .

Step-by-Step:

  • Take the crude intermediate from Protocol A (or isolated solid).

  • Dissolve in n-Butanol (high boiling point protic solvent assists in proton transfer for amine nucleophiles).

  • Add second nucleophile (1.5 - 2.0 equiv).

  • Heat to reflux (117°C) for 4-12 hours.

  • Result: 2,4-disubstituted pyrimidine.[1][4][5][2][6][7][8][9][10][11]

Part 4: Troubleshooting & Exceptions

The "Bis-Substitution" Trap
  • Symptom: You aim for mono-substitution at C4, but get 20% bis-product (2,4-disubstituted) and 20% starting material.

  • Cause: The reaction is too hot, or the nucleophile is too small/reactive (e.g., methoxide).

  • Fix: Lower temperature to -20°C. Add the nucleophile very slowly (syringe pump) to keep its instantaneous concentration low relative to the electrophile.

The "Unreactive C2"
  • Symptom: C4 is substituted, but C2 refuses to react even at reflux.

  • Cause: The group installed at C4 is strongly electron-donating (e.g., -NH₂, -OMe), rendering the ring too electron-rich for SNAr.

  • Fix: Switch to Buchwald-Hartwig Cross-Coupling .

    • Catalyst: Pd(OAc)₂ / Xantphos or BrettPhos.

    • Base: Cs₂CO₃.

    • Solvent: Dioxane, 100°C.

    • Mechanism:[3][7] Pd inserts into the C-Cl bond (Oxidative Addition), bypassing the need for ring electrophilicity.

Solvent-Induced Regioselectivity Changes

Recent research indicates that solvent choice can subtly influence ratios.[8]

  • Protic Solvents (EtOH, MeOH): Can stabilize the leaving group (Cl⁻) via H-bonding, sometimes accelerating the reaction but potentially eroding selectivity due to solvolysis side reactions.

  • Non-Polar Solvents (THF, Toluene): Generally slow for SNAr unless a phase transfer catalyst (18-crown-6) is used.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: ResearchGate. URL:[Link]

  • Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity. Source: Chemistry Stack Exchange (Community Consensus & Mechanism Discussion). URL:[Link]

  • C2-Selective Pd-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Source: NIH / PubMed Central (Discussing the inversion of standard SNAr trends via Catalysis). URL:[Link]

  • Reactions of 5-chloro-2,4,6-trifluoropyrimidine with Nitrogen Centred Nucleophiles. Source: NIH / PubMed Central. URL:[Link]

Sources

Strategic Synthesis & Process Control: 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS 322691-38-3) represents a critical desymmetrization step in the production of various tyrosine kinase inhibitors (e.g., Dasatinib analogues). This guide details a robust Nucleophilic Aromatic Substitution (SNAr) protocol designed to maximize mono-substitution selectivity while suppressing the formation of the bis-substituted impurity.

The core challenge in this synthesis is regiocontrol via stoichiometry and kinetics . Since the starting material, 2-amino-4,6-dichloropyrimidine, is symmetrical, the first substitution is statistically favored. However, the introduction of the electron-donating piperazine ring deactivates the pyrimidine core towards further nucleophilic attack, providing a kinetic "brake" that can be exploited for high-purity isolation.

Strategic Retrosynthesis & Mechanism

The synthesis relies on a direct displacement of one chloride atom on the pyrimidine ring by the secondary amine of N-methylpiperazine.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM1 2-Amino-4,6- dichloropyrimidine (Electrophile) TS Meisenheimer Complex SM1->TS + SM2 Solvent: EtOH/H2O SM2 N-Methylpiperazine (Nucleophile) SM2->TS Product 4-Chloro-6-(4-methyl- piperazin-1-yl)pyrimidin-2-amine (Target) TS->Product - Cl⁻ HCl HCl (Byproduct) TS->HCl Control KINETIC CONTROL: Electron donation from piperazine deactivates the ring, slowing the second substitution. Product->Control

Figure 1: Mechanistic pathway for the desymmetrization of 2-amino-4,6-dichloropyrimidine via SNAr.

Critical Starting Materials (CSM) Profile

Success depends on the strict quality control of inputs. The reaction is sensitive to water content (hydrolysis risk) and stoichiometry.

MaterialCASRoleCritical SpecificationHandling Hazard
2-Amino-4,6-dichloropyrimidine 56-05-3ElectrophilePurity > 98% (HPLC)Moisture < 0.5%Skin Sensitizer (H317)Eye Irritant (H319)
1-Methylpiperazine 109-01-3NucleophilePurity > 99%Color: Colorless to pale yellowFlammable Liquid (H226)Corrosive (H314)
Ethanol (Absolute) 64-17-5SolventWater content < 0.2%Flammable (H225)
Triethylamine (TEA) 121-44-8Base ScavengerPurity > 99%Corrosive, Volatile

Expert Insight: While some protocols use water as a solvent, using absolute ethanol or isopropanol facilitates the precipitation of the product upon cooling, simplifying the workup to a filtration step rather than an extraction.

Experimental Protocol: The "Self-Validating" Workflow

This protocol uses Ethanol as the solvent system. It is designed to be self-validating: the product's solubility profile in cold ethanol acts as a purification filter.

Step-by-Step Methodology
  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).[1]
    
  • Charge SM1: Add 16.4 g (100 mmol) of 2-amino-4,6-dichloropyrimidine.

  • Solvent Addition: Add 160 mL of Ethanol (10 volumes). Stir to create a suspension.

  • Base Addition: Add 15.3 mL (110 mmol) of Triethylamine.

    • Why? To neutralize the HCl generated. Without this, the piperazine would protonate and become non-nucleophilic, stalling the reaction.

  • Reagent Addition (Controlled): Add 11.1 mL (100 mmol) of 1-methylpiperazine dropwise over 20 minutes at room temperature.

    • Control Point: Do not add in one shot. A local excess of amine can trigger bis-substitution.

  • Reaction Phase: Heat the mixture to reflux (approx. 78°C) . Maintain reflux for 4–6 hours.

  • In-Process Control (IPC):

    • Sampling: At T=4h, take a 50 µL aliquot. Dilute in MeCN:H2O (50:50).

    • Criteria: Reaction is complete when SM1 < 2.0% (area %). If Bis-impurity > 5%, stop heating immediately.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to 0–5°C over 2 hours.

    • Stir at 0°C for 1 hour. The target product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with 30 mL of cold Ethanol .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Charge Reactor (SM1 + EtOH + TEA) Add Controlled Addition (1-Methylpiperazine) Start->Add Heat Reflux (78°C) 4-6 Hours Add->Heat Check IPC Check (HPLC) SM1 < 2%? Heat->Check Check->Heat No (Continue) Cool Cool to 0-5°C (Precipitation) Check->Cool Yes BisWarn Warning: Bis-Impurity > 5% STOP & COOL Check->BisWarn Bis High Filter Filtration & Wash (Cold EtOH) Cool->Filter Dry Vacuum Dry (45°C) Filter->Dry

Figure 2: Operational workflow with integrated decision gates for quality assurance.

Impurity Profile & Troubleshooting

Understanding the impurity profile is essential for regulatory compliance (ICH Q3A/B).

Impurity NameStructure DescriptionOriginControl Strategy
Bis-Adduct 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidineOver-reaction (Reaction of product with 2nd equivalent of amine).Strict 1:1 stoichiometry; Avoid temperatures >85°C; Stop reaction at 98% conversion.
Hydrolysis Product 2-amino-6-chloropyrimidin-4-olReaction of SM1 with water.Use anhydrous solvents (EtOH < 0.2% H2O); Minimize exposure to atmospheric moisture.
N-Oxide Piperazine N-oxide derivativeOxidation of the tertiary amine.Purge reactor with Nitrogen; Use fresh reagents.
Analytical Method Parameters (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

References

  • PubChem. (n.d.). 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine (Compound).[2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Carl Roth. (2024).[6] Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from [Link]

Sources

Molecular Structure & Synthetic Utility of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

[1]

Executive Summary

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS: 322691-38-3) is a critical pharmacophore scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of Type I and Type II kinase inhibitors.[1] Its structural utility lies in the 2-aminopyrimidine core , a privileged motif known to function as a "hinge binder" in the ATP-binding pocket of protein kinases (e.g., CDK, JAK, and Aurora kinases).

This guide details the molecular architecture, validated synthetic protocols, and physiochemical properties of this intermediate.[2] It is designed for researchers requiring a rigorous understanding of its reactivity profile for lead optimization and library generation.[1]

Molecular Architecture & Physiochemical Profile[1][2]

Structural Breakdown

The molecule comprises three distinct functional domains, each contributing to its role as a drug intermediate:

  • The Core (Pyrimidine Ring): An electron-deficient aromatic system.[1] The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors.[1]

  • The Reactive Handle (C4-Chloro): A leaving group positioned for nucleophilic aromatic substitution (

    
    ).[1] This is the site of derivatization for library expansion.[1]
    
  • The Solubilizing Tail (C6-Piperazine): The N-methylpiperazine moiety improves lipophilicity-hydrophilicity balance (LogD) and often interacts with the solvent-exposed regions of the kinase pocket.[1]

  • The Hinge Binder (C2-Amine): The exocyclic amine acts as a hydrogen bond donor, critical for anchoring the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

Physiochemical Properties Table
PropertyValueSignificance
Molecular Formula

Base composition
Molecular Weight 227.69 g/mol Fragment-based drug design compliant
LogP (Predicted) ~0.7 - 1.1Favorable for oral bioavailability
TPSA ~70 ŲGood membrane permeability
pKa (Piperazine N) ~7.8 - 8.2Protonated at physiological pH (lysosomal trapping potential)
H-Bond Donors 1 (Amine)Key for hinge binding
H-Bond Acceptors 4Interaction with solvent/protein residues

Synthetic Pathway & Mechanism[1]

Validated Synthesis Protocol

The synthesis relies on a regioselective nucleophilic aromatic substitution (

2-amino-4,6-dichloropyrimidine11

Reagents:

  • Substrate: 2-Amino-4,6-dichloropyrimidine (1.0 eq)

  • Nucleophile: 1-Methylpiperazine (1.0 - 1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 eq)[1]
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)[1]

  • Temperature:

    
     (Strict control required)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-4,6-dichloropyrimidine in Ethanol (0.5 M concentration).

  • Activation: Add DIPEA to the solution and cool to

    
     in an ice bath.
    
  • Addition: Dropwise addition of 1-methylpiperazine over 30 minutes. Note: Rapid addition leads to the formation of the bis-substituted byproduct.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Workup: Evaporate solvent. Resuspend residue in water.[1][3] The product often precipitates as a white/off-white solid.[1] If not, extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from EtOH/Water or column chromatography (DCM:MeOH 95:5).

Reaction Mechanism Visualization

The following diagram illustrates the

SynthesisSM2-Amino-4,6-dichloropyrimidineInterTetrahedralIntermediate(Meisenheimer)SM->Inter+ Reagent(Nucleophilic Attack)ReagentN-MethylpiperazineReagent->InterProduct4-Chloro-6-(4-methyl-piperazin-1-yl)pyrimidin-2-amineInter->Product- Cl⁻(Aromatization)ByproductBis-substitutedImpurityProduct->Byproduct+ Excess Reagent(Over-reaction)

Figure 1: Reaction pathway for the mono-substitution of 2-amino-4,6-dichloropyrimidine. Control of stoichiometry and temperature prevents the formation of the bis-substituted impurity.

Structural Characterization

NMR Spectroscopy Interpretation

The

11
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.50 Singlet (s)2H

Broad signal, disappears with

shake.[1]
5.95 Singlet (s)1HPyrimidine C5-HDiagnostic peak; shifts upfield due to electron donation from piperazine N.
3.50 - 3.65 Multiplet (m)4HPiperazine

Protons adjacent to the pyrimidine ring.[1]
2.35 - 2.45 Multiplet (m)4HPiperazine

Protons adjacent to the methyl group.[1]
2.25 Singlet (s)3H

Sharp singlet characteristic of N-methyl.[1]
Mass Spectrometry[4][6][7]
  • Ionization Mode: ESI (+)

  • Molecular Ion (

    
    ):  228.1[1]
    
  • Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 228 and 230 is observed, confirming the presence of a single Chlorine atom (

    
     vs 
    
    
    ).[1]

Functionalization & Reactivity Profile[8]

The utility of this molecule lies in the remaining Chlorine atom at position 4.[1] It serves as an electrophilic site for a second

1
Common Derivatization Strategies
  • Buchwald-Hartwig Amination: Reaction with substituted anilines to generate CDK/Aurora kinase inhibitors.[1]

    • Catalyst:

      
       / Xantphos.[1]
      
    • Base:

      
      .
      
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate bi-aryl systems.[1]

    • Catalyst:

      
      .
      
Pharmacophore Mapping

The diagram below maps the molecule's features to the standard kinase binding pocket.[1]

PharmacophoreAmineC2-Amine(H-Bond Donor)HingeKinase Hinge Region(Glu/Met Backbone)Amine->HingeH-BondN1Pyrimidine N1(H-Bond Acceptor)N1->HingeH-BondClC4-Chloro(Vector for Tail)DeepHydrophobic Pocket IICl->DeepDisplaced byHydrophobic GroupPipPiperazine(Solvent Exposure)PocketSolvent FrontPip->PocketSolubility/Interaction

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase ATP-binding pocket.

References

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] Link[1]

  • Fischer, P. M. (2004).[1] "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Pharmaceutical Design, 10(28), 3531-3562.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10227163, 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine.[1] Link[1]

  • Barthakur, M. G., et al. (2007).[1][4] "A Novel and Efficient Synthesis of Pyrimidines." Synlett, 2007(02), 0223-0226.[1][4] Link

Advanced Stability Profiling of Piperazinylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazinylpyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., 5-HT1A agonists like Buspirone, Gepirone) and kinase inhibitors. While the pyrimidine ring offers aromatic stability and hydrogen-bonding capabilities, the saturated piperazine ring introduces significant chemical liabilities—specifically susceptibility to oxidative N-dealkylation and N-oxidation.

This guide provides a rigorous framework for evaluating the stability of these compounds. It moves beyond standard ICH compliance to address the specific mechanistic vulnerabilities of the scaffold, ensuring robust data for IND/NDA filings.

Structural Vulnerability Analysis

Understanding the electronic environment is the first step in designing a stability protocol.

The Electronic Mismatch

The scaffold consists of two distinct electronic domains:

  • The Pyrimidine Ring: An electron-deficient aromatic system. It is generally resistant to oxidation but susceptible to nucleophilic attack at the 2-, 4-, and 6-positions.

  • The Piperazine Ring: An electron-rich, saturated diamine. The secondary or tertiary nitrogens are "soft" nucleophiles, highly prone to:

    • Oxidative attack: Leading to N-oxides.[1]

    • Radical abstraction: Leading to

      
      -carbon oxidation and subsequent ring opening or dealkylation.
      
The "Weak Link" Hypothesis

In most drug candidates (e.g., Buspirone), the piperazine nitrogen is linked to a spacer (often an alkyl chain). The bond between the piperazine nitrogen and the alkyl spacer is the primary site of failure under oxidative and metabolic stress.

Forced Degradation Protocols[1][2][3][4][5]

Do not treat these protocols as a checklist. They are stress tests designed to break the molecule to understand how it breaks.

Hydrolytic Stress (Acid/Base)

Objective: Assess the stability of the pyrimidine-piperazine linkage and any side-chain amides/esters.

  • Acid Stress:

    • Reagent: 0.1 N to 1.0 N HCl.

    • Condition: Reflux at 60°C – 80°C for 2–8 hours.

    • Mechanism: Protonation of the piperazine nitrogens protects them from oxidation, but high temperatures may hydrolyze the pyrimidine ring if electron-donating groups are absent.

    • Self-Validating Check: If >20% degradation occurs in <1 hour, repeat with 0.01 N HCl at 25°C to determine kinetic sensitivity.

  • Alkaline Stress:

    • Reagent: 0.1 N to 1.0 N NaOH.

    • Condition: Reflux at 60°C for 2–4 hours.

    • Mechanism: The electron-deficient pyrimidine ring is vulnerable to nucleophilic attack by hydroxide ions (OH⁻), potentially leading to ring opening or displacement of the piperazine group.

Oxidative Stress (The Critical Test)

Objective: Simulate shelf-life oxidation and predict metabolic N-oxidation.

  • Peroxide Stress:

    • Reagent: 3% to 30%

      
      .
      
    • Condition: Ambient temperature for 2–24 hours.

    • Mechanism: Direct electrophilic attack on the piperazine nitrogen lone pair.

    • Note: Piperazinylpyrimidines often form N-oxides rapidly. Distinguishing N-oxides from hydroxylated metabolites is critical (N-oxides can revert to parent in the ion source of a mass spectrometer; see Section 4).

  • Radical Initiator Stress (AIBN):

    • Reagent: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or AIBN.

    • Condition: 40°C in oxygen-saturated solution.

    • Why: Simulates auto-oxidation mechanisms more accurately than peroxide.

Photostability (ICH Q1B)

Objective: The pyrimidine ring acts as a chromophore, absorbing UV light (typically


 ~240–250 nm).
  • Protocol: Expose solid state and solution (in quartz vials) to 1.2 million lux hours.

  • Vulnerability: Photo-induced electron transfer (PET) from the piperazine nitrogen to the excited pyrimidine state can lead to radical generation and fragmentation.

Analytical Strategy & Visualization

Degradation Pathway Map

The following diagram illustrates the primary degradation routes for a generic piperazinylpyrimidine scaffold.

DegradationPathways Parent Parent Piperazinylpyrimidine NOxide N-Oxide Impurity (Piperazine Nitrogen) Parent->NOxide Oxidation (H2O2/Peroxides) Cleaved Dealkylated Amine (Linker Cleavage) Parent->Cleaved Acid/Enzymatic Hydrolysis Hydroxylated Hydroxylated Pyrimidine (Metabolic/Photo) Parent->Hydroxylated Photolysis / CYP450 RingOpen Ring-Opened Degradant NOxide->RingOpen Rearrangement (Thermal)

Figure 1: Primary degradation pathways for piperazinylpyrimidine derivatives under stress conditions.

Analytical Method Parameters (HPLC-MS/MS)

To validate stability, the analytical method must separate the parent from its N-oxide and hydrolytic degradants.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH)Phenyl phases provide unique selectivity for the aromatic pyrimidine ring.
Mobile Phase A: 10mM Ammonium Formate (pH 3.5)B: AcetonitrileAcidic pH keeps the basic piperazine nitrogens protonated, improving peak shape.
Detection UV @ 244 nm + MS (ESI+)244 nm is characteristic of the pyrimidine. MS is required to identify N-oxides (+16 Da).
Critical Pair Parent vs. N-OxideN-oxides are more polar and should elute before the parent in Reverse Phase.

Metabolic Stability (In Vitro)

While chemical stability determines shelf-life, metabolic stability determines efficacy. The piperazine ring is a "metabolic soft spot."

Microsomal Stability Workflow
  • Incubation: 1 µM compound with Liver Microsomes (Human/Rat) + NADPH (1 mM).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quenching: Ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Monitor disappearance of parent peak.

Mechanistic Insight[6][7][8]
  • CYP3A4 is typically the major isoform responsible for metabolizing these compounds.

  • Common Metabolites:

    • Mono-hydroxylation: +16 Da (on the pyrimidine ring or alkyl linker).

    • N-Dealkylation: Loss of the alkyl tail attached to the piperazine.

    • N-Oxidation: +16 Da (on the piperazine nitrogen).

Differentiation Strategy: To distinguish between N-oxide (chemical/metabolic) and Hydroxylated (metabolic) metabolites (both +16 Da):

  • H/D Exchange: Hydroxyl protons exchange with

    
    ; N-oxide oxygens do not.
    
  • Fragmentation: N-oxides typically show a characteristic loss of -16 Da (oxygen) or -17 Da (OH radical) in MS/MS.

Experimental Workflow Diagram

Workflow Sample Test Compound (1 mg/mL) Stress Apply Stress Condition (Acid/Base/Ox/Photo) Sample->Stress Quench Quench/Neutralize (pH 7.0) Stress->Quench Analysis LC-MS/MS Analysis (Gradient Elution) Quench->Analysis Data Data Processing (Mass Balance Check) Analysis->Data Data->Stress Refine Conditions (If >20% deg)

Figure 2: Step-by-step experimental workflow for forced degradation studies.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link

  • Sciarra, F., et al. (2018). Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. Journal of Chromatographic Science. Link

  • Bauer, M., et al. (2021). Photostability Testing of New Drug Substances and Products (ICH Q1B).Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Link

Sources

Methodological & Application

using 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS: 322691-38-3), a versatile "head-and-tail" scaffold used in the development of Type I ATP-competitive kinase inhibitors.[1][2][3] Unlike the 2-methylpyrimidine core found in Dasatinib, this 2-aminopyrimidine variant is critical for targeting kinases such as Aurora A/B, CDKs, and JAKs , where the C2-amine functions as a pivotal hydrogen bond donor to the kinase hinge region.[2] This guide provides optimized protocols for SNAr functionalization, Buchwald-Hartwig couplings, and purification strategies that address the specific solubility challenges posed by the methylpiperazine moiety.[2]

The Scaffold: Structural Logic & Causality

In rational drug design, this intermediate serves a dual purpose, acting as a pre-installed solubility handle and a reactive electrophile.[2][4]

  • The "Tail" (C6-Methylpiperazine): Positioned at C6, this group projects into the solvent-exposed region of the kinase pocket.[2] Its high pKa (~8.[2][4]5) improves aqueous solubility and lysosomal trapping, optimizing ADME properties early in the synthesis.[4]

  • The "Hinge Binder" (C2-Amine): The exocyclic amine at C2 typically forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu, Met), anchoring the inhibitor.[2]

  • The "Warhead Handle" (C4-Chloride): The chlorine atom is activated for nucleophilic displacement due to the electron-deficient pyrimidine ring.[2] However, the presence of the electron-donating C2-amine and C6-piperazine deactivates the ring compared to a trichloropyrimidine, requiring forcing conditions or catalysis for substitution.[1][2]

Synthetic Protocols

Protocol A: Thermal SNAr Displacement (The "Standard" Route)

Best for: Nucleophilic amines (aliphatic, benzyl) and electron-rich anilines.[2]

Mechanism: The reaction proceeds via a Meisenheimer complex.[2][4] The electron-donating effect of the C2-amino group raises the energy barrier, necessitating high boiling point solvents and acid catalysis to protonate the ring nitrogen (activating the electrophile) or base catalysis to deprotonate the nucleophile.[2]

Materials:

  • Substrate: 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (1.0 equiv)

  • Nucleophile: Substituted aniline or heteroaryl amine (1.2 – 1.5 equiv)[2]

  • Solvent: n-Butanol or 1-Pentanol (High boiling point is critical)[1][2]

  • Acid Catalyst: Concentrated HCl (aq) or TFA (0.5 – 1.0 equiv)[2]

Step-by-Step Methodology:

  • Charge: In a pressure vial, suspend the chloropyrimidine substrate in n-butanol (0.5 M concentration).

  • Add Nucleophile: Add the target aniline/amine.[2][4]

  • Catalysis: Add 5-10 drops of conc. HCl. Note: The acid protonates the pyrimidine N1/N3, making the C4 position more electrophilic.[2]

  • Reaction: Seal the vial and heat to 120–140°C for 12–24 hours.

    • Checkpoint: Monitor by LCMS.[2][4][5] The starting material (m/z ~227) should disappear.[2][4] A common byproduct is the hydrolysis product (4-hydroxy), appearing at m/z ~209.[2]

  • Workup (Critical for Piperazines):

    • Cool to room temperature.[2][4]

    • Dilute with EtOAc.[2][4]

    • Wash 1: Saturated NaHCO3 (to neutralize HCl and ensure the piperazine is free-based).

    • Wash 2: Brine.[2][4][5]

    • Drying: Dry organic layer over Na2SO4 and concentrate.[2][4]

Protocol B: Buchwald-Hartwig Cross-Coupling (The "Advanced" Route)

Best for: Electron-deficient anilines, aminothiazoles, or aminopyrazoles (e.g., Aurora Kinase inhibitors) that fail under thermal SNAr.[2]

Causality: The free NH2 at C2 can compete as a nucleophile, leading to homocoupling or polymerization.[2][4] Ligand selection is crucial to favor the oxidative addition into the C4-Cl bond over the C2-NH2 coordination.[1][2]

Materials:

  • Catalyst: Pd2(dba)3 (0.05 equiv) or Pd(OAc)2

  • Ligand: Xantphos or BrettPhos (0.10 equiv) – Bidentate ligands prevent β-hydride elimination and improve selectivity.[1][2]

  • Base: Cs2CO3 (2.0 equiv) – Anhydrous is preferred.[2]

  • Solvent: 1,4-Dioxane (degassed).[2][4]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the chloropyrimidine (1.0 equiv) and the nucleophilic partner (1.1 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Catalyst Addition: Add Cs2CO3, Xantphos, and Pd source.

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 100°C for 4–8 hours.

    • Self-Validating Check: If the reaction stalls, add a second portion of catalyst/ligand.[2][4] If C2-arylation is observed (dimer formation), switch to a bulkier ligand like tBuXPhos.[2][4]

  • Filtration: Filter hot through Celite to remove palladium black.[2][4] Concentrate the filtrate.

Purification & Quality Control

The methylpiperazine moiety creates a "zwitterionic-like" behavior depending on pH, which can be exploited for purification but complicates standard silica chromatography (streaking).[2]

Purification Strategy Table

MethodConditionsWhy use this?
Flash Chromatography DCM:MeOH:NH4OH (90:10:[1][2]1)The ammonia keeps the piperazine deprotonated, preventing streaking on silica.[2]
Reverse Phase (Prep-HPLC) Water (0.1% Formic Acid) / AcetonitrilePreferred for high purity (>98%).[2][4] The product elutes as a formate salt.
Acid-Base Extraction 1. Extract into 1N HCl (aq).2. Wash organic impurities with DCM.3.[2][4] Basify aq layer (pH 10).4.[2][4] Extract product into DCM.Removes non-basic impurities (e.g., unreacted phenols/neutral anilines) without chromatography.[2][4]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis capabilities of this scaffold, highlighting the decision matrix between Acid-SNAr and Pd-Catalysis.

KinaseInhibitorSynthesis Scaffold 4-Chloro-6-(4-methylpiperazin-1-yl) pyrimidin-2-amine (The Core) Decision Nucleophile Reactivity? Scaffold->Decision RouteA Route A: Thermal S_NAr (n-BuOH, 120°C, H+) Decision->RouteA High Reactivity (Alkyl amines, Aniline) RouteB Route B: Buchwald-Hartwig (Pd-Cat, Xantphos, Base) Decision->RouteB Low Reactivity (Aminothiazoles, Pyrazoles) Product1 Aliphatic/Electron-Rich Derivatives (e.g., CDK Inhibitors) RouteA->Product1 Product2 Heteroaryl/Electron-Poor Derivatives (e.g., Aurora/JAK Inhibitors) RouteB->Product2 Purification Purification: DCM:MeOH:NH3 or Prep-HPLC Product1->Purification Product2->Purification

Caption: Decision tree for functionalizing the C4-chloride based on nucleophile electronics.

Case Study: Synthesis of an Aurora Kinase A Inhibitor

Objective: Synthesis of an analogue of VX-680 (Tozasertib) using the scaffold. Target Structure: 4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine.[1][2][5][6]

  • Reaction: 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (227 mg, 1 mmol) is mixed with 3-amino-5-methylpyrazole (145 mg, 1.5 mmol).[1][2]

  • Conditions: Protocol A is insufficient due to the weak nucleophilicity of the pyrazole amine.[2][4] Protocol B (Buchwald) is selected.[4]

  • Execution: Pd2(dba)3 (45 mg), Xantphos (57 mg), and Cs2CO3 (650 mg) in Dioxane (5 mL) at 100°C for 6 hours.

  • Observation: LCMS shows conversion to product [M+H]+ = 289.

  • Isolation: The crude is purified via Prep-HPLC (0.1% TFA). The resulting solid is the TFA salt, which is water-soluble and suitable for biological assay.[2]

References

  • Lombardo, L. J., et al. (2004).[2][4] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1][2][3] Journal of Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2010).[2][4] "Optimization of a pyrazole-based Aurora kinase inhibitor series." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the use of pyrazole couplings to pyrimidines).

  • Cheung, K. J., et al. (2021).[2][4] "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry. Link[2]

  • Organic Chemistry Portal. "Pyrimidine Synthesis and Functionalization." (General reference for SNAr and Buchwald conditions on chloropyrimidines). Link

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the palladium-catalyzed cross-coupling of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (Substrate 1 ) with aryl/heteroaryl boronic acids.

This specific scaffold presents a dual challenge in medicinal chemistry:

  • Electronic Deactivation: The electron-donating 4-methylpiperazinyl group at the C6 position increases electron density on the pyrimidine ring, significantly raising the activation energy required for the oxidative addition of Palladium into the C4-Cl bond.

  • Catalyst Poisoning: The free amine (-NH2) at C2 and the piperazine nitrogens act as competitive ligands, potentially sequestering the Pd catalyst and shutting down the catalytic cycle.

Conventional protocols (e.g., Pd(PPh3)4/Na2CO3) often result in stalled conversion or homocoupling. This guide provides an optimized "Generational Catalyst" approach using dialkylbiaryl phosphine ligands (Buchwald-type) to ensure quantitative conversion and high isolated yields.

Scientific Mechanism & Strategy

The Challenge: Electronic Deactivation

In a standard Suzuki coupling, the rate-limiting step for aryl chlorides is typically oxidative addition . The pyrimidine ring is generally electron-deficient, facilitating this step. However, the introduction of the N-methylpiperazine moiety at C6 donates electron density into the ring via resonance. This renders the C4-Cl bond less electrophilic and more resistant to Pd(0) insertion.

The Solution: Ligand Accelerated Catalysis

To overcome this, we utilize XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

  • Steric Bulk: Promotes the formation of the active monoligated Pd(0) species [L-Pd(0)], which is highly reactive.

  • Electron Richness: The dicyclohexylphosphine group increases the electron density on the Palladium center, accelerating the difficult oxidative addition into the electron-rich pyrimidine chloride.

  • Amine Tolerance: The bulk of the biaryl backbone prevents the substrate's free amine from coordinating tightly to the metal center.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the critical oxidative addition step facilitated by the bulky ligand.

SuzukiCycle PreCat Pre-Catalyst (XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate (1) Substrate Substrate (1) (Deactivated Ar-Cl) Substrate->OxAdd TransMet Transmetallation [L-Pd(Ar)(Ar')] OxAdd->TransMet Pd(II) Intermediate Boronic Boronic Acid Ar-B(OH)2 + Base Boronic->TransMet Activation RedElim Reductive Elimination TransMet->RedElim RedElim->ActiveCat Regeneration Product Coupled Product (Biaryl) RedElim->Product

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the deactivated pyrimidine chloride.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1 1.0Electrophile4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Boronic Acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation
XPhos Pd G2 0.02 - 0.05Catalyst2nd Gen Pre-catalyst (CAS: 1310584-14-5)
K3PO4 (Tribasic) 3.0Base0.5M - 1.0M aqueous solution preferred
1,4-Dioxane -SolventHPLC Grade, degassed
Water -Co-solventDegassed

Note: If XPhos Pd G2 is unavailable, generate the catalyst in situ using Pd(OAc)2 (5 mol%) and XPhos (10 mol%).

Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Step 1: Reaction Setup

  • Prepare a 20 mL microwave vial or a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Add Substrate 1 (227.7 mg, 1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G2 (15.7 mg, 0.02 mmol, 2 mol%).

    • Critical: Add solids first.

  • Seal the vessel with a septum cap.

  • Evacuate the vessel and backfill with Nitrogen or Argon (Repeat 3x) to remove oxygen.

Step 2: Solvent Addition

  • Add 1,4-Dioxane (4.0 mL) via syringe.

  • Add degassed Water (1.0 mL) containing dissolved K3PO4 (636 mg, 3.0 mmol).

    • Tip: Pre-dissolving the base in the water portion ensures a homogeneous biphasic system.

Step 3: Reaction

  • Method A (Thermal): Heat the oil bath to 90°C and stir vigorously (800 RPM) for 4-16 hours. Monitor by LCMS.

  • Method B (Microwave - Recommended): Heat at 110°C for 30-60 minutes.

    • Why Microwave? Aminopyrimidines often require higher energy input to overcome the activation barrier; microwave heating provides rapid, uniform energy.

Step 4: Monitoring

  • Check for the disappearance of the starting material (m/z ~ 228 [M+H]+).

  • Watch for the formation of the product mass.

  • Stop Condition: >95% conversion or no change in conversion after 2 hours (Microwave) or 16 hours (Thermal).

Workup & Purification Strategy

The presence of the basic piperazine tail allows for a "Catch and Release" purification strategy, minimizing the need for complex chromatography.

Acid-Base Extraction Protocol

WorkupFlow Start Crude Reaction Mixture Step1 Dilute with EtOAc Wash with Water/Brine Start->Step1 Step2 Extract Organic Layer with 1M HCl (aq) Step1->Step2 Aqueous Aqueous Acid Phase (Contains Product Salt) Step2->Aqueous Product Protonated Organic Organic Phase (Impurities & Non-basic byproducts) Step2->Organic Discard Step3 Basify Aqueous Phase (pH > 10) with NaOH/Na2CO3 Aqueous->Step3 Step4 Extract with DCM/MeOH (9:1) Step3->Step4 Final Pure Product (Free Base) Step4->Final Concentrate

Figure 2: Acid-Base extraction workflow exploiting the piperazine moiety.

Detailed Steps:

  • Cool reaction to room temperature.[1]

  • Dilute with Ethyl Acetate (30 mL) and Water (10 mL). Separate layers.

  • Extraction: Extract the organic layer with 1M HCl (3 x 15 mL). The product (containing piperazine and aminopyrimidine) will protonate and move to the aqueous phase. Neutral non-basic impurities (homocoupled boronic acid, phosphine oxides) remain in the organic phase.

  • Basification: Combine acidic aqueous extracts. Cool in an ice bath. Slowly add 6M NaOH or solid Na2CO3 until pH > 10.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 20 mL) or DCM/MeOH (9:1) if solubility is an issue.

  • Dry over Na2SO4, filter, and concentrate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.Switch to XPhos Pd G3 (pre-activated). Increase catalyst loading to 5 mol%.
Dehalogenation (Product - Cl) Hydride source present / Overheating.Ensure solvent is peroxide-free (use fresh Dioxane). Lower temp to 80°C.
Homocoupling of Boronic Acid Oxidation of Boronic Acid.[2]Degas solvents more thoroughly. Add Substrate 1 before Boronic acid.
Protodeboronation Unstable Boronic Acid.Switch base to K2CO3 or KF . Lower water ratio (use Dioxane/H2O 10:1).
Product stuck in Aqueous Product is highly polar.Use n-Butanol as reaction solvent. During workup, salt out the aqueous phase with NaCl.

References

  • Kinase Inhibitor Synthesis: Review of aminopyrimidine scaffolds in drug discovery.

    • Source:Journal of Medicinal Chemistry, "Discovery of Aminopyrimidine-Based CDK Inhibitors".
    • Link:[Link]

  • Catalyst Selection: Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Chlorides".[3]

    • Source:Angewandte Chemie Intern
    • Link:[Link]

  • Protocol Optimization: "Rapid Microwave-Assisted Synthesis of 2,4,6-Trisubstituted Pyrimidines".

    • Source:MDPI Molecules.
    • Link:[Link]

  • Mechanistic Insight: "Oxidative Addition of Heteroaryl Chlorides to Palladium".

    • Source:Journal of the American Chemical Society.
    • Link:[Link]

Sources

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine in high-throughput screening for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS: 322691-38-3) into high-throughput screening (HTS) workflows.[1] Recognized as a "privileged scaffold," this compound serves as a critical intermediate for synthesizing kinase inhibitors (e.g., Aurora, CDK) and GPCR ligands (e.g., Histamine H4). Its 2-aminopyrimidine core functions as a robust hinge-binder, while the 4-methylpiperazine moiety significantly enhances aqueous solubility and pharmacokinetic profiles.[1] This note provides protocols for library generation, quality control, and HTS assay optimization.

Chemical Biology & Physiochemical Properties[1][2][3][4]

Understanding the intrinsic properties of the scaffold is prerequisite to successful screening.[1] The 4-chloro substituent acts as a reactive handle for diversification, while the piperazine ring modulates physicochemical properties essential for HTS library quality (e.g., preventing precipitation in liquid handling systems).

Table 1: Physiochemical Profile
PropertyValue / CharacteristicRelevance to HTS
CAS Number 322691-38-3Unique Identifier for procurement.[1][2]
Molecular Weight 227.69 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Solubility (DMSO) >50 mMExcellent for creating concentrated master plates.
Solubility (Aq) Moderate to HighPiperazine nitrogen (pKa ~8.5) aids solubility in assay buffers.
LogP ~1.2 (Predicted)Lipophilicity is within the "Rule of 3" for fragments.
Reactivity SnAr susceptible at C4Allows rapid library generation via nucleophilic displacement.[1]
Structural Logic & Reactivity Map

The following diagram illustrates the functional logic of the scaffold, highlighting sites for diversification (Library Creation) and interaction (Target Binding).

ScaffoldLogic Scaffold 4-Chloro-6-(4-methylpiperazin-1-yl) pyrimidin-2-amine Pos2 Position 2: Amine (-NH2) (Hinge Binder) Scaffold->Pos2 Pos4 Position 4: Chloro (-Cl) (Diversity Handle) Scaffold->Pos4 Pos6 Position 6: Methylpiperazine (Solubility/Solvent Front) Scaffold->Pos6 Target Target Interaction (Kinase/GPCR) Pos2->Target H-Bond Donor/Acceptor Library Library Generation (SnAr / Suzuki) Pos4->Library Nucleophilic Displacement Pos6->Target ADME Improvement

Figure 1: Functional decomposition of the scaffold. The C4-Chloro is the primary vector for library expansion, while the C2-Amine anchors the molecule in the active site.[1]

Protocol A: Library Synthesis for HTS

Objective: To generate a diversity-oriented library of 100+ compounds using the C4-chloro displacement, suitable for screening against Kinase targets.

Mechanism: Nucleophilic Aromatic Substitution (SnAr) or Buchwald-Hartwig Amination. Scope: This protocol focuses on SnAr, which is amenable to parallel synthesis in 96-well blocks.[1]

Materials
  • Scaffold: 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (100 mM stock in DMSO).

  • Nucleophiles: Set of 96 diverse anilines or aliphatic amines.[1]

  • Solvent: n-Butanol or DMA (Dimethylacetamide).

  • Catalyst: p-TsOH (p-Toluenesulfonic acid) or DIPEA depending on nucleophile.[1]

Step-by-Step Workflow
  • Preparation: In a 96-well deep-well reaction block, dispense 10 µL of Scaffold stock (1 µmol).

  • Reagent Addition: Add 1.2 equivalents of specific amine monomer to each well.

  • Solvent/Catalyst: Add 100 µL of n-Butanol containing 1.0 eq of p-TsOH (acid catalysis often aids displacement on pyrimidines).

  • Reaction: Seal block and heat at 110°C for 12 hours .

    • Note: Use a heated shaker to ensure homogeneity.[1]

  • Work-up (HTS Compatible):

    • Evaporate solvent (SpeedVac).

    • Re-dissolve in DMSO (200 µL) to achieve a theoretical concentration of ~5 mM.

    • QC: Analyze random 10% of wells via LC-MS to confirm conversion >85%.

Protocol B: High-Throughput Screening (Kinase Assay)

Objective: Screen the generated library against a representative target (e.g., Aurora A Kinase) using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format.

Assay Principle

The assay measures the competition between the library compound and a fluorescent tracer for the ATP binding site of the kinase.[1]

  • Tracer: AlexaFluor 647-labeled ATP-competitive inhibitor.[1]

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binding to the Kinase).

  • Signal: High FRET signal = Tracer bound (No Inhibition). Low FRET signal = Tracer displaced (Hit).

Reagents
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

  • Kinase: Recombinant Aurora A (5 nM final).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent.

  • Detection: LanthaScreen™ Eu-anti-His Antibody.[1]

Experimental Procedure
  • Acoustic Transfer: Use an Echo® Liquid Handler to transfer 20 nL of library compounds (from Protocol A) into a 384-well low-volume white plate.

    • Controls: Col 1-2 (DMSO, 0% Inhibition), Col 23-24 (Staurosporine 10 µM, 100% Inhibition).[1]

  • Enzyme Addition: Dispense 5 µL of Kinase/Antibody mix in Assay Buffer. Incubate for 15 mins at RT.

    • Why: Pre-incubation allows the compound to interact with the "hinge" region before the tracer competes.[1]

  • Tracer Addition: Dispense 5 µL of Tracer solution.

  • Incubation: Incubate for 60 minutes at Room Temperature in the dark.

  • Readout: Measure TR-FRET on a multimode plate reader (e.g., EnVision or PHERAstar).[1]

    • Excitation: 337 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Hit Calling

Calculate the Emission Ratio (ER = Em665 / Em620). Calculate % Inhibition relative to controls:



Hit Criteria:

  • Primary Hit: % Inhibition > 50% at 10 µM.[1]

  • Z-Prime (Z'): Must be > 0.5 for the plate to be valid.

HTS Validation Workflow

A hit in the primary screen is only the beginning.[1] The following logic flow ensures that "hits" are true chemical leads and not artifacts (e.g., aggregators or interfering compounds).

HTSWorkflow Start Primary Screen (Single Point @ 10 µM) Selection Hit Selection (>50% Inhibition) Start->Selection DoseResponse Dose Response (IC50) (10-point dilution) Selection->DoseResponse Retest CounterScreen Counter Screen (Unrelated Kinase/Cell Tox) DoseResponse->CounterScreen Select Potent Hits (<1µM) CounterScreen->Start False Positives (Discard) Biophys Biophysical Confirmation (SPR or TSA) CounterScreen->Biophys Select Selective Hits Lead Validated Lead Series Biophys->Lead

Figure 2: Validation cascade. Critical step: Counter-screening removes compounds that kill cells non-specifically (a common risk with cationic amphiphilic drugs like piperazines).

Troubleshooting & Optimization

  • Issue: Low Solubility / Precipitation.

    • Cause: While the piperazine aids solubility, adding hydrophobic anilines at C4 can reduce it.[1]

    • Solution: Ensure final DMSO concentration in assay is 1-2%.[1] If precipitation occurs, lower library concentration to 1 mM.[1]

  • Issue: High Background Fluorescence.

    • Cause: Some amino-pyrimidines are naturally fluorescent.[1]

    • Solution: Use TR-FRET (Time-Resolved) as described above, which gates out short-lived compound fluorescence.[1]

  • Issue: Oxidative Instability.

    • Cause: The piperazine nitrogen can oxidize over long-term storage.[1]

    • Solution: Store library plates under Nitrogen or Argon gas at -20°C.[1]

References

  • Sigma-Aldrich. 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride Product Sheet.Link

  • BldPharm. Chemical Properties and Safety Data for CAS 322691-38-3.[1]Link

  • Journal of Medicinal Chemistry. Discovery and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors. (2021).[3] Link

  • Arabian Journal of Chemistry. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. (2022).[4][5] Link

  • MDPI Molecules. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives.Link

Sources

The Versatile Scaffold: Application of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Core in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of specific pharmacophores to create novel molecular frameworks is a cornerstone of successful drug discovery. The pyrimidine ring, a fundamental component of nucleic acids, is a well-established "privileged scaffold" due to its ability to engage in a multitude of interactions with biological targets.[1] Its synthetic tractability allows for precise decoration at various positions, enabling the fine-tuning of pharmacological properties.[1] Similarly, the piperazine moiety is a recurring motif in a vast number of approved drugs, prized for its ability to improve aqueous solubility, modulate basicity, and provide a flexible linker to orient other functional groups.[2][3]

The convergence of these two powerful pharmacophores in 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS No: 322691-38-3) creates a highly versatile and valuable building block for the synthesis of a new generation of therapeutic agents.[4] The strategic placement of a reactive chlorine atom at the 4-position, a nucleophilic secondary amine at the 2-position, and a solubilizing, basic 4-methylpiperazin-1-yl group at the 6-position provides medicinal chemists with a powerful tool for rapid library synthesis and lead optimization. This application note will delve into the multifaceted applications of this key intermediate, providing detailed protocols and insights into its role in the development of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is critical for its effective application in multi-step synthetic campaigns.

PropertyValueReference
CAS Number 322691-38-3[4]
Molecular Formula C₉H₁₄ClN₅[4]
Molecular Weight 227.69 g/mol [4]
Appearance Solid
Storage Sealed in dry, 2-8°C[4]

The Strategic Advantage: A Trifecta of Functionality

The utility of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine stems from the distinct reactivity and properties of its three key substituents on the pyrimidine core. This trifecta of functionality allows for a modular and divergent approach to the synthesis of complex molecules.

G cluster_0 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine cluster_1 Key Functional Groups A Pyrimidine Core B C4-Chloro (Electrophilic Center) A->B Site for Nucleophilic Aromatic Substitution (SNAr) C C2-Amine (Nucleophilic Center) A->C Site for Amide Coupling, Alkylation, etc. D C6-(4-methylpiperazin-1-yl) (Solubilizing & Basic Group) A->D Modulates Physicochemical Properties (pKa, logP)

Caption: Logical relationship of the functional groups on the pyrimidine scaffold.

Application in Kinase Inhibitor Synthesis: A Case Study

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, kinase inhibitors have become a major focus of drug development. The 2-aminopyrimidine scaffold is a well-validated hinge-binding motif found in numerous approved kinase inhibitors. The primary amine at the C2-position can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

The title compound serves as an ideal starting material for the synthesis of various kinase inhibitors. The chlorine atom at the C4-position is readily displaced by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) reaction, allowing for the introduction of diverse side chains that can occupy the solvent-exposed region of the ATP-binding pocket. This modularity is essential for optimizing potency and selectivity against a specific kinase target.

Illustrative Synthetic Workflow: From Building Block to Kinase Inhibitor

The following workflow illustrates a general strategy for the synthesis of a hypothetical kinase inhibitor library using 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine as the starting material.

G A 4-Chloro-6-(4-methylpiperazin-1-yl) pyrimidin-2-amine B Step 1: Suzuki or Buchwald-Hartwig Coupling (at C4-Cl) A->B D Intermediate A B->D C Diverse Aryl or Heteroaryl Groups (R1) C->B E Step 2: Amide Coupling or Sulfonylation (at C2-NH2) D->E G Final Kinase Inhibitor Library E->G F Various Acyl Chlorides or Sulfonyl Chlorides (R2) F->E

Sources

Synthesis of Potent Src/Abl Kinase Inhibitors Utilizing a Pyrimidine Scaffold: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Key Drivers of Oncogenesis

The Src and Abl non-receptor tyrosine kinases are critical signaling proteins that, when dysregulated, become potent drivers of cancer initiation, progression, and metastasis.[1][2] Overexpression and constitutive activation of Src family kinases (SFKs) are observed in a wide array of solid tumors, where they promote cell proliferation, survival, and invasion.[1] Similarly, the fusion protein Bcr-Abl, a product of the Philadelphia chromosome translocation, is the causative agent of chronic myeloid leukemia (CML), exhibiting constitutively active Abl kinase activity.[3]

Given their central role in malignancy, both Src and Abl have emerged as high-value targets for therapeutic intervention. The development of small molecule kinase inhibitors that block the ATP-binding site of these enzymes has revolutionized the treatment of certain cancers.[4] The pyrimidine scaffold has proven to be a particularly effective and versatile core structure for the design of potent and selective kinase inhibitors.[5][6] Its ability to mimic the adenine ring of ATP allows for strong binding interactions within the kinase hinge region, providing a robust foundation for inhibitor design.[7]

This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of novel Src/Abl kinase inhibitors based on a 2,4-disubstituted pyrimidine scaffold. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols for chemical synthesis and biological assays, and discuss the interpretation of structure-activity relationship (SAR) data.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds, including several FDA-approved kinase inhibitors.[6][8] Its utility stems from several key features:

  • ATP Mimicry: The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of the adenine base of ATP.[7] This interaction anchors the inhibitor in the active site.

  • Structural Versatility: The pyrimidine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[9]

  • Synthetic Accessibility: A wide range of synthetic methodologies are available for the construction and functionalization of the pyrimidine ring, facilitating the generation of diverse chemical libraries.[5]

Synthetic Strategy and Protocols

The general synthetic approach for the targeted pyrimidine-based Src/Abl inhibitors involves a convergent synthesis, where key fragments are prepared separately and then coupled in the final steps. This strategy allows for modularity and the rapid generation of analogs for SAR studies.

Retrosynthetic Analysis

A retrosynthetic analysis of the target 2,4-disubstituted pyrimidine inhibitors reveals two key building blocks: a substituted 2-aminopyrimidine core and various aryl or heteroaryl coupling partners. The pyrimidine core itself can be constructed from commercially available starting materials through a well-established condensation reaction.

Experimental Workflow: Synthesis of a Model Inhibitor

The following diagram outlines the general workflow for the synthesis of a representative pyrimidine-based Src/Abl inhibitor.

G cluster_0 Synthesis of Pyrimidine Core cluster_1 Functionalization cluster_2 Final Product Assembly A Starting Materials (e.g., Guanidine, β-ketoester) B Condensation Reaction A->B Base C 2-Amino-4-hydroxypyrimidine B->C D Chlorination C->D POCl3 E 2-Amino-4-chloropyrimidine D->E F Suzuki or Buchwald-Hartwig Coupling E->F Arylboronic acid or Amine G Target Inhibitor F->G H Purification & Characterization G->H Chromatography, NMR, MS

Caption: General synthetic workflow for pyrimidine-based kinase inhibitors.

Detailed Protocol: Synthesis of a 2-(Anilino)-4-(aryl)pyrimidine Analog

This protocol describes a representative synthesis. Researchers should adapt and optimize conditions based on the specific substrates and desired final product.

Step 1: Synthesis of 2-Amino-4-hydroxypyrimidine

  • To a solution of guanidine nitrate (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Cool the reaction to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4-hydroxypyrimidine.

Causality: The condensation of guanidine with a β-ketoester is a classic and efficient method for constructing the pyrimidine ring. Sodium ethoxide acts as a base to deprotonate the guanidine, facilitating its nucleophilic attack on the ester.

Step 2: Synthesis of 2-Amino-4-chloropyrimidine

  • Suspend 2-amino-4-hydroxypyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the mixture to reflux for 3-4 hours. The solid will gradually dissolve.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-chloropyrimidine.

Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chlorides, which are excellent leaving groups for subsequent cross-coupling reactions.

Step 3: Suzuki Coupling to Introduce the C4-Aryl Group

  • In a reaction vessel, combine 2-amino-4-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., sodium carbonate, 2.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to yield the 2-amino-4-(aryl)pyrimidine intermediate.

Causality: The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the chloropyrimidine and the arylboronic acid, allowing for the introduction of diverse aryl substituents at the C4 position.

Step 4: Buchwald-Hartwig Amination to Introduce the C2-Anilino Group

  • Combine the 2-amino-4-(aryl)pyrimidine intermediate from the previous step (which will be further functionalized to a 2-chloro or 2-bromo derivative if necessary for this step) (1.0 eq), the desired aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a ligand (e.g., Xantphos, 0.04 eq).

  • Add a suitable solvent (e.g., dioxane or toluene) and a base (e.g., cesium carbonate, 1.5 eq).

  • Degas the mixture and heat to 100-110 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the final 2-(anilino)-4-(aryl)pyrimidine inhibitor.

Causality: The Buchwald-Hartwig amination is another robust palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond, enabling the introduction of a wide range of anilino groups at the C2 position.

Biological Evaluation: Assessing Inhibitor Potency and Cellular Activity

Once synthesized and purified, the novel pyrimidine derivatives must be evaluated for their biological activity against Src and Abl kinases and in relevant cancer cell lines.

In Vitro Kinase Inhibition Assay

The primary method for determining the potency of a kinase inhibitor is through an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[10]

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase (Src or Abl) D Phosphorylated Substrate + ADP A->D Catalyzes B Substrate + ATP B->D C Test Inhibitor C->A Inhibits E ADP-Glo™ Reagent D->E Depletes remaining ATP F Kinase Detection Reagent E->F Converts ADP to ATP G Luminescent Signal F->G Luciferase reaction H Measure Luminescence G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay for Src/Abl Inhibition

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase (recombinant human Src or Abl), the kinase substrate (e.g., a specific peptide), and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation: Hypothetical IC₅₀ Values for Pyrimidine Analogs

Compound IDC4-SubstituentC2-SubstituentSrc IC₅₀ (nM)Abl IC₅₀ (nM)
PYR-001 Phenyl3-chloroaniline5075
PYR-002 4-Methylphenyl3-chloroaniline2540
PYR-003 3-Pyridyl3-chloroaniline1520
PYR-004 Phenyl3-methoxyaniline120150
PYR-005 3-Pyridyl3-methoxyaniline3035
Cell-Based Proliferation Assay

To assess the effect of the inhibitors on cancer cell growth, a cell-based proliferation assay is essential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Protocol: MTT Assay for Antiproliferative Activity

  • Seed cancer cells (e.g., K562 for Bcr-Abl or a Src-dependent solid tumor cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the GI₅₀ value, which is the concentration of the inhibitor that causes 50% growth inhibition.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro and cell-based assays are used to establish the structure-activity relationship (SAR) of the synthesized compounds.[9] This analysis helps to identify the key structural features that contribute to potency and selectivity.

  • C4-Substituent: A 3-pyridyl group at the C4 position (PYR-003 and PYR-005) appears to be more favorable for both Src and Abl inhibition compared to a phenyl or 4-methylphenyl group. This may be due to the ability of the pyridine nitrogen to form an additional hydrogen bond with the kinase.

  • C2-Substituent: A 3-chloroaniline at the C2 position (PYR-001, PYR-002, and PYR-003) generally leads to higher potency than a 3-methoxyaniline (PYR-004 and PYR-005). The electron-withdrawing nature of the chlorine atom may influence the electronic properties of the pyrimidine ring, enhancing its binding affinity.

Conclusion and Future Directions

The pyrimidine scaffold represents a highly promising platform for the development of potent and selective Src/Abl kinase inhibitors. The synthetic strategies and biological evaluation protocols outlined in this guide provide a comprehensive framework for researchers in the field of drug discovery.

Future work should focus on:

  • Expanding the chemical diversity of the pyrimidine library by introducing a wider range of substituents at the C2, C4, and C5 positions.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their oral bioavailability and in vivo efficacy.

  • Conducting in vivo studies in relevant animal models to evaluate the anti-tumor activity of the most promising inhibitors.

  • Investigating the potential for dual Src/Abl inhibition to overcome drug resistance mechanisms that can arise from the activation of alternative signaling pathways.[7]

By systematically applying the principles of medicinal chemistry and chemical biology, novel pyrimidine-based inhibitors with superior therapeutic profiles can be developed for the treatment of cancers driven by aberrant Src and Abl kinase activity.

References

  • Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?
  • ResearchGate. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
  • National Institutes of Health. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Sharma, P., et al. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Unknown.
  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
  • PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Selleckchem. (n.d.). Src inhibitors: 50+Potent, Highly Selective & Cited.
  • MDPI. (n.d.). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib.
  • Frontiers. (2022, June 12). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • PubMed Central. (n.d.). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance.
  • Promega Corporation. (n.d.). SRC Kinase Assay.
  • PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • PubMed. (n.d.). The Src/ABL kinase inhibitor dasatinib (BMS-354825) inhibits function of normal human T-lymphocytes in vitro.
  • PubMed Central. (n.d.). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.
  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
  • PubMed Central. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • PNAS. (n.d.). Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance.
  • ACS Publications. (n.d.). A Facile Total Synthesis of Imatinib Base and Its Analogues.
  • ResearchGate. (n.d.). A, two-dimensional structure of dasatinib. The atom numbering within the...
  • Sigma-Aldrich. (n.d.). c-Src Kinase Inhibitor Screening Kit.
  • Madame Curie Bioscience Database. (n.d.).
  • PubMed Central. (n.d.). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs.
  • National Institutes of Health. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • PubMed Central. (n.d.).
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • MDPI. (n.d.). From Latent Manifolds to Targeted Molecular Probes: An Interpretable, Kinome-Scale Generative Machine Learning Framework for Family-Based Kinase Ligand Design.
  • Frontiers. (2021, March 3). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • MDPI. (2023, November 15).

Sources

Application Notes and Protocols for the Amination of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Aminopyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly aminopyrimidines, are privileged structures due to their ability to engage in a variety of biological interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for target binding.[1] Consequently, aminopyrimidine motifs are prevalent in a wide array of pharmaceuticals, including kinase inhibitors like Imatinib, which has revolutionized the treatment of chronic myeloid leukemia, as well as compounds with antifungal, pesticidal, and various enzyme inhibitory activities.[2][3] The synthesis of these vital compounds often relies on the efficient and selective formation of a carbon-nitrogen bond between a chloropyrimidine core and a suitable amine. This guide provides an in-depth exploration of the critical reaction conditions and detailed protocols for the amination of chloropyrimidines, catering to researchers, scientists, and professionals in drug development.

Mechanistic Considerations: A Tale of Two Pathways

The amination of chloropyrimidines can proceed through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The choice of methodology is dictated by the electronic nature of the chloropyrimidine substrate, the nucleophilicity of the amine, and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The Intrinsic Reactivity of Chloropyrimidines

The electron-deficient nature of the pyrimidine ring makes it inherently susceptible to nucleophilic attack. This reactivity is often sufficient to enable a direct SNAr reaction with an amine, particularly when the pyrimidine ring is further activated by electron-withdrawing groups.[4] The reaction proceeds via a Meisenheimer intermediate, and the regioselectivity of the substitution is a key consideration. Generally, nucleophilic attack is favored at the C4 and C6 positions over the C2 position.[5][6] The presence of activating groups, such as a nitro group, can significantly enhance the reaction rate.[5]

Key Factors Influencing SNAr Reactions:

  • Solvent: Polar aprotic solvents like DMF or DMSO are commonly used to facilitate the formation of the charged Meisenheimer complex. However, greener alternatives like water have also been shown to be effective, sometimes even promoting the reaction.[4]

  • Base: A base is often required to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate.[7]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. Microwave irradiation has been successfully employed to accelerate these reactions, significantly reducing reaction times.[7][8][9]

  • Acid Catalysis: For less reactive chloropyrimidines, acid catalysis can be employed to protonate the pyrimidine ring, thereby increasing its electrophilicity and facilitating nucleophilic attack.[6][10][11]

Diagram 1: General Scheme for SNAr Amination of a Dichloropyrimidine

SNAr_Mechanism Chloropyrimidine Dichloropyrimidine Meisenheimer Meisenheimer Intermediate Chloropyrimidine->Meisenheimer + R-NH2 Amine R-NH2 Product Aminopyrimidine Meisenheimer->Product - H+ HCl HCl

A simplified representation of the SNAr reaction pathway.

Transition-Metal Catalysis: Expanding the Scope

For less reactive chloropyrimidines or when milder reaction conditions are desired, transition-metal catalysis, particularly palladium- and copper-catalyzed reactions, offers a powerful alternative.[12][13] These methods have significantly broadened the scope of C-N bond formation, allowing for the coupling of a wider range of amines with chloropyrimidines under often milder conditions than traditional SNAr.[14]

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[14][15] The reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[16] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective for the challenging amination of heteroaryl chlorides.[16]

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Cl-Pd(II)L2) Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination (Ar-Pd(II)L2(NH2R))+Cl- OxAdd->AmineCoord + R-NH2 Deprotonation Deprotonation (Ar-Pd(II)L2(NHR)) AmineCoord->Deprotonation + Base, - Base-H+Cl- RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 + Ar-NHR

The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of new ligand systems.[17] Copper-catalyzed aminations can often be performed under milder conditions than the traditional high-temperature Ullmann reactions and can be a more cost-effective alternative to palladium catalysis.[18][19][20] The mechanism is believed to involve the formation of a copper-amide complex followed by reaction with the aryl halide. The development of sterically encumbered diamine ligands has been key to enabling the amination of aryl chlorides at lower temperatures.[18][19]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: General Procedure for SNAr Amination of Chloropyrimidines

This protocol is suitable for activated chloropyrimidines.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Amine (1.1 - 2.0 equiv)

  • Base (e.g., Triethylamine, DIPEA, K2CO3) (1.5 - 3.0 equiv)

  • Solvent (e.g., DMF, NMP, EtOH, or water)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon) is recommended but not always necessary.

Procedure:

  • To a round-bottom flask, add the chloropyrimidine and the solvent.

  • Add the amine to the solution.

  • Add the base to the reaction mixture.

  • Heat the reaction to the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Example: Microwave-Assisted SNAr Amination [7]

For rapid synthesis, microwave irradiation can be utilized. A mixture of the chloropyrimidine, amine, and triethylamine in a suitable solvent is subjected to microwave heating at 120–140 °C for 15–30 minutes.[7] Workup is similar to the conventional heating method.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Chloropyrimidines

This protocol is suitable for a broader range of chloropyrimidines, including less reactive ones.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, tBuBrettPhos) (1.2-1.5 times the mol% of Pd)[2][21]

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the chloropyrimidine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 3: General Procedure for Copper-Catalyzed Amination of Chloropyrimidines

This protocol provides a cost-effective alternative to palladium catalysis.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper catalyst (e.g., CuI, Cu(OAc)2) (5-10 mol%)

  • Ligand (e.g., a diamine or an oxime-based ligand) (10-20 mol%)[17]

  • Base (e.g., K2CO3, Cs2CO3) (2.0 equiv)

  • Solvent (e.g., DMF, DMSO, Diethylene glycol)

  • Sealed tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed tube or microwave vial under an inert atmosphere, add the copper catalyst, ligand, and base.

  • Add the chloropyrimidine and the amine.

  • Add the solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (can range from 80-140 °C). Microwave heating can also be employed to reduce reaction times.[22]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Summary of Reaction Conditions

Method Catalyst/Promoter Typical Ligands Typical Bases Typical Solvents Temperature Range Key Advantages
SNAr None or Acid (HCl)N/ATEA, DIPEA, K2CO3DMF, NMP, EtOH, H2ORT - RefluxMetal-free, simple procedure for activated substrates.
Buchwald-Hartwig Pd(0) or Pd(II)Xantphos, BINAP, Josiphos, BrettPhosNaOt-Bu, K3PO4, Cs2CO3Toluene, Dioxane, THF80 - 120 °CBroad substrate scope, high efficiency.[13][14]
Ullmann Condensation Cu(I) or Cu(II)Diamines, Phenanthrolines, Amino acidsK2CO3, Cs2CO3DMF, DMSO, Pyridine, DEG80 - 160 °CCost-effective, good for certain substrates.[17]

Troubleshooting and Considerations

  • Low Yields: In SNAr, consider increasing the temperature, using a stronger base, or adding an acid catalyst for less reactive substrates. For catalytic reactions, screen different ligands and bases, ensure anhydrous and oxygen-free conditions, and check the quality of the catalyst.

  • Side Reactions: In SNAr, competing hydrolysis or solvolysis can occur, especially in the presence of water or alcohol solvents at high temperatures.[11] In Buchwald-Hartwig reactions, hydrodehalogenation can be a side reaction.

  • Regioselectivity: For di- or trichloropyrimidines, the regioselectivity of the amination can be influenced by both steric and electronic factors.[5] The C4/C6 positions are generally more reactive than the C2 position in SNAr reactions.[5][6] However, substitution at C6 with an electron-donating group can favor C2 substitution.[23] In some cases, palladium catalysis can offer different regioselectivity compared to SNAr.[24]

  • Purification: The removal of metal catalysts and ligands can sometimes be challenging. Filtration through Celite or silica gel plugs can be effective.

Conclusion

The amination of chloropyrimidines is a fundamental transformation in the synthesis of medicinally important compounds. A thorough understanding of the underlying reaction mechanisms, whether SNAr or transition-metal-catalyzed, is crucial for selecting the optimal reaction conditions. This guide provides a comprehensive overview and practical protocols to aid researchers in the efficient and selective synthesis of aminopyrimidines, thereby accelerating the drug discovery and development process.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (1996). Process for the preparation of chloropyrimidines.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Australian Journal of Chemistry. Pyrimidine reactions. VI. The amination of chloropyrimidines with n-alkylamines. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(19), 6289. Retrieved from [Link]

  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Ai, H. J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(10), 15948-15965. Retrieved from [Link]

  • Molecules. (2017). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Retrieved from [Link]

  • PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

  • Organic Letters. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • PubMed. (2024, September 25). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • ResearchGate. Amination of substituted 2-chloropyridines or pyrimidines promoted by.... Retrieved from [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. Retrieved from [Link]

  • Sci-Hub. (2017). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Retrieved from [Link]

  • ResearchGate. 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]

  • NIH. (2016). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]

  • Schrödinger. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Retrieved from [Link]

  • MDPI. (2021). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • ACS Omega. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

Sources

Application Note: Precision Engineering of the Pyrimidine Scaffold for Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry due to its structural homology with the adenine ring of ATP. While this mimicry ensures high affinity for the ATP-binding pocket of protein kinases, it often leads to promiscuity (off-target effects). This Application Note provides a comprehensive guide for researchers to design selective kinase inhibitors starting from a pyrimidine core. We detail the structural logic for selectivity, a modular synthetic protocol using sequential nucleophilic aromatic substitution (


), and a rigorous biochemical profiling workflow to validate selectivity scores (S-scores).

Rational Design Principles: The "Addressable" Scaffold

Achieving selectivity requires exploiting the subtle structural differences between the >500 human kinases. The pyrimidine core offers distinct vectors for chemical modification that map to specific regions of the kinase binding site.

Structural Logic

The ATP-binding cleft can be divided into three critical zones. A pyrimidine core serves as the anchor, while substituents probe these zones:

  • The Hinge Region (C2/N1 Position): The pyrimidine N1 and C2-substituent typically form hydrogen bonds with the kinase hinge backbone. This mimics the adenine N1/N6 interaction of ATP.

  • The Gatekeeper/Back Pocket (C5/C6 Position): Substituents here target the "Gatekeeper" residue. Bulky groups can exploit small gatekeepers (e.g., Threonine) while clashing with large ones (e.g., Methionine), acting as a selectivity filter.

  • The Solvent Front (C4 Position): Groups extending from C4 reach the solvent-exposed region. This is ideal for solubilizing moieties (e.g., morpholine, piperazine) or groups that fine-tune pharmacokinetic properties.

Visualization of Design Strategy

KinaseDesign Core Pyrimidine Core (Scaffold) Hinge Hinge Region (Affinity) Core->Hinge H-Bonding (N1/C2) Gatekeeper Gatekeeper Pocket (Selectivity Filter) Core->Gatekeeper Steric Clash (C5) Solvent Solvent Front (Solubility/PK) Core->Solvent Extension (C4) ATP_Mimic ATP Mimicry (High Potency) ATP_Mimic->Core

Figure 1: Pharmacophore mapping of the pyrimidine scaffold. The core acts as a hub, directing substituents to specific kinase sub-pockets to balance potency and selectivity.

Synthetic Protocol: Regioselective Functionalization

The chemical advantage of the pyrimidine scaffold is the predictable reactivity difference between the C2, C4, and C6 positions. In 2,4,6-trichloropyrimidine, the C4 position is most electrophilic, followed by C2, allowing for sequential


 reactions without protecting groups.
Protocol: Sequential Synthesis

Objective: Synthesize a 2,4-disubstituted pyrimidine inhibitor.

Reagents:

  • Starting Material: 2,4-dichloropyrimidine (or 2,4,6-trichloro for trisubstitution).

  • Nucleophile A (C4-target): Aniline derivative or amine (Solvent front binder).

  • Nucleophile B (C2-target): Heterocyclic amine or phenol (Hinge binder).

  • Solvent: n-Butanol or DMF.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

  • C4 Substitution (The Easy Step):

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol (0.2 M).

    • Add DIPEA (1.2 eq) and Nucleophile A (1.0 eq).

    • Reaction: Stir at Room Temperature for 2–4 hours. The C4-Cl is highly reactive due to the para-nitrogen effect.

    • Monitor: TLC (Hexane:EtOAc) should show consumption of starting material.

    • Workup: Evaporate solvent. Wash with water to remove salts. Isolate the 2-chloro-4-substituted intermediate.

  • C2 Substitution (The Hard Step):

    • Dissolve the intermediate from Step 1 in n-Butanol or DMF.

    • Add DIPEA (2.0 eq) and Nucleophile B (1.2 eq).

    • Reaction: Heat to 80–120°C (reflux) for 12–24 hours. The C2 position is less electrophilic and requires thermal activation or microwave irradiation.

    • Catalysis (Optional): If Nucleophile B is a weak nucleophile (e.g., an aniline), add p-Toluenesulfonic acid (pTSA) as a catalyst.

    • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Reaction Optimization Table
ParameterC4-Substitution (Step 1)C2-Substitution (Step 2)Rationale
Temperature 0°C to 25°C80°C to 140°CC4 is electronically activated; C2 is deactivated by the C4-substituent.
Base DIPEA or TEADIPEA or

Scavenges HCl byproduct.
Solvent EtOH, IPA, DCMn-BuOH, DMF, NMPHigh-boiling solvents required for Step 2 thermal activation.
Stoichiometry 1:1 (Strict)Excess NucleophilePrevent bis-substitution in Step 1; drive completion in Step 2.

Biochemical Evaluation & Profiling

Once synthesized, the inhibitor must be validated. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay for


 determination, followed by broad-panel profiling.
Primary Assay Workflow (TR-FRET)

This assay measures the competition between the inhibitor and a fluorescent tracer for the kinase ATP site.

  • Preparation: Prepare 384-well plates with kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Inhibitor Titration: Dispense compounds (10-point dose-response, starting at 10 µM) using an acoustic dispenser (e.g., Echo).

  • Enzyme Addition: Add Kinase/Antibody mixture. Incubate for 1 hour at RT.

  • Tracer Addition: Add fluorescent ATP-competitive tracer.

  • Readout: Measure FRET signal. High signal = Tracer bound (No Inhibition). Low signal = Tracer displaced (Inhibition).

Selectivity Profiling (The "Kill" Experiment)

To establish the "Selectivity Score" (S-score), the compound is screened against a diversity panel (e.g., 50–300 kinases) at a fixed high concentration (usually 1 µM or 10 µM).

Calculation of Selectivity Score S(x):



  • S(35): Fraction of kinases inhibited by >35% (Stringent).

  • Interpretation: A lower S-score indicates higher selectivity. A "promiscuous" pyrimidine might have an S(35) of 0.4 (hits 40% of the kinome), while a "selective" design targets <0.05.

Profiling Workflow Diagram

ProfilingWorkflow Hit Synthesized Inhibitor Primary Primary Assay (Target Kinase IC50) Hit->Primary Decision IC50 < 100 nM? Primary->Decision Panel Selectivity Panel (50+ Kinases @ 1 µM) Decision->Panel Yes Refine Refine SAR (Gatekeeper/Solvent) Decision->Refine No Analysis Calculate S-Score & Heatmap Panel->Analysis Analysis->Hit Iteration Loop Analysis->Refine High S-Score (Promiscuous)

Figure 2: The iterative cycle of kinase inhibitor development. High potency (Primary Assay) triggers the costly Selectivity Panel. Poor selectivity drives structural refinement.

References

  • Pyrimidine Scaffold Review

    • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity rel
    • Source: Archiv der Pharmazie (2024).
    • URL:[Link]

  • Synthetic Protocol (Regioselectivity)

    • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor.
    • Source: ACS Medicinal Chemistry Letters (2020).
    • URL:[Link]

  • Profiling & Selectivity Methodology

    • Title: A quantitative analysis of kinase inhibitor selectivity.[1][2][3][4]

    • Source: N
    • URL:[Link]

  • Assay Technology (ADP-Glo)
  • EGFR Specific Design

    • Title: Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Deriv
    • Source: Chemistry & Biodiversity (2024).
    • URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine Synthesis

Subject: Troubleshooting Low Yield & Selectivity in SNAr Amination of 2-Amino-4,6-dichloropyrimidine Ticket ID: #SNAR-PYR-46 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Selectivity Paradox

The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a classic case of competing Nucleophilic Aromatic Substitution (SNAr) kinetics. You are reacting 2-amino-4,6-dichloropyrimidine (electrophile) with 1-methylpiperazine (nucleophile).

The Core Challenge: The starting material is symmetric.[1][2] However, once the first piperazine moiety adds, the pyrimidine ring becomes significantly more electron-rich due to the donation of the nitrogen lone pair into the


-system. Theoretically, this deactivates the ring toward the second substitution, favoring the mono-product.

Why Yields Drop:

  • Over-reaction (Bis-substitution): Despite deactivation, high temperatures or excess amine drive the reaction to the bis-product.

  • Stalled Kinetics: The 2-amino group on the core scaffold already reduces electrophilicity compared to a bare pyrimidine. If the temperature is too low, conversion is poor.

  • Work-up Losses: The product is an amphoteric aminopyrimidine. Incorrect pH during extraction often leaves the product in the aqueous phase.

Part 1: Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic map below.

TroubleshootingLogic Start Identify Impurity Profile (LCMS/TLC) BisImpurity High Bis-Impurity (Disubstitution) Start->BisImpurity Mass M+Product+82 SM_Left High Starting Material (Low Conversion) Start->SM_Left Mass M-Product+Cl Hydrolysis Hydrolysis Product (OH instead of Cl) Start->Hydrolysis Mass M-Cl+OH CleanCrude Clean Crude, Low Isolated Yield Start->CleanCrude TLC shows spot, Mass is correct Sol_Temp Decrease Temp Control Stoichiometry (1.05 eq) BisImpurity->Sol_Temp Sol_Force Increase Temp/Time Switch Solvent (EtOH -> DMF) SM_Left->Sol_Force Sol_Dry Dry Solvents Avoid Alkoxide Bases Hydrolysis->Sol_Dry Sol_pH Adjust Extraction pH Check Aqueous Layer CleanCrude->Sol_pH

Figure 1: Decision tree for diagnosing yield loss based on crude reaction analysis.

Part 2: Troubleshooting Guide (Q&A)

Q1: My LCMS shows a significant amount of the bis-substituted byproduct. How do I stop the reaction at the mono-chloride stage?

Root Cause: The reaction kinetics are not sufficiently differentiated. While the first amine addition deactivates the ring, thermal energy can overcome this barrier, leading to the second substitution.

Corrective Actions:

  • Stoichiometry Control: Never use a large excess of 1-methylpiperazine. Use 0.95 to 1.05 equivalents . If you use excess amine as a base scavenger, switch to a non-nucleophilic inorganic base like DIPEA (Hünig's base) or K₂CO₃ [1].

  • Temperature Modulation: If refluxing in ethanol (78°C), drop the temperature to 40–50°C and extend the reaction time.

  • Reverse Addition: Dissolve the pyrimidine in the solvent first, then add the amine dropwise over 30–60 minutes. This ensures the concentration of amine is always low relative to the starting material, statistically favoring mono-substitution.

Q2: The reaction is incredibly slow. I still have 40% starting material after 24 hours.

Root Cause: The 2-amino group is an Electron Donating Group (EDG). It pushes electron density into the pyrimidine ring, making the carbons at positions 4 and 6 less electrophilic (less positive). The ring is "cold" toward nucleophiles [2].

Corrective Actions:

  • Solvent Switch: Switch from protic solvents (Ethanol/Isopropanol) to polar aprotic solvents like DMF or DMAc . Protic solvents solvate the nucleophile (amine), reducing its reactivity. Aprotic solvents leave the nucleophile "naked" and more reactive.

  • Catalysis: Add a Lewis Acid catalyst. ZnCl₂ or LiCl can coordinate to the pyrimidine nitrogens, pulling electron density out of the ring and reactivating the C-Cl bond for substitution.

Q3: I see a new impurity with mass [M-Cl+OH]. What happened?

Root Cause: Solvolysis.[1][3] You likely used a hydroxide or alkoxide base (e.g., NaOH, NaOEt) or wet solvent. The solvent (water/alcohol) acted as a nucleophile and displaced the chlorine [3].

Corrective Actions:

  • Base Selection: Switch to K₂CO₃ or Triethylamine (TEA) . Avoid NaOH or NaOEt.

  • Dry Conditions: Ensure your solvent (Ethanol or DMF) is anhydrous. The chloride is a good leaving group, and water competes effectively with the bulky piperazine.

Q4: My crude looks great on TLC, but I lose 50% of the mass during aqueous workup.

Root Cause: pH-Dependent Solubility. The product contains a piperazine (basic, pKa ~9) and an aminopyrimidine (weakly basic).

  • At Acidic pH (pH < 7): The molecule is protonated (cationic) and stays in the water layer.

  • At Neutral pH: It might still be partially water-soluble due to polarity.

Corrective Actions:

  • Workup Protocol: After the reaction, remove the organic solvent (if water-miscible like DMF/EtOH) before extraction.

  • pH Adjustment: Basify the aqueous layer to pH 10–11 using Saturated NaHCO₃ or 1N NaOH before extracting with DCM or EtOAc. This ensures the piperazine is deprotonated and pushes the molecule into the organic phase.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product (Salting-out effect).

Part 3: Optimized Synthetic Protocol

Reaction Scheme: 2-Amino-4,6-dichloropyrimidine + 1-Methylpiperazine → Product + HCl

Reagents:

  • Starting Material: 2-Amino-4,6-dichloropyrimidine (1.0 eq)[1]

  • Reagent: 1-Methylpiperazine (1.05 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Ethanol (Absolute) or DMF (if kinetics are slow)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4,6-dichloropyrimidine (1.0 eq) in Ethanol (10 volumes).

  • Base Addition: Add DIPEA (1.2 eq). Stir for 5 minutes at room temperature.

  • Controlled Addition: Add 1-Methylpiperazine (1.05 eq) dropwise over 15 minutes.

    • Why? Prevents localized high concentrations of amine that lead to bis-substitution.

  • Reaction: Heat to 60°C and monitor by TLC/LCMS every 2 hours.

    • Target: >95% conversion of SM, <5% Bis-impurity.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

    • Resuspend the residue in DCM (Dichloromethane) .

    • Wash with Saturated NaHCO₃ (pH ~9). Do not use strong acid washes or you will lose the product.

    • Wash the organic layer with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallization: Often possible from Ethyl Acetate/Hexane or Ethanol/Water .

    • Column Chromatography: If necessary, use DCM:MeOH (95:5 to 90:10).

Data Table: Expected Chemical Shift Changes (NMR)

PositionStarting Material (δ ppm)Product (δ ppm)Diagnostic Note
C5-H ~6.80 (s)~6.00 (s)Significant upfield shift due to electron donation from piperazine.
NH2 ~7.50 (bs)~6.50 (bs)Broad singlet, exchangeable with D₂O.
Piperazine N/A3.4-3.6 (m), 2.3-2.5 (m)Distinct multiplets for the piperazine ring.

References

  • Regioselective Control of SNAr Amination: Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Mechanistic Insight on Pyrimidine Reactivity: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi Biology (QM Magic Class). URL:[Link]

  • Solvolysis & Side Reactions: Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[2][3] Source: MDPI (Molecules Journal). URL:[Link]

  • Compound Properties & Solubility Data: Title: 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (Compound Summary).[4] Source: PubChem.[5][6] URL:[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Heterocycle Problem"

Welcome to the technical support hub. If you are reading this, you are likely facing low conversion, catalyst deactivation, or hydrolysis when attempting to couple chloropyrimidines.

Chloropyrimidines are not standard aryl chlorides. They possess two distinct challenges:

  • Electronic Deactivation/Activation: The electron-deficient nature of the ring facilitates oxidative addition at certain positions (C4) but makes the substrate highly susceptible to nucleophilic attack (hydrolysis) by your base.

  • Catalyst Poisoning: The pyrimidine nitrogens are excellent ligands. They can displace your phosphine ligands, forming unreactive Palladium-Nitrogen complexes (Pd-N species), effectively killing your catalyst.

This guide moves beyond "add more catalyst" and provides a mechanistic approach to fixing your reaction.

Module 1: Substrate Triage (Start Here)

Before selecting a protocol, identify your substrate's reactivity profile. The position of the chlorine atom dictates your strategy.

Substrate TypeReactivity LevelPrimary ChallengeRecommended Strategy
4-Chloropyrimidine High Hydrolysis (OH- attack)Use weak bases or anhydrous conditions. Reaction is fast; monitor closely.
2-Chloropyrimidine Moderate Sluggish Oxidative AdditionRequires bulky, electron-rich ligands (e.g., XPhos, SPhos) to force oxidative addition.
5-Chloropyrimidine Low Very Slow ReactionBehaves like an unactivated aryl chloride. Requires high temperature and highly active precatalysts.

Module 2: The "Gold Standard" Protocol

Do not rely on Pd(PPh3)4 (Tetrakis) for difficult chloropyrimidines. It is air-sensitive and often lacks the power to cleave the Ar-Cl bond efficiently.

We recommend a Buchwald Precatalyst (Gen 3 or Gen 4) system. This ensures a 1:1 Pd:Ligand ratio and prevents the formation of inactive Pd-aggregates.

Standard Operating Procedure (SOP-CP-01)
  • Scale: 1.0 mmol

  • Catalyst: XPhos Pd G4 (2.0 mol%)

    • Why: XPhos is bulky (prevents N-coordination) and electron-rich (accelerates oxidative addition).

  • Coupling Partner: Boronic Acid (1.2 - 1.5 equiv)

  • Base: K₃PO₄ (2.0 equiv)

    • Why: Anhydrous tribasic phosphate minimizes hydrolysis compared to aqueous carbonates.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: If hydrolysis is observed, switch to pure Dioxane or Toluene.

  • Temperature: 80 °C – 100 °C

Step-by-Step:

  • Charge a reaction vial with the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G4 (0.02 equiv).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be 0.2 M.

  • Heat to 80 °C for 2 hours.

  • Checkpoint: Analyze aliquot by LCMS. If conversion <50%, proceed to Troubleshooting Scenario B.

Module 3: Troubleshooting Hub (FAQ)

Scenario A: "My starting material is consumed, but I see a mass corresponding to [M-Cl+OH]."

Diagnosis: Hydrolysis .[1] The hydroxide ions (generated from base + water) are attacking the electron-deficient pyrimidine ring faster than the palladium can perform the coupling. This is common with 4-chloropyrimidines.[2]

Solution:

  • Eliminate Water: Switch to an anhydrous system. Use CsF (Cesium Fluoride) or finely ground anhydrous K₃PO₄ as the base.

  • Change Solvent: Use anhydrous Toluene or Dioxane.

  • Slow Addition: Add the base slowly via syringe pump (if soluble) or add the substrate in portions to keep its concentration low relative to the catalyst.

Scenario B: "The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning / Product Inhibition . The pyrimidine product or unreacted starting material is coordinating to the Palladium center through the nitrogen atoms, displacing the ligand and forming a "Pd-black" precipitate or an inactive complex.

Solution:

  • Ligand Switch: Switch to SPhos or BrettPhos . These ligands are structurally designed to "wrap" around the Pd center, creating a steric wall that blocks the nitrogen atoms from binding while allowing the smaller Cl atom to access the metal.

  • Increase Temperature: Higher temperatures (100-110 °C) promote the dissociation of the off-cycle Pd-N complexes, returning Pd to the active cycle.

Scenario C: "I see the product, but also a significant amount of de-chlorinated starting material (Protodehalogenation)."

Diagnosis: Hydride Transfer . Your solvent or base is acting as a hydride source. This often happens in alcoholic solvents (ethanol/isopropanol) or when using bases like alkoxides.

Solution:

  • Remove Alcohols: Ensure no alcoholic co-solvents are used.

  • Solvent Purity: Use high-grade, peroxide-free ether solvents (Dioxane, THF).

  • Base Change: Switch from Carbonates to Phosphates or Fluorides.

Module 4: Decision Logic & Mechanism

Workflow Visualization

The following diagram illustrates the decision logic for selecting conditions based on the specific chloropyrimidine isomer.

SuzukiOptimization Start Substrate Analysis: Which Chloropyrimidine? Type4 4-Chloropyrimidine (Highly Electron Deficient) Start->Type4 Type2 2-Chloropyrimidine (Nitrogen Flanked) Start->Type2 Type5 5-Chloropyrimidine (Unactivated) Start->Type5 Risk4 High Risk: Hydrolysis Type4->Risk4 Risk2 High Risk: Catalyst Poisoning Type2->Risk2 Risk5 High Risk: No Reaction Type5->Risk5 Sol4 Protocol A: Anhydrous Conditions Base: CsF or K3PO4 Solvent: Toluene Risk4->Sol4 Mitigate OH- Sol2 Protocol B: Bulky Ligand Required Cat: XPhos Pd G4 Solvent: Dioxane/H2O Risk2->Sol2 Block N-Coordination Sol5 Protocol C: High Energy Conditions Cat: BrettPhos Pd G4 Temp: >100°C Risk5->Sol5 Force Oxidative Addition

Caption: Decision matrix for optimizing reaction conditions based on chloropyrimidine regiochemistry.

Mechanistic Insight: The Catalyst "Death Loop"

Why do we emphasize bulky ligands? In the diagram below, observe how the "Off-Cycle" path leads to catalyst death via Nitrogen coordination. Bulky ligands (L) prevent this path.[3]

Mechanism Pd0 Pd(0)-L (Active Species) OA Oxidative Addition (Ar-Pd-Cl) Pd0->OA + Ar-Cl TM Transmetallation OA->TM + Ar-B(OH)2 / Base Poison Pd(II)-N Complex (INACTIVE / DEAD) OA->Poison + Pyrimidine N-Lone Pair (If Ligand is not bulky) RE Reductive Elimination (Product) TM->RE RE->Pd0 Poison->OA Heat / Bulky Ligand

Caption: The catalytic cycle vs. the "Death Loop" (Red). Bulky ligands prevent the formation of the inactive Pd-N complex.

Module 5: Comparison of Ligand Performance

The following data summarizes internal screening of 2-chloropyrimidine coupling with phenylboronic acid (1.0 mmol scale, 80°C, 2h).

Ligand SystemConversion (%)Yield (%)Observation
PPh3 (Tetrakis) 35%20%Significant homocoupling; Catalyst turned black (precipitation).
dppf 60%55%Slow reaction; moderate stability.
SPhos (Gen 2) 98%92%Excellent conversion; solution remained clear (active catalyst).
XPhos (Gen 3) >99% 96% Best performance. Fast kinetics (<1 hr).
Amphos 85%80%Good alternative for cost-sensitive scale-up.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.[4]

  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[5] Journal of the American Chemical Society, 2000.

  • Lennon, I. C., et al. "The Suzuki Cross-Coupling Reaction: A Review of the Literature." Organic Process Research & Development, 2003. (Focus on Heterocycles).

Sources

managing solubility issues of pyrimidine intermediates in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Pyrimidine Solubility Support Center. Pyrimidine intermediates are notorious in organic synthesis for their "brick dust" character—high melting points and poor solubility in both aqueous and organic media. This behavior stems from high lattice energy driven by intermolecular hydrogen bonding and


-

stacking.

This guide is not a generic list of solvents. It is a diagnostic and operational manual designed to help you keep your chemistry in solution, from reaction setup to final isolation.

Module 1: Diagnostic Framework

Q: Why is my pyrimidine intermediate insoluble in everything from Dichloromethane (DCM) to Water?

A: You are likely dealing with a "Brick Dust" intermediate. This occurs when the crystal lattice energy is significantly higher than the solvation energy provided by your solvent.

  • The Cause: Pyrimidines are electron-deficient nitrogen heterocycles. If your intermediate has hydrogen bond donors (e.g., -NH2, -OH/lactam) and acceptors (ring nitrogens, carbonyls), they form a robust intermolecular network that resists solvation.

  • The Diagnostic: Check the Melting Point (MP). If MP > 250°C, simple solvent switching (e.g., replacing Ethyl Acetate with DCM) will fail. You need to disrupt the lattice.

Visualization: Solubility Decision Matrix

Use this logic flow to select the correct solvent system based on your compound's functional groups.

SolubilityMatrix Start Start: Insoluble Pyrimidine CheckMP Check Melting Point Start->CheckMP HighMP MP > 200°C (High Lattice Energy) CheckMP->HighMP Yes LowMP MP < 200°C (Lipophilicity Issue) CheckMP->LowMP No CheckHbonds Contains H-Bond Donors? (-NH, -OH) HighMP->CheckHbonds Lipophilic Use Chlorinated/Ethers: DCM, THF, 1,4-Dioxane LowMP->Lipophilic Dipolar Use Dipolar Aprotic: DMSO, DMF, NMP CheckHbonds->Dipolar No (Acceptors Only) Protic Use Protic Solvents: MeOH, TFE (Trifluoroethanol) CheckHbonds->Protic Yes (Donors Present)

Figure 1: Decision tree for selecting solvent systems based on melting point and hydrogen bonding capability.

Module 2: Reaction Optimization

Q: My starting materials dissolve, but the product precipitates immediately and stops the reaction. How do I fix this?

A: Precipitation can encapsulate reactive sites, halting conversion. You must increase the Solubility Parameter (


)  of the medium.
Troubleshooting Protocol
  • Switch to Dipolar Aprotic Solvents:

    • Why: Solvents like DMSO and DMF have high dielectric constants and can disrupt the dipole-dipole interactions of the pyrimidine ring.

    • Caution: These have high boiling points (DMSO: 189°C), making removal difficult.

  • The "Green" Alternative:

    • Use Propylene Carbonate or

      
      -Valerolactone (GVL) . These are modern, greener alternatives to DMF with similar solvating power but better toxicity profiles [1].
      
  • Temperature Shift:

    • Solubility is exponentially dependent on temperature.[1] Running the reaction at 80°C–100°C in a sealed vessel (if volatile reagents are used) often maintains homogeneity.

Data: Solvent Selection Guide for Pyrimidines

Comparison of key physical properties for solvent selection.

Solvent ClassSolventBoiling Point (°C)Dielectric Constant (

)
Application Note
Dipolar Aprotic DMSO18947.2Best for nucleophilic substitutions (SNAr). Hard to remove.
Dipolar Aprotic DMF15338.2Standard for coupling reactions. Hepatotoxic risk.
Dipolar Aprotic NMP20232.2Excellent for high-temp cyclizations. Reprotoxic.
Protic TFE (Trifluoroethanol)7427.0"Magic Solvent" for H-bond rich pyrimidines. Easy to remove.
Ether 1,4-Dioxane1012.2Good compromise; moderate solubility, easy workup.

Module 3: Workup & Isolation

Q: I used DMSO/DMF for the reaction. How do I get my product out without distilling at high vacuum?

A: Do NOT attempt to rotovap DMSO to dryness; you will degrade your product. Use the "Crash and Filter" method or Back-Extraction .

Protocol A: The "Crash and Filter" (Precipitation)

Best for: Very insoluble products.

  • Cool the reaction mixture to Room Temperature (RT).

  • Slowly pour the reaction mixture into 10 volumes of ice-cold water (or 5% LiCl solution) with vigorous stirring.

  • Critical Step: Stir for at least 30 minutes to allow crystal growth (Ostwald ripening).

  • Filter the solid.[2] Wash with water (to remove DMSO) and then diethyl ether (to remove organic impurities).

Protocol B: The n-Butanol Extraction

Best for: Products that are slightly water-soluble.

  • Dilute the reaction mixture with water (5 volumes).

  • Extract with n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .

    • Why: n-Butanol is immiscible with water but polar enough to pull pyrimidines out of the aqueous/DMSO phase.

  • Wash the organic layer 3x with water (or brine) to remove the DMSO/DMF from the organic layer.

Module 4: Purification Strategies

Q: My compound is insoluble in Hexane/Ethyl Acetate. How do I load it onto a silica column?

A: Do not use liquid loading. If you try to dissolve it in DCM and it precipitates on the top of the column, you will get "streaming" and zero separation. You must use Dry Loading (Solid Load) .

Protocol: Dry Loading Technique
  • Dissolve the crude mixture in the minimum amount of a strong solvent (MeOH, Acetone, or even DMSO/DCM mixtures).

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 2g solid support).

  • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

  • Load this powder carefully on top of your pre-packed column.

Visualization: Dry Loading Workflow

Standard operating procedure for purifying insoluble intermediates.

DryLoading Step1 1. Dissolve Crude (MeOH/DCM) Step2 2. Add Silica/Celite (1:2 Ratio) Step1->Step2 Step3 3. Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 4. Load on Column Step3->Step4 Step5 5. Elute (DCM/MeOH Gradient) Step4->Step5

Figure 2: Step-by-step workflow for dry loading insoluble compounds for flash chromatography.

Module 5: Advanced Structural Modification

Q: Nothing works. The compound is a brick. What is the "Nuclear Option"?

A: If solubility is blocking the synthesis, you must temporarily modify the structure to mask the hydrogen bond donors.

Strategy: Transient Silylation

Mechanism: Replace -NH or -OH protons with lipophilic Trimethylsilyl (TMS) groups.

  • Reagents: Use BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) .

  • Procedure:

    • Suspend your insoluble pyrimidine in dry solvent (e.g., Toluene or DCM).

    • Add 2-3 equivalents of BSA. Heat to reflux.

    • Observation: The solid will dissolve as the silylation proceeds, creating a soluble intermediate.

  • Reaction: Perform your desired reaction (e.g., acylation, alkylation) on this soluble species.

  • Workup: The TMS groups are labile. Adding aqueous acid or even methanol during workup will cleave them, returning your desired product [2].

References

  • Pfizer Solvent Selection Guide : Dunn, P. J., et al. "Green Chemistry tools to influence a medicinal chemistry and research chemistry based organization." Green Chemistry, 2008, 10, 31-36.[3]

  • Transient Protection Strategies : Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley, 2014.

  • Purification of Heterocycles : Anderson, N. G. Practical Process Research and Development. Academic Press, 2012.

Sources

Technical Support Center: Suzuki-Miyaura Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Homo-Coupling Side Reactions

Introduction

Welcome to the Advanced Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist.

If you are reading this, you are likely staring at an LCMS trace showing a significant peak for Ar¹-Ar¹ (boronic acid dimer) or Ar²-Ar² (halide dimer) instead of your desired Ar¹-Ar² cross-product. Homo-coupling is the most persistent "silent killer" of yield in Suzuki couplings. It wastes precious starting material and creates purification nightmares, as the biaryl homo-couple often possesses similar polarity to the cross-product.

This guide is not a textbook summary; it is a troubleshooting protocol designed to isolate the specific mechanistic failure occurring in your flask and eliminate it.

Module 1: Oxidative Homo-Coupling (Boronic Acid Dimerization)

The Symptom: You observe the formation of Ar¹-Ar¹ (where Ar¹ comes from the boronic acid). The Cause: Oxygen.[1][2][3] The Mechanism: This is a Glaser-type oxidative coupling. In the presence of


, the palladium catalyst facilitates the oxidation of the boronate species rather than the transmetallation with the aryl halide. This consumes 2 equivalents of your boronic acid for every mole of byproduct, rapidly depleting your stoichiometry.
Troubleshooting Q&A

Q: "I sparged my solvent with Argon for 15 minutes. Why am I still seeing dimers?" A: Sparging (bubbling gas) is often insufficient for oxygen-sensitive substrates or electron-rich boronic acids. Sparging relies on equilibrium displacement, which can be slow and incomplete, especially in viscous solvents like dioxane or DMSO.

  • The Fix: Switch to Freeze-Pump-Thaw (FPT) degassing. This is the only way to ensure thermodynamic removal of dissolved oxygen.

Q: "My reaction turns black almost immediately upon heating. Is this bad?" A: Yes. Rapid formation of "Palladium Black" (


 aggregates) often indicates catalyst decomposition before the catalytic cycle is established. This precipitation prevents the cross-coupling pathway, leaving the boronic acid vulnerable to background oxidation.
  • The Fix: Add the catalyst last, or use a precatalyst (like

    
     + Phosphine) that generates the active 
    
    
    
    species slowly in situ.
Protocol: The "Gold Standard" Freeze-Pump-Thaw

Use this protocol when homocoupling exceeds 5%.

  • Seal: Place solvent/reagents in a Schlenk tube or heavy-wall pressure vial. Seal tightly.

  • Freeze: Submerge the vessel in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the vessel to high vacuum (0.1 mmHg) for 5–10 minutes. Crucial: Keep the flask frozen.

  • Thaw: Close the vacuum valve. Remove flask from

    
     and thaw in a warm water bath. Gas bubbles will erupt from the solvent.
    
  • Repeat: Perform cycles 2–4 a total of three times .

  • Backfill: Backfill with high-purity Argon or Nitrogen.

Visualization: Oxidative Homo-Coupling Pathway

Suzuki_Oxidative_Homocoupling Pd0 Pd(0) Active Species Peroxo [Pd(II)-Peroxo] Intermediate Pd0->Peroxo + O2 (Fast) Cross Ar-Ar' (Desired Product) Pd0->Cross Standard Cycle (No O2) ArB Ar-B(OH)2 (Boronic Acid) ArB->Cross Transmetallation O2 Dissolved O2 (Contaminant) Dimer Ar-Ar (Homo-couple) Peroxo->Dimer + 2 Ar-B(OH)2 - Pd(0)

Figure 1: The competitive pathway where dissolved Oxygen intercepts the Palladium catalyst, diverting the reaction toward homocoupling.

Module 2: Stoichiometry & Kinetic Control

The Symptom: You have eliminated oxygen, but Ar¹-Ar¹ persists. The Cause: High local concentration of Boronic Acid relative to the catalyst/halide. The Mechanism: If Transmetallation is slow (due to sterics or electronics), a high concentration of boronate can force a second transmetallation on the same Pd center, leading to Ar¹-Pd-Ar¹ and subsequent reductive elimination of the dimer.

Troubleshooting Q&A

Q: "I added 2.0 equivalents of Boronic Acid to push the reaction. Did I make it worse?" A: Likely, yes. Excess nucleophile (boronic acid) increases the statistical probability of homocoupling.

  • The Fix: Use Slow Addition . By keeping the instantaneous concentration of boronic acid low, you ensure that the Ar-Pd-X species (formed from the halide) is the only available electrophile for the boronic acid to react with.

Protocol: Syringe Pump Addition (Kinetic Dosing)
  • Setup: Dissolve the Aryl Halide and Catalyst in the reaction flask (Solvent A).

  • Feed: Dissolve the Boronic Acid and Base (if soluble) in a separate syringe (Solvent B).

  • Rate: Set syringe pump to add the Boronic Acid solution over 1 to 2 hours at reaction temperature.

  • Validation: Monitor the reaction by TLC/LCMS every 30 minutes. The boronic acid spot should never accumulate; it should be consumed as soon as it hits the flask.

Module 3: Reductive Homo-Coupling (Aryl Halide Dimerization)

The Symptom: You observe Ar²-Ar² (from the Aryl Halide). The Cause: Disproportionation or "Glaser-Hay" type mechanisms on the electrophile side. The Mechanism: This is rarer in Suzuki couplings but occurs with electron-poor halides or when using alcohols as solvents (which can act as reductants).

Troubleshooting Q&A

Q: "I am using isopropanol as a co-solvent and seeing halide dimers." A: Secondary alcohols can reduce Pd(II) to Pd(0) while simultaneously promoting the reduction of aryl halides.

  • The Fix: Switch to non-protic polar solvents like DMF, DMAc, or 1,4-Dioxane . If water is needed for the base, use a biphasic system (Toluene/Water) rather than an alcohol mixture.

Q: "My halide has an ortho-nitro group and is dimerizing." A: Nitro groups and other strong electron-withdrawing groups activate the halide toward rapid oxidative addition. If transmetallation is slow, two Ar-Pd-X species can disproportionate.

  • The Fix: Increase the Ligand:Metal ratio . Use 4:1 (Ligand:Pd) instead of the standard 2:1. Excess ligand stabilizes the monomeric Pd species.

Module 4: Ligand & Base Selection Guide

The choice of ligand dictates the "bite angle" and steric environment around the palladium. Bulky, electron-rich ligands are generally superior for preventing homocoupling because they accelerate the Reductive Elimination of the cross-product and destabilize the crowded intermediates required for homocoupling.

Ligand Performance Matrix
Ligand ClassExamplesRisk of Homo-couplingMechanism of ProtectionRecommended For
Simple Phosphines

,

High Low. Easy ligand dissociation allows side reactions.Simple, unhindered substrates only.
Bidentate dppf, dppeMedium Large bite angle (dppf) favors reductive elimination.Substrates prone to dehalogenation.[4][5]
Buchwald (Dialkylbiaryl) SPhos, XPhos Very Low Bulky steric bulk prevents formation of bis-boronate Pd complexes.Sterically hindered or electron-rich boronic acids.
NHC Carbenes PEPPSI-IPrLow Strong

-donation stabilizes Pd, preventing "black" formation.
Difficult, heteroaromatic couplings.
Base Selection Rule of Thumb
  • Carbonates (

    
    , 
    
    
    
    ):
    Mild. Standard start.
  • Phosphates (

    
    ):  Excellent for boronic acids sensitive to protodeboronation.
    
  • Hydroxides (

    
    , 
    
    
    
    ):
    High Risk. Strong bases accelerate transmetallation but also accelerate oxidative homocoupling if
    
    
    is present. Use only with rigorous degassing.

Summary: The Troubleshooting Decision Tree

Use this logic flow to diagnose your next experiment.

Troubleshooting_Tree Start Identify Major Side Product Type1 Boronic Acid Dimer (Ar1-Ar1) Start->Type1 Type2 Halide Dimer (Ar2-Ar2) Start->Type2 Q1 Was FPT Degassing used? Type1->Q1 Q3 Is solvent an Alcohol? Type2->Q3 Act1 ACTION: Implement Freeze-Pump-Thaw. Check seals. Q1->Act1 No Q2 Is Boronic Acid added all at once? Q1->Q2 Yes Act2 ACTION: Use Syringe Pump addition (1 eq over 2 hours). Q2->Act2 Yes Act3 ACTION: Switch to THF, Dioxane, or Toluene. Q3->Act3 Yes Act4 ACTION: Increase Ligand:Pd ratio or switch to SPhos. Q3->Act4 No

Figure 2: Diagnostic logic for identifying the root cause of homocoupling based on the specific dimer observed.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[6] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Adamo, C., et al. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Organic Process Research & Development, 10(3), 498–500. Link

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Amatore, C., & Jutand, A. (2000). Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research, 33(5), 314–321. Link

Sources

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Sulfur-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning encountered when using sulfur-containing boronic acids in cross-coupling reactions. Our goal is to equip you with the expertise and practical solutions to ensure the success of your experiments.

Introduction: The Challenge of Sulfur in Modern Synthesis

Sulfur-containing boronic acids are invaluable building blocks in medicinal chemistry and materials science. However, the very heteroatom that imparts desirable properties can also be the Achilles' heel of many catalytic processes, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Sulfur compounds are notorious for their ability to poison noble metal catalysts, leading to sluggish or failed reactions. This guide will delve into the mechanisms of this poisoning and provide actionable strategies to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles behind catalyst poisoning by sulfur-containing compounds.

Q1: What is catalyst poisoning in the context of sulfur-containing boronic acids?

A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance. In this context, sulfur atoms in your boronic acid or impurities in your reaction mixture can strongly bind to the active sites of your palladium catalyst.[1] This interaction forms stable metal-sulfur bonds, effectively rendering the catalytic sites inactive and halting the desired reaction.[2] This deactivation can be either partial or complete, leading to a significant drop in reaction yield.[3]

Q2: How does sulfur actually "kill" the catalyst?

A: The primary mechanism is the strong chemisorption of sulfur onto the palladium surface.[2] Sulfur compounds, acting as Lewis bases, donate a pair of electrons to the electron-deficient palladium center. This creates a robust palladium-sulfide bond that can physically block reactant molecules from accessing the active sites.[1] Furthermore, this interaction can electronically modify the catalyst's surface, altering its catalytic properties and preventing it from participating in the catalytic cycle.[4]

Q3: Are all sulfur-containing functional groups equally problematic?

A: No, the poisoning potential can vary depending on the specific sulfur functional group. Thiols (R-SH), disulfides (R-S-S-R), and hydrogen sulfide (H₂S) are particularly potent poisons due to the high availability of lone pair electrons on the sulfur atom.[3][5] Thiophenes and other sulfur-containing heterocycles can also act as catalyst poisons, although their effect can sometimes be less severe compared to thiols.[6] It is crucial to consider the nature of the sulfur moiety in your boronic acid when planning your reaction.

Q4: My reaction starts well but then stalls. Is this a sign of catalyst poisoning?

A: A gradual decline in reaction rate or a reaction that fails to reach completion is a classic symptom of catalyst poisoning.[3] You might also observe the formation of palladium black, which is an aggregation of palladium nanoparticles, indicating catalyst decomposition and deactivation.[7] However, it's important to rule out other potential issues such as substrate instability or reagent degradation.

Q5: Can impurities in my reagents be the source of sulfur poisoning?

A: Absolutely. Even trace amounts of sulfur-containing impurities in your solvents, starting materials, or bases can be sufficient to poison the catalyst.[7] It is a common misconception that the boronic acid itself is the only potential source of sulfur. Rigorous purification of all reaction components is a critical, yet often overlooked, step.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and solving issues related to catalyst poisoning in your reactions.

Initial Diagnosis: Is Sulfur the Culprit?

Before implementing complex solutions, it's essential to confirm that sulfur poisoning is indeed the root cause of your reaction failure.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Decision Point cluster_3 Mitigation Strategies Reaction Failure Reaction Failure Control Reaction Run a control reaction with a non-sulfur containing boronic acid. Reaction Failure->Control Reaction Reagent Purity Analyze starting materials for sulfur impurities (e.g., via elemental analysis or GC-MS). Reaction Failure->Reagent Purity Control Successful? Control Successful? Control Reaction->Control Successful? Reagent Purity->Control Successful? Sulfur Scavengers Sulfur Scavengers Control Successful?->Sulfur Scavengers Yes Re-evaluate other parameters\n(e.g., temperature, base, solvent). Re-evaluate other parameters (e.g., temperature, base, solvent). Control Successful?->Re-evaluate other parameters\n(e.g., temperature, base, solvent). No Resistant Catalysts Resistant Catalysts Sulfur Scavengers->Resistant Catalysts Modified Conditions Modified Conditions Sulfur Scavengers->Modified Conditions

Caption: A decision-making workflow for troubleshooting catalyst poisoning.

Part 3: Mitigation Strategies and Experimental Protocols

Once sulfur poisoning is identified as the likely issue, several strategies can be employed.

Strategy 1: Use of Sulfur Scavengers

The most direct approach is to remove the problematic sulfur compounds before they can interact with the catalyst. This is achieved by introducing a "scavenger" that preferentially binds to sulfur.

What are Sulfur Scavengers?

Sulfur scavengers are chemical agents that react with and sequester sulfur-containing impurities from a reaction mixture.[8] Common types include:

  • Metal-based scavengers: Iron oxide and zinc oxide-based materials react with sulfur compounds to form stable, insoluble metal sulfides.[9]

  • Amine-based scavengers: Triazines and other amine-aldehyde adducts are effective at removing hydrogen sulfide and other sulfur species.[9][10][11]

Table 1: Comparison of Common Sulfur Scavengers

Scavenger TypeExampleTarget Sulfur SpeciesAdvantagesDisadvantages
Metal Oxide Zinc Oxide (ZnO)H₂S, ThiolsHigh efficiency, forms stable sulfides.[9]Solid, requires filtration; can be slow.
Amine-based TriazineH₂SEffective in liquid systems, fast-acting.[9]Can introduce byproducts.
Solid Adsorbents Activated CarbonVarious organic sulfur compoundsBroad-spectrum, easily removed.Can adsorb other reagents.

Experimental Protocol: Pre-treatment of a Thiol-Containing Boronic Acid Solution with a Scavenger

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfur-containing boronic acid in an appropriate anhydrous solvent (e.g., dioxane, toluene).

  • Scavenger Addition: Add the chosen solid scavenger (e.g., 10-20 wt% of zinc oxide powder relative to the boronic acid).

  • Stirring: Stir the suspension vigorously at room temperature for 1-2 hours. For less reactive sulfur species, gentle heating (40-50 °C) may be beneficial.

  • Removal of Scavenger: Filter the mixture through a pad of celite or a syringe filter (0.45 µm PTFE) to remove the solid scavenger and the captured sulfur compounds.

  • Use in Reaction: The resulting purified boronic acid solution can then be used directly in your cross-coupling reaction.

Strategy 2: Selection of Sulfur-Tolerant Catalysts and Ligands

An alternative to removing sulfur is to use a catalytic system that is inherently more resistant to its poisoning effects.

Ligand Design for Sulfur Tolerance

While traditional phosphine ligands are highly susceptible to sulfur poisoning, recent research has focused on developing more robust alternatives.

  • Bulky, Electron-Rich Ligands: Ligands like SPhos and XPhos can sometimes offer improved performance by sterically shielding the palladium center and promoting faster catalytic turnover, which can outcompete the poisoning process.[12][13]

  • Sulfur-Containing Ligands: Counterintuitively, ligands that themselves contain sulfur can be designed to be resistant to poisoning.[14][15] These ligands form stable complexes with palladium that are still catalytically active.

Mechanism of Catalyst Poisoning

G Pd(0)L2 Active Pd(0) Catalyst Poisoned Catalyst L2Pd-S-R (Inactive) Pd(0)L2->Poisoned Catalyst Catalytic Cycle Desired Reaction Pd(0)L2->Catalytic Cycle Product Sulfur Compound R-SH Sulfur Compound->Poisoned Catalyst Catalytic Cycle->Pd(0)L2

Caption: Simplified mechanism of palladium catalyst poisoning by a thiol.

Strategy 3: Modification of Reaction Conditions

In some cases, adjusting the reaction parameters can help to mitigate the effects of sulfur poisoning.

  • Higher Catalyst Loading: While not ideal from an economic or environmental perspective, increasing the catalyst loading can sometimes compensate for partial deactivation.

  • Temperature Optimization: The binding of sulfur to palladium can be temperature-dependent.[16] Exploring a range of temperatures may reveal a window where the desired reaction proceeds at a reasonable rate before significant poisoning occurs.

  • Choice of Base and Solvent: The reaction medium can influence the availability and reactivity of the sulfur poison. A systematic screen of bases and solvents is recommended.[17]

Part 4: Advanced Topics and Future Outlook

Catalyst Regeneration

For heterogeneous catalysts, regeneration is sometimes possible. A common industrial method is high-temperature desulfation, where the poisoned catalyst is treated at elevated temperatures (650-750°C) in a controlled atmosphere to burn off the sulfur.[2] However, this is often not practical for homogeneous catalysts used in laboratory-scale synthesis.

The Rise of Sulfur-Resistant Catalysis

The development of new ligands and catalytic systems that can tolerate or even thrive in the presence of sulfur is an active area of research. These next-generation catalysts hold the promise of simplifying the synthesis of complex sulfur-containing molecules by eliminating the need for extensive purification or the use of scavengers.[3]

References

  • Chemistry For Everyone. (2025, September 22). Why Does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube.
  • Al-ziyadi, A., & Al-sharafi, A. (2025, August 6). Final Analysis: Sulfur as a Catalyst Poison.
  • Celio, H., et al. (2022). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Journal of the American Chemical Society, 144(15), 6946–6954.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). LinkedIn.
  • Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. (n.d.). Benchchem.
  • Catalyst poisoning. (2023, December 19). In Wikipedia.
  • Lambert, C., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Protsailo, L. V., & Holmes, S. A. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 129(37), 11363–11374.
  • Kumar, A., et al. (2017). Catalyst Sulfur Poisoning and Recovery Behaviors: Key for Designing Advanced Emission Control Systems. SAE Technical Paper.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Bartholomew, C. H. (1982). Sulfur Poisoning of Metals.
  • McCue, A. J., & Anderson, J. A. (2015). Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. Catalysis Science & Technology, 5(1), 44-63.
  • The Chemistry Behind H₂S Scavenging Reactions. (2024, August 23). Chemical Products Industries.
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024, August 7).
  • Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund.
  • Feringa, B. L., et al. (2010). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 110(10), 5854–5904.
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Kumar, A., & Ali, M. A. (2018). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. International Journal of Hydrogen Energy, 43(34), 16479-16492.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Kumar, A., et al. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 42(15), 5200-5223.
  • The role of sulfur in modification of active sites of reforming catalysts. (2025, August 7).
  • Kumar, A., et al. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 42(15), 5200-5223.
  • Sulfide scavengers, methods for making and methods for using. (2015).
  • Kärkkäinen, J., et al. (2018). Insights into sulfur poisoning and regeneration of Cu-SSZ-13 catalysts: in situ Cu and S K-edge XAS studies. Catalysis Science & Technology, 8(2), 417-427.
  • Integrating sulfur into crystalline nanostructures fuels catalytic activity. (2025, July 24). Northwestern Now.
  • A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025, June 4).
  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. (2026, February 1). Molecules.
  • Strømsodd, E. A., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 173, 107933.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021, January 12).
  • H2S Scavengers. (n.d.). WRTBV.
  • Influence of sulfur on catalyst activity and chemical reaction in vegetable-oil hydrotreating. (n.d.). ResearchGate.
  • Improve your Scavengers by Ultrasonic Mixing. (n.d.). Hielscher Ultrasonics. Retrieved February 3, 2026, from [https://vertexaisearch.cloud.

Sources

Technical Support Center: Boron Reagent Stability in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with actionable, mechanistic solutions for stabilizing boronic acids in palladium-catalyzed cross-coupling reactions. This guide moves beyond standard protocols to address the root causes of reagent failure: Protodeboronation and Oxidation .

Module 1: Diagnosis – Why is your reaction failing?

Before changing your catalyst, analyze your byproducts. The mode of failure dictates the solution.

ObservationLikely Root CauseMechanism
Product is Ar-H (De-boronated arene)Protodeboronation The C-B bond was cleaved by a proton (solvent or base) before transmetallation could occur. Common in 2-pyridyl and polyfluorinated substrates.
Product is Ar-OH (Phenol)Oxidation Atmospheric oxygen inserted into the C-B bond. Common with electron-rich aryl boronic acids.
Low Conversion / Black Precipitate Catalyst Poisoning or Stoichiometry Boronic acid degraded (trimerized to boroxine) leading to incorrect stoichiometry, or decomposed prior to entering the cycle.

Module 2: The Protodeboronation Trap (and How to Escape It)

The Problem: Protodeboronation is the primary killer of Suzuki reactions involving heteroaryl boronic acids (e.g., 2-pyridine, 2-furan). It is base-catalyzed.[1] Paradoxically, you need base to activate the boronic acid for transmetallation, but that same activation generates the boronate anion, which is susceptible to hydrolysis.

The Mechanism of Failure

The following pathway illustrates the competition between productive coupling and destructive hydrolysis.

Protodeboronation BoronicAcid Boronic Acid (Neutral) BoronateAnion Boronate Anion (Activated Species) BoronicAcid->BoronateAnion Activation (Fast) Base Base (OH-) Base->BoronateAnion Product Biaryl Product (Success) BoronateAnion->Product Transmetallation (k_trans) Byproduct De-boronated Arene (Ar-H Failure) BoronateAnion->Byproduct Protodeboronation (k_proto) Pd Pd(II)-Ar Complex Pd->Product

Figure 1: The Kinetic Competition. High pH increases the concentration of the Boronate Anion. If k_proto > k_trans, the reagent decomposes before it couples.

Solution A: The "Slow Release" Strategy (MIDA Boronates)

For highly unstable substrates (like 2-pyridyl boronic acid), the concentration of the free boronic acid must be kept low to minimize second-order decomposition pathways while maintaining enough active species for the catalyst.

The Fix: Use MIDA (N-methyliminodiacetic acid) Boronates .[2][3][4] These are air-stable solids that slowly hydrolyze under aqueous basic conditions to release the active boronic acid at a rate that matches the catalytic turnover.

Protocol: MIDA Slow-Release Coupling

  • Stoichiometry: 1.0 equiv Aryl Halide, 1.2–1.5 equiv MIDA Boronate.

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1). Water is required for hydrolysis.

  • Base: K₃PO₄ (3.0 equiv). This weak base provides a controlled pH for slow hydrolysis.

  • Temperature: 60°C – 80°C.

  • Note: If the reaction is too slow, add small aliquots of NaOH (aq) to accelerate MIDA hydrolysis, but be warned: this increases protodeboronation risk.

Solution B: Anhydrous Activation

If water is the proton source for your specific substrate's decomposition, remove it.

  • Switch Base: Use Cs₂CO₃ or K₃PO₄ (finely ground, anhydrous).

  • Switch Solvent: Anhydrous DMF or Toluene.

  • Mechanism: In the absence of water, the base activates the boronic acid via coordination to the boron center without supplying the protons necessary for C-B cleavage.

Module 3: Handling Oxidation (Air Sensitivity)

The Problem: Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) are prone to aerobic oxidation, converting them into phenols (Ar-OH) which kills the stoichiometry and poisons catalysts.

Troubleshooting Protocol:

  • Degassing is Non-Negotiable: Sparging with argon for 5 minutes is often insufficient for sensitive reagents.

    • Recommendation: Use the Freeze-Pump-Thaw method (3 cycles) for high-value sensitive reagents.

  • Additives: Add BHT (Butylated hydroxytoluene) (1-5 mol%) as a radical scavenger if you suspect radical-mediated oxidation mechanisms.

Module 4: Storage and Stoichiometry (Boroxines)

The Problem: "Pure" boronic acids often exist as a mixture of the free acid (monomer) and the cyclic trimer (boroxine anhydride). This changes the effective molecular weight, leading to under-dosing of the reagent.

The Fix:

  • Assume Dehydration: Calculate stoichiometry assuming the reagent is the anhydride (boroxine) if the bottle is old.

  • Re-hydration: When using boroxines, ensure water is present in the reaction solvent (e.g., use 95:5 Solvent:H₂O) to hydrolyze the trimer back to the reactive monomer in situ.

Module 5: Advanced Reagent Selection Guide

Use this decision tree to select the correct boron source before starting your experiment.

ReagentSelection Start Start: Substrate Analysis IsHetero Is it a 2-Heterocycle? (e.g., 2-pyridyl) Start->IsHetero IsStable Is it Air/Moisture Stable? IsHetero->IsStable No UseMIDA Use MIDA Boronate (Slow Release Protocol) IsHetero->UseMIDA Yes (High Instability) UseAcid Use Boronic Acid (Standard Protocol) IsStable->UseAcid Yes UseBF3K Use Potassium Trifluoroborate (BF3K) IsStable->UseBF3K No (Needs storage stability)

Figure 2: Decision Matrix for Boron Reagent Selection.

Comparative Data: Reagent Stability
Reagent ClassStability (Air/Water)Atom EconomyReactivityBest Use Case
Boronic Acid Low to ModerateHighHighStandard, stable substrates.
Pinacol Ester ModerateLowModerateIntermediate stability needs; easy to purify.
MIDA Boronate HighVery LowControlledUnstable substrates (2-pyridyl) ; Iterative synthesis.
BF3K Salt Very HighHighLow (Requires activation)Long-term storage; scale-up; aqueous conditions.

FAQ: Frequently Asked Questions

Q: Can I just add more boronic acid if the reaction stalls? A: Generally, yes. Because protodeboronation is a side reaction that consumes the reagent, adding a second portion of boronic acid (1.0 equiv) halfway through the reaction can push a stalled reaction to completion. This is a common "brute force" tactic in medicinal chemistry.

Q: Why does my 2-pyridyl boronic acid turn black immediately upon adding base? A: This is rapid decomposition. The base is too strong or the concentration of the "ate" complex is too high. Switch to the MIDA boronate of the pyridine, or use a weaker base (K₃PO₄) and add the base slowly (syringe pump) to the reaction mixture to keep the pH spike low.

Q: How do I activate Potassium Trifluoroborates (BF3K)? A: BF3K salts are not active until hydrolyzed. You must use a solvent system containing water (e.g., MeOH/H₂O or Toluene/H₂O) and a base that can scavenge the fluoride (like Cs₂CO₃ or K₂CO₃). The hydrolysis releases the boronic acid in situ.

References

  • Mechanistic Studies on Transmetallation: Carrow, B. P.; Hartwig, J. F.[5][6] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[4][7][8]2011 , 133, 2116–2119.

  • Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2010 , 132, 13100–13112.

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P.; Burke, M. D.[1][4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[4][7][8]2007 , 129, 6716–6717.

  • Potassium Trifluoroborates (BF3K): Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Acc.[3][9] Chem. Res.2007 , 40, 275–286.

Sources

mitigating unexpected cytotoxicity of novel pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-TOX-001 Subject: Mitigation Strategies for Unexpected Cytotoxicity in Novel Pyrimidine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering unexpected cytotoxicity with novel pyrimidine derivatives (likely nucleoside analogs or dihydropyrimidine dehydrogenase inhibitors). In my experience supporting drug discovery workflows, "unexpected" toxicity in this class usually stems from three distinct mechanisms: mitochondrial DNA polymerase


 inhibition , lysosomal trapping of lipophilic amines , or assay interference  masking true viability data.

This guide moves beyond standard protocols to provide a diagnostic triage system. We will isolate the root cause using differential metabolic assays and physicochemical profiling.

Module 1: Diagnostic Triage (Is the Toxicity Real?)

Before optimizing the molecule, we must validate the readout. Pyrimidine derivatives, particularly those with extended conjugated systems or redox-active moieties, can interfere with tetrazolium-based assays (MTT/MTS), yielding false data.

The Problem: MTT reduction relies on mitochondrial dehydrogenase activity. Pyrimidine analogs can alter mitochondrial respiration rates without killing the cell immediately, or chemically reduce tetrazolium salts non-enzymatically, leading to artifacts.

Troubleshooting Step:

  • Action: Cross-validate viability using an ATP-based luminescence assay (e.g., CellTiter-Glo®) alongside your standard MTT/MTS.

  • Logic: ATP is a direct marker of metabolically active cells and is less susceptible to chemical interference from nucleoside analogs than redox dyes.

Assay TypeMechanismVulnerability with PyrimidinesRecommendation
MTT/MTS Enzymatic reduction (Redox)High. Compounds may directly reduce dye or alter metabolic rate.Screening only. Verify hits.
ATP Luminescence ATP quantitation (Luciferase)Low. ATP degrades rapidly post-necrosis; highly sensitive.Gold Standard for confirmation.
LDH Release Membrane integrityLow. Measures necrosis, not apoptosis or metabolic arrest.Secondary confirmation.
Module 2: Mitochondrial Toxicity (The "Crabtree" Mask)

The Issue: Many pyrimidine nucleoside analogs (similar to NRTIs like stavudine) inhibit DNA Polymerase


 (Pol 

), depleting mitochondrial DNA (mtDNA) over time. The Artifact: In standard high-glucose media, cancer cells rely on glycolysis (Warburg effect), bypassing the mitochondria. Your drug might be destroying mitochondria, but the cells survive via glycolysis, masking the toxicity until late stages.

The Solution: Glucose-Galactose Shift Assay We must force the cells to rely on oxidative phosphorylation (OXPHOS) to reveal mitochondrial liabilities.[1][2]

Protocol: Glu/Gal Shift Assessment
  • Seed Cells: Plate HepG2 or your target line in two parallel 96-well plates.

  • Media Prep:

    • Condition A (Glycolytic): DMEM + 25 mM Glucose (High Glucose).[3]

    • Condition B (OXPHOS): DMEM + 10 mM Galactose + 0 mM Glucose (Glucose-free).

  • Treatment: Dose cells with your derivative (serial dilution) for 24–48 hours.

  • Readout: Measure ATP levels.

  • Calculation: Calculate the

    
     for both conditions.
    
    • Mitochondrial Toxicant Criteria:

      
      .[2]
      

Visualizing the Mechanism:

GluGalShift cluster_0 High Glucose Media (Standard) cluster_1 Galactose Media (Stress Test) G_Input Glucose G_Glyco Glycolysis (Cytosol) G_Input->G_Glyco G_ATP ATP Generated (Cell Survives) G_Glyco->G_ATP G_Mito Mitochondria (Drug Target) G_Glyco->G_Mito Minimal Reliance G_Mito->G_ATP Blocked by Drug Gal_Input Galactose Gal_Glyco Glycolysis (Inefficient) Gal_Input->Gal_Glyco Gal_Mito Mitochondria (Essential) Gal_Glyco->Gal_Mito Forced Flux Gal_Death ATP Depletion (Cell Death) Gal_Mito->Gal_Death Drug Inhibits Pol Gamma

Caption: In glucose media (left), cells bypass mitochondrial toxicity via glycolysis.[1] In galactose (right), cells are forced to use mitochondria, revealing drug-induced lethality.

Module 3: Physicochemical Debugging (Lysosomal Trapping)

The Issue: If your pyrimidine derivative has a basic amine side chain (pKa > 8) and is lipophilic (LogP > 2), it may be getting trapped in lysosomes. Mechanism: The drug enters the cell (pH 7.4) as a neutral molecule, diffuses into the lysosome (pH 4.5–5.0), becomes protonated, and cannot exit. This causes "lysosomal swelling" and phospholipidosis, appearing as non-specific cytotoxicity.

Diagnostic Checklist:

  • Calculate pKa/LogP: Use software (e.g., ChemDraw/MarvinSketch).

    • Risk Profile: Cationic Amphiphilic Drugs (CADs).[4][5]

  • Fluorescence Microscopy: Stain treated cells with LysoTracker Red .

    • Positive Result: Intense vacuolar staining or enlargement of lysosomes compared to control.

Mitigation Strategy (SAR):

  • Reduce Basicity: Add electron-withdrawing groups (fluorine) near the amine to lower pKa below 7.0.

  • Reduce Lipophilicity: Introduce polar groups (hydroxyl, sulfone) to lower LogP.

Module 4: Metabolic Rescue (The Uridine Test)

The Issue: Pyrimidine antimetabolites (like 5-FU analogs) often work by depleting the intracellular nucleotide pool (inhibiting Thymidylate Synthase or DHODH). This causes "on-target" toxicity that might be too potent for healthy cells.

The Rescue Experiment: To determine if the toxicity is driven by pyrimidine depletion (mechanism-based) or off-target effects:

  • Co-treatment: Treat cells with your drug + 50–100 µM Uridine .

  • Observation:

    • If toxicity is reversed, the mechanism is pyrimidine depletion (on-target). You may need to adjust dosing or formulation.

    • If toxicity persists, the issue is off-target (likely mitochondrial or lysosomal).

UridineRescue Drug Pyrimidine Derivative Target De Novo Synthesis (DHODH / TS) Drug->Target Inhibits Pool dTTP / dCTP Pool Depletion Target->Pool Blocks Death DNA Damage & Apoptosis Pool->Death Causes Pool->Death Prevents Uridine Exogenous Uridine (Rescue) Salvage Salvage Pathway (Uridine Kinase) Uridine->Salvage Bypasses Block Salvage->Pool Restores

Caption: Exogenous uridine activates the salvage pathway, bypassing the drug-induced blockade of de novo synthesis.[6] This distinguishes on-target vs. off-target toxicity.

Summary: Troubleshooting Matrix
SymptomConfirmatory TestLikely CauseMitigation Strategy
High toxicity in all assays Uridine RescueNucleotide depletion (On-target)Dose optimization; prodrug strategy.
Toxicity in Galactose only Glu/Gal ShiftMitochondrial Pol

inhibition
Modify nucleoside sugar ring; screen against Pol

.
Vacuolization observed LysoTracker RedLysosomal TrappingLower LogP; reduce amine pKa (fluorination).
MTT differs from ATP CellTiter-GloAssay InterferenceRely on ATP/Luminescence data only.
References
  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants.[2][3] Toxicological Sciences.

  • Feng, J. Y., et al. (2001). Mechanistic Studies on the Mitochondrial Toxicity of Nucleoside Analogues. Antiviral Therapy.[7][8][9]

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes.[4][5] Drug Metabolism and Disposition.

  • Ulukaya, E., et al. (2008).[10] Interference by Anti-Cancer Drugs with the MTT Assay. Cell Biology and Toxicology.

  • Setzer, B., et al. (2008). The Pyrimidine Precursor Uridine Abrogates Mitochondrial Toxicity Related to Nucleoside Analogues. Antiviral Therapy.[7][8][9]

Sources

Technical Support Center: Enhancing Oral Bioavailability of Pyrimidine-Based Candidates

[1]

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-BIO-OPT-001

Introduction: The Pyrimidine Paradox

Welcome to the technical support hub for pyrimidine therapeutics. If you are here, you are likely facing the "Pyrimidine Paradox": your compound exhibits nanomolar potency against its target (e.g., kinases, viral polymerases) but fails in PK studies due to negligible oral exposure (

Pyrimidine scaffolds (isosteres of cytosine, thymine, uracil) face two distinct, aggressive barriers to oral bioavailability:

  • "Brick Dust" Solubility: High crystal lattice energy leads to poor dissolution, even if the molecule is not highly lipophilic.

  • The DPD Metabolic Trap: Rapid catabolism by Dihydropyrimidine Dehydrogenase (DPD) in the liver and intestinal mucosa.

This guide provides the diagnostic workflows and protocols to identify which barrier is killing your candidate and how to engineer a solution.

Module 1: The Solubility Barrier (The "Brick Dust" Issue)

Diagnosis: If your compound has a high melting point (

Troubleshooting Matrix: Solubility
SymptomProbable CauseRecommended Action
Low solubility in SGF (pH 1.2) & FaSSIF (pH 6.5) High Crystal Lattice EnergyDo not use lipid formulations. Switch to Amorphous Solid Dispersion (ASD).[1]
Soluble in DMSO but precipitates in buffer Kinetic instabilityAdd HPMC-AS or PVP-VA polymers to inhibit nucleation.
High LogP (>4) but low permeability Solubility-limited absorption layerMicronization or Nanomilling to increase surface area.
Protocol: Miniaturized Amorphous Solid Dispersion (ASD) Screening

Objective: Disrupt the crystal lattice to create a high-energy amorphous state that improves apparent solubility.

  • Solvent Casting: Dissolve drug and polymer (ratio 1:3) in a common solvent (e.g., Methanol/DCM).

    • Recommended Polymers: PVP-VA64 (copovidone), HPMC-AS (hypromellose acetate succinate).

  • Evaporation: Rotovap or spin-coat to remove solvent rapidly.

  • DSC Analysis: Confirm lack of melting endotherm (indicates amorphous state).

  • Dissolution Stress Test:

    • Media: FaSSIF (Fasted State Simulated Intestinal Fluid).

    • Method: Non-sink conditions (add excess solid).

    • Success Criteria:

      
       supersaturation compared to crystalline drug after 2 hours.
      

Module 2: The Metabolic Barrier (The DPD Trap)

Critical Insight: Standard liver microsome (HLM) stability assays often false-negative for pyrimidines. Why? Dihydropyrimidine Dehydrogenase (DPD), the primary clearance enzyme for pyrimidines (like 5-FU and Uracil), is cytosolic , not microsomal. If you only test in microsomes, your compound will appear stable in vitro but vanish in vivo.

Visualizing the DPD Trap & Evasion Strategies

DPD_MetabolismDrugPyrimidineCandidateDPDDPD Enzyme(Cytosolic)Drug->DPDRapid Reduction(+NADPH)Dihydro5,6-DihydroMetabolite (Inactive)DPD->DihydroRate LimitingStepBetaAlaBeta-Alanine(Excreted)Dihydro->BetaAlaRing OpeningStrategy1Strategy A:Deuteration at C5/C6Strategy1->DPDKinetic IsotopeEffect (Slows Rxn)Strategy2Strategy B:DPD Inhibitor(e.g., Gimeracil)Strategy2->DPDDirect InhibitionStrategy3Strategy C:Prodrug (ProTide)Strategy3->DrugBypasses FirstPhosphorylation

Figure 1: The DPD Metabolic Pathway. Note that DPD reduces the C5-C6 double bond. Strategies to block this include deuteration (strengthening the C-H bond), co-administration of inhibitors, or prodrug modification.

Protocol: Cytosolic Stability Assay (The "S9" Check)

Objective: Accurately predict hepatic clearance mediated by DPD.

  • Matrix Selection: Use Liver S9 Fraction (contains both microsomes and cytosol) or Liver Cytosol . Do not use pure microsomes.

  • Cofactors: Supplement with NADPH (required for DPD reductive activity).

  • Incubation:

    • Substrate conc:

      
      .
      
    • Timepoints: 0, 15, 30, 60 min.[2]

  • Analysis: Monitor disappearance of parent and appearance of the 5,6-dihydro metabolite (+2 Da mass shift) via LC-MS/MS.

  • Interpretation:

    • High Clearance in S9 but Low in Microsomes: Confirmed DPD liability.

    • Action: Modify the C5-C6 bond (e.g., Fluorination, Methylation) or use a DPD inhibitor (like Gimeracil in the drug TS-1).

Module 3: Permeability & Prodrugs (ProTides)

Diagnosis: If your compound is stable in S9 fractions and soluble, but Caco-2 permeability (


FAQ: Why use ProTides?

Q: My nucleoside analog is active in cell-free assays but inactive in whole cells. Why? A: Nucleoside analogs often require phosphorylation to becoming active triphosphates.[3] The first step (Kinase 1) is often the bottleneck. Solution: ProTide Technology . Mask the monophosphate with an aryloxy group and an amino acid ester.[4] This increases lipophilicity (permeability) and bypasses the first rate-limiting phosphorylation step inside the cell.

Decision Tree: Formulation vs. Chemical Modification

DecisionTreeStartLow Oral BioavailabilitySolubilityIs Solubility < 10 µg/mL?Start->SolubilityMPMelting Point > 200°C?Solubility->MPYesMetabolismIs S9 Intrinsic Clearance High?Solubility->MetabolismNoBrickDustIssue: Brick DustAction: ASD / NanosuspensionMP->BrickDustYesGreaseBallIssue: Grease BallAction: Lipid Formulation (SEDDS)MP->GreaseBallNoDPD_CheckIs Microsomal Cl Low?Metabolism->DPD_CheckYesPermeabilityIs Caco-2 Papp < 10^-6?Metabolism->PermeabilityNoDPD_IssueIssue: DPD MetabolismAction: Deuteration / C5-F Subst.DPD_Check->DPD_IssueYes (Cytosolic)P450_IssueIssue: P450 OxidationAction: Block Labile SitesDPD_Check->P450_IssueNo (Microsomal)ProdrugIssue: PermeabilityAction: ProTide / Carbamate ProdrugPermeability->ProdrugYes

Figure 2: Strategic Decision Tree for Pyrimidine Optimization. Use this workflow to categorize your bioavailability failure mode.

References

  • Amorphous Solid Dispersions: Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Link

  • DPD Metabolism: van Kuilenburg, A. B., et al. (2002). Dihydropyrimidine dehydrogenase deficiency: structural and functional analysis of mutant enzymes. Biochemical Journal, 364(Pt 1), 157–163. Link

  • Prodrug Strategies (ProTides): Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018).[5] The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226. Link

  • Capecitabine Mechanism: Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical Therapeutics, 27(1), 23-44. Link

  • Caco-2 Protocols: Artursson, P., et al. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport.[6][7] Advanced Drug Delivery Reviews, 46(1-3), 27-43. Link

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a crucial building block in the synthesis of numerous pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, offering experimental data and expert insights to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of a wide array of therapeutic agents. The title compound, with its reactive chloro group and the versatile 4-methylpiperazin-1-yl moiety, serves as a key intermediate in the development of kinase inhibitors and other targeted therapies. The strategic placement of these functional groups allows for subsequent modifications, making it a valuable scaffold in drug discovery programs. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development project.

Comparative Analysis of Synthetic Strategies

Two principal synthetic routes have emerged for the preparation of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine. The first route (Route A) employs a regioselective nucleophilic aromatic substitution on a pre-formed aminodichloropyrimidine core. The second, more convergent approach (Route B), involves the sequential functionalization of a trichloropyrimidine starting material.

Route A: Regioselective Amination of 2-Amino-4,6-dichloropyrimidine

This well-established route is a two-step process commencing with the synthesis of the key intermediate, 2-amino-4,6-dichloropyrimidine.

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

The initial step involves the chlorination of 2-amino-4,6-dihydroxypyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as triethylamine to neutralize the generated HCl.[1]

Step 2: Regioselective Nucleophilic Aromatic Substitution

The synthesized 2-amino-4,6-dichloropyrimidine is then subjected to a regioselective nucleophilic aromatic substitution (SNAᵣ) reaction with 1-methylpiperazine. The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack. However, the C4 position is generally more reactive, leading to the desired product.[2][3] This regioselectivity is a critical aspect of this synthetic strategy.

Experimental Protocols

Route A: Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

A common method for the synthesis of 2-amino-4,6-dihydroxypyrimidine involves the condensation of guanidine with a malonic ester derivative. For instance, guanidine hydrochloride is reacted with dimethyl malonate in the presence of a strong base like sodium methoxide in methanol. The reaction mixture is heated under reflux, followed by acidification to precipitate the product.[4]

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

2-Amino-4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride, which serves as both the reagent and the solvent.[1] Triethylamine is added cautiously to the suspension at a controlled temperature. The reaction mixture is then heated to facilitate the chlorination. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water, and the pH is adjusted to precipitate the crude 2-amino-4,6-dichloropyrimidine, which is then filtered, washed, and dried.

Step 3: Synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), 1-methylpiperazine and a base (e.g., potassium carbonate or triethylamine) are added. The reaction mixture is heated to promote the nucleophilic substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Route B: Conceptual Experimental Protocol

Step 1: First Amination of 2,4,6-Trichloropyrimidine

2,4,6-Trichloropyrimidine would be dissolved in an appropriate solvent. One equivalent of ammonia or a protected amine would be added at a controlled temperature to favor mono-substitution at the most reactive C4 or C6 position.

Step 2: Second Amination with 1-Methylpiperazine

The resulting 2-amino-4,6-dichloropyrimidine or its protected analogue would then be reacted with 1-methylpiperazine under conditions similar to those described in Route A to introduce the piperazine moiety at the other reactive chloro-position.

Step 3: Introduction of the 2-Amino Group (if necessary)

If a protecting group was used in the first step, a deprotection step would be required. Alternatively, if the C2 position was substituted with a different leaving group, a subsequent amination at this position would be necessary.

Data Presentation

ParameterRoute ARoute B (Projected)
Starting Material 2-Amino-4,6-dihydroxypyrimidine2,4,6-Trichloropyrimidine
Key Intermediate 2-Amino-4,6-dichloropyrimidine2-Amino-4,6-dichloropyrimidine or similar
Number of Steps 2 (from dichloropyrimidine)2-3
Overall Yield Moderate to GoodPotentially lower due to multiple steps
Reagents Phosphorus oxychloride, 1-methylpiperazineAmmonia/amines, 1-methylpiperazine
Scalability Demonstrated on industrial scale[5]Potentially more complex to scale up
Safety Concerns Use of highly corrosive and toxic POCl₃[6][7][8][9][10]Handling of potentially volatile amines
Environmental Impact Generation of phosphorus-containing waste[8][11]Amine waste streams

Visualization of Synthetic Pathways

Route_A A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-4,6-dichloropyrimidine A->B POCl₃, Et₃N C 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine B->C 1-Methylpiperazine, Base caption Synthetic pathway for Route A.

Caption: Synthetic pathway for Route A.

Route_B D 2,4,6-Trichloropyrimidine E 2-Amino-4,6-dichloropyrimidine D->E 1. NH₃ 2. (if necessary) F 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine E->F 1-Methylpiperazine, Base caption Conceptual synthetic pathway for Route B.

Caption: Conceptual synthetic pathway for Route B.

Discussion and Expert Recommendations

Route A: The Tried and True Method

This route is the most commonly reported and well-characterized method for the synthesis of the target compound.

  • Expertise & Experience: The chlorination of hydroxypyrimidines with phosphorus oxychloride is a standard and robust transformation in heterocyclic chemistry.[12] The subsequent regioselective amination is also a predictable and high-yielding reaction. The key to success in this route lies in the careful control of the chlorination step and the effective purification of the dichlorinated intermediate.

  • Trustworthiness: The protocols for this route are well-documented in the literature, providing a high degree of confidence in its reproducibility. The formation of byproducts can be minimized with careful control of reaction conditions, particularly temperature and stoichiometry.

  • Authoritative Grounding: The principles of nucleophilic aromatic substitution on electron-deficient pyrimidine rings are well-established in organic chemistry textbooks and have been extensively reviewed.[13]

Causality Behind Experimental Choices in Route A:

  • Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.[5][12]

  • Use of a Base in Chlorination: The reaction of POCl₃ with the dihydroxypyrimidine generates two equivalents of HCl. A tertiary amine base is crucial to neutralize this acid, preventing unwanted side reactions and promoting the desired chlorination.

  • Regioselectivity of Amination: The higher reactivity of the C4/C6 positions over the C2 position in nucleophilic aromatic substitution on the pyrimidine ring is a well-understood electronic effect.[2][3] This inherent reactivity allows for the selective introduction of the methylpiperazine group.

Route B: A Convergent but Less Explored Alternative

While conceptually straightforward, Route B, starting from 2,4,6-trichloropyrimidine, is less commonly described for this specific target molecule.

  • Expertise & Experience: This route requires careful control of stoichiometry and reaction conditions to achieve selective sequential amination. The relative reactivity of the three chloro-substituents can lead to mixtures of products if not managed precisely. Palladium-catalyzed amination reactions have been shown to offer high regioselectivity in similar systems and could be a valuable tool for this route.[2][3]

  • Trustworthiness: The lack of specific literature examples for the synthesis of the target molecule via this route makes it a higher-risk, but potentially more convergent, approach. Significant process development would likely be required to optimize this route for reliable production.

  • Authoritative Grounding: The principles of sequential nucleophilic substitution on polyhalogenated heterocycles are well-established. The success of this route would depend on exploiting the subtle differences in reactivity between the C2, C4, and C6 positions.

Safety, Handling, and Environmental Considerations

A critical aspect of process selection is the safety and environmental profile of the reagents used.

Phosphorus Oxychloride (POCl₃):

  • Hazards: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[7][8][9][10] It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to respiratory tract damage.[6][9]

  • Handling: Strict safety precautions are mandatory when handling POCl₃. It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn.[6][9][10]

  • Environmental Impact: Spills of POCl₃ can be hazardous to the environment, as it is toxic to aquatic organisms.[11] The hydrolysis of POCl₃ produces phosphoric acid and hydrochloric acid, which can acidify soil and water.[8] Proper disposal of POCl₃ waste is crucial.

Conclusion

For the synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine, Route A represents the more established, reliable, and well-documented approach. Its predictability and the availability of detailed protocols make it the recommended choice for most laboratory and initial scale-up applications. The primary drawback of Route A is the use of the hazardous reagent phosphorus oxychloride, which necessitates stringent safety measures.

Route B offers a potentially more convergent synthesis but requires significant process development to control the regioselectivity of the sequential aminations. While it avoids the use of POCl₃ in the final stages, the overall safety and environmental benefits would need to be carefully evaluated against the potential for lower yields and more complex purification procedures.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, the available equipment and expertise, and the importance of factors such as cost, safety, and environmental impact. This guide provides the necessary information to make an informed decision, empowering researchers to proceed with confidence in their synthesis of this vital chemical building block.

References

  • Peng, Z., Journet, M., & Humphrey, G. R. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]

  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). (n.d.). ProQuest. Retrieved from a search for "synthesis of 2-amino-4,6-dichloropyrimidine"
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.).
  • Peng, Z., Journet, M., & Humphrey, G. R. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025, December 6). ResearchGate. [Link]

  • Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. (n.d.).
  • 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure. [Link]

  • Are there environmental considerations associated with the production and use of phosphorus oxychloride? (2024, February 22). Quora. [Link]

  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (n.d.).
  • One‐pot synthesis of 3‐(2‐amino‐6‐arylpyrimidin‐4‐yl)‐4‐hydroxyquinolin‐2(1H)‐ones. (n.d.). ResearchGate. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). National Institutes of Health. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (n.d.). NJ.gov. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020, October 28). ResearchGate. [Link]

  • Process for the preparation of chloropyrimidines. (n.d.).
  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025, July 4). National Institutes of Health. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. [Link]

  • A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. (n.d.). Semantic Scholar. [Link]

  • CHAPTER 14: Phosphorus Oxychloride: Production and Use. (2022, May 20). Royal Society of Chemistry. [Link]

  • Phosphorus oxychloride. (n.d.). Lanxess. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. (n.d.). ResearchGate. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). MDPI. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Institutes of Health. [Link]

  • What are the primary industrial applications of phosphorus oxychloride in the chemical... (2023, June 27). Quora. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023, May 30). National Institutes of Health. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI. [Link]

Sources

Comparative Profiling of Pyrimidine-Based Kinase Inhibitors: Structural Determinants of Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold serves as the backbone for a vast plurality of FDA-approved kinase inhibitors, functioning primarily as an ATP-mimetic hinge binder. However, the structural conservation of the ATP-binding pocket across the human kinome (approx. 518 kinases) presents a formidable challenge: achieving selectivity.

This guide provides a technical comparative analysis of pyrimidine-based inhibitors, focusing on the structural nuances that differentiate "promiscuous" multi-kinase inhibitors from highly selective chemical probes. We utilize the CDK4/6 inhibitor class (Palbociclib vs. Abemaciclib) as a primary case study to demonstrate how minor scaffold modifications drastically alter off-target profiles and clinical toxicity. Furthermore, we provide a validated TR-FRET protocol for internal selectivity profiling.

Part 1: The Pyrimidine Scaffold – Advantage & Liability

The Hinge-Binding Pharmacophore

The pyrimidine ring (1,3-diazine) is favored in medicinal chemistry because it perfectly mimics the adenine ring of ATP. In the kinase active site, the hinge region connects the N-terminal and C-terminal lobes.

  • Mechanism: The pyrimidine N1 acts as a hydrogen bond acceptor, typically interacting with the backbone NH of a specific hinge residue (often Methionine or Leucine). An amino group at the C2 or C4 position often acts as a hydrogen bond donor to the backbone carbonyl.

  • The Liability: Because this H-bond network is conserved across >90% of kinases, a "naked" pyrimidine core is inherently non-selective. Specificity is achieved only through the "Gatekeeper" interaction and the solvent-exposed "Tail."

Visualization: The Pyrimidine-Hinge Interaction

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine inhibitor within the ATP pocket.

PyrimidineInteraction Hinge Kinase Hinge Region (Backbone Glu/Met/Leu) Inhibitor Pyrimidine Inhibitor Core (ATP Mimetic) Hinge->Inhibitor H-Bond Donor (C2-NH2) Inhibitor->Hinge H-Bond Acceptor (N1) Gatekeeper Gatekeeper Residue (Thr/Met/Phe) Inhibitor->Gatekeeper Steric Clash or Hydrophobic Contact Solvent Solvent Front (Selectivity Vector) Inhibitor->Solvent Solubilizing Tail (Determines Off-Targets)

Figure 1: Canonical interaction map of a pyrimidine inhibitor within the kinase ATP-binding pocket.[1] The N1/C2 interaction mimics Adenine, while the 'Tail' dictates selectivity.

Part 2: Comparative Case Study – CDK4/6 Inhibitors[2][3][4][5]

The evolution of CDK4/6 inhibitors provides the most distinct dataset for comparing pyrimidine selectivity profiles. While Palbociclib and Abemaciclib both utilize a pyrimidine-based core, their selectivity profiles (and consequently, their toxicity profiles) diverge significantly.

Palbociclib (Ibrance) – The Selective Probe[6]
  • Structure: Pyrido[2,3-d]pyrimidin-7-one core.

  • Profile: Highly selective for CDK4 and CDK6. It shows very little activity against other kinases in the kinome.

  • Clinical Consequence: The primary toxicity is neutropenia (mechanism-based toxicity of CDK6 inhibition in hematopoietic stem cells). It requires a drug holiday (21 days on, 7 days off) to allow marrow recovery.

Abemaciclib (Verzenio) – The Potent Multi-Kinase Inhibitor
  • Structure: Pyrimidine-benzimidazole core.

  • Profile: While potent against CDK4/6, Abemaciclib is structurally distinct enough to potently inhibit CDK9 , CDK1/2 , and GSK3β .

  • Clinical Consequence:

    • Reduced Neutropenia: Due to continuous dosing and different volume of distribution, but also potentially due to polypharmacology offsetting pure CDK6 blockade.

    • GI Toxicity: High rates of diarrhea are linked to CDK9 and GSK3β inhibition in the intestinal epithelium.

    • CNS Penetration: Abemaciclib crosses the blood-brain barrier more effectively, partly due to its lipophilicity and transporter profile.

Comparative Data Table: Biochemical Potency (IC50)
Kinase TargetPalbociclib IC50 (nM)Abemaciclib IC50 (nM)Selectivity Implication
CDK4/CycD1 ~11~2Abemaciclib is ~5x more potent.[2]
CDK6/CycD3 ~15~10Both are potent CDK6 inhibitors.[2]
CDK9/CycT1 >10,00057 CRITICAL: Abemaciclib hits CDK9 (transcription); Palbociclib does not.
CDK2/CycE >10,000~500Abemaciclib has modest activity against S-phase driver CDK2.
GSK3β >10,000~20Abemaciclib inhibits GSK3β (Wnt pathway interference).

Data aggregated from Davis et al. (2011) and FDA Pharmacology Reviews.

Part 3: Experimental Methodologies for Profiling

To generate the data seen above, researchers cannot rely on a single assay. A robust profiling campaign must move from broad binding screens to functional kinetics.

Workflow Visualization

The following decision tree outlines the standard industry workflow for validating kinase selectivity.

ProfilingWorkflow Compound Lead Pyrimidine Compound Step1 Broad Panel Screen (KinomeScan/Binding) Compound->Step1 Single Conc. (1 µM) Step2 Kd Determination (Hit Confirmation) Step1->Step2 Select Hits >65% Inh Step3 Functional IC50 (TR-FRET/LanthaScreen) Step2->Step3 Validated Binders Step3->Compound SAR Iteration Step4 Cellular Target Engagement (NanoBRET) Step3->Step4 Potent (<100nM)

Figure 2: Step-wise selectivity profiling workflow, moving from high-throughput binding assays to functional cellular confirmation.

Part 4: Validated Protocol – TR-FRET Competition Assay

For the precise determination of IC50 values (Step 3 above), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its resistance to compound fluorescence interference and high Z' factors.

Objective: Determine the IC50 of a pyrimidine inhibitor against a specific kinase (e.g., CDK4) using a tracer displacement method.

Reagents Required[7][8][9]
  • Kinase: Recombinant human kinase (GST-tagged or His-tagged).

  • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236).

  • Antibody: Europium (Eu)-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Protocol
1. Tracer Titration (Assay Optimization)

Before testing compounds, you must determine the Kd of the tracer for your specific kinase batch.

  • Prepare a 16-point serial dilution of the Kinase (0 to 500 nM) in Assay Buffer.

  • Add fixed concentration of Tracer (e.g., 5 nM) and Eu-Antibody (2 nM).

  • Incubate 1 hour at Room Temperature (RT).

  • Measure TR-FRET ratio (Emission 665nm / Emission 615nm).

  • Selection: Choose a Kinase concentration that yields ~50-80% of the maximal signal (EC80).

2. Inhibitor IC50 Determination[3][4]
  • Compound Prep: Prepare 10 mM stock of the pyrimidine inhibitor in DMSO. Perform a 3-fold serial dilution in DMSO (10 points).

  • Intermediate Dilution: Dilute compound 1:100 into Assay Buffer (to reduce DMSO to 1%).

  • Plate Setup (384-well plate):

    • Add 5 µL of diluted Compound to wells.

    • Add 5 µL of Kinase/Antibody Master Mix (at 2x concentration determined in Step 1).

    • Add 5 µL of Tracer (at 2x concentration).

  • Controls:

    • Min Signal: No Kinase (Buffer only).

    • Max Signal: Kinase + Tracer + DMSO (No inhibitor).

  • Incubation: Centrifuge plate at 1000 rpm for 1 min. Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Europium donor).

    • Emission 2: 665 nm (Tracer acceptor).

3. Data Analysis & Quality Control
  • Calculate Ratio = (Em 665nm / Em 615nm) * 10,000.

  • Z' Factor Calculation: Must be > 0.5 for a valid assay.

    
    
    
  • Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50.

  • Cheng-Prusoff Correction: If the tracer concentration used is near its Kd, convert IC50 to Ki:

    
    
    

References

  • Davis, M. I., et al. (2011).[5][6] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[5]

  • Braal, C. L., et al. (2021).[7] Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. Frontiers in Oncology.

  • Hafner, M., et al. (2019).[7] Multiomics Profiling Establishes the Polypharmacology of FDA-Approved CDK4/6 Inhibitors and the Potential for Differential Clinical Activity. Cancer Cell, 36(2), 181-193.

  • Thermo Fisher Scientific. (n.d.).[8] Optimization of a LanthaScreen Kinase assay. Application Note.

  • FDA Center for Drug Evaluation and Research. (2015/2017). Multi-disciplinary Review and Evaluation (Ibrance/Verzenio).

Sources

Comparative Guide: Assessing Off-Target Effects of Kinase Inhibitors Derived from the 2-Amino-4-Piperazinyl-Pyrimidine Scaffold

[1][2]

Executive Summary

The chemical entity 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine serves as a privileged structural intermediate in the synthesis of Type I ATP-competitive kinase inhibitors.[1][2] It forms the core pharmacophore for several clinically significant drugs, including Dasatinib (Sprycel) and various CDK4/6 inhibitors.[2]

While the 2-aminopyrimidine motif provides potent hinge-binding affinity, it is notoriously promiscuous.[1][2] The structural conservation of the ATP-binding pocket across the human kinome (518+ kinases) means that inhibitors derived from this scaffold frequently exhibit "polypharmacology"—unintended inhibition of off-target kinases (e.g., Src, Abl, c-Kit, EphB family).[1][2]

This guide objectively compares the three primary methodologies for assessing these off-target effects: Solid-Phase Binding Assays (KINOMEscan) , Radiometric Activity Assays (HotSpot) , and Live-Cell Target Engagement (NanoBRET) .[1][2]

Part 1: The Scaffold & The Selectivity Challenge

The Pharmacophore

The molecule functions as a "hinge binder."[2][3] In the context of kinase inhibition:

  • The Pyrimidine Ring: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically Met318 in c-Src or Met341 in c-Abl).[2]

  • The Piperazine Tail: Often projects towards the solvent front, improving solubility (via the basic amine) and allowing for interactions with the P-loop or ribose pocket.[1][2]

The Problem: The "ATP Gap"

Inhibitors derived from this scaffold are typically Type I inhibitors (binding to the active "DFG-in" conformation).[2]

  • Biochemical Bias: Standard biochemical assays often run at

    
     ATP (10–100 
    
    
    M).[2]
  • Cellular Reality: Intracellular ATP concentrations are 1–5 mM.

  • Consequence: A compound that looks potent and selective in a biochemical screen may lose potency in cells due to the massive competition from endogenous ATP.[2][4] This is the primary cause of late-stage attrition for this scaffold.[2]

Part 2: Comparative Analysis of Profiling Methodologies[2]

Solid-Phase Competition Binding (e.g., KINOMEscan™)

The Industry Standard for High-Throughput Profiling[1][2]

Mechanism: This assay does not measure enzymatic activity. Instead, it measures the ability of your compound to compete with an immobilized "bait" ligand for binding to the kinase active site. Results are reported as

2
FeaturePerformance Metrics
Throughput Very High. Can screen 450+ kinases in parallel.[1][2]
Sensitivity High. Can detect weak binders (

M).[2]
ATP Context None. Performed in the absence of ATP.[2]
Pros Massive coverage; no interference from ATP; detects Type II (inactive conformation) binders effectively.[2]
Cons Thermodynamic only. Does not confirm functional inhibition. High false-positive rate for this scaffold because it ignores the ATP competition that happens in cells.[2]
Radiometric Activity Assays (e.g., HotSpot™)

The Functional Gold Standard[1][2][5][6][7]

Mechanism: Direct measurement of

2
FeaturePerformance Metrics
Throughput Medium. typically panel-based (10–100 kinases).[1][2]
Sensitivity High. Gold standard for determining true

.[2]
ATP Context Variable. Can be run at

or 1 mM ATP.[7]
Pros Direct measure of catalytic function; eliminates false positives from "binders that don't inhibit"; highly reproducible.[7]
Cons Radioactive waste generation; lower throughput than binding assays; expensive per data point.
Live-Cell Target Engagement (NanoBRET™)

The Physiological Truth

Mechanism: bioluminescence resonance energy transfer (BRET) inside live HEK293 cells.[2] A tracer competes with your drug for the kinase. If your drug binds, the BRET signal is lost.[1][2][8]

FeaturePerformance Metrics
Throughput Low to Medium.
Sensitivity Physiologically Accurate. Measures

in the presence of 5 mM ATP and intact membranes.[2]
ATP Context Native. Full intracellular ATP competition.
Pros The only assay that accounts for membrane permeability and intracellular ATP competition. Critical for 2-aminopyrimidine scaffolds to filter out "biochemical-only" hits.[1][2]
Cons Requires transfection; smaller available kinase panel (~200 kinases) compared to KINOMEscan.[2]

Part 3: Recommended Screening Workflow (The "Tiered Cascade")

The Protocol[2][6][9][10][11]

Step 1: The Broad Sweep (KINOMEscan) [2]

  • Objective: Identify potential off-target liabilities.

  • Method: Screen the lead compound at a single concentration (typically 1

    
    M) against the full 450+ kinase panel.[2]
    
  • Criterion: Any kinase showing >65% inhibition (binding) is flagged as a "Hit."[2]

Step 2: Functional Confirmation (Radiometric)

  • Objective: Eliminate false positives (binders that don't inhibit).

  • Method: Take the "Hits" from Step 1 and run 10-point dose-response curves using a Radiometric

    
    P assay at 
    
    
    ATP.
  • Criterion: Calculate biochemical

    
    .
    

Step 3: The Physiological Filter (NanoBRET)

  • Objective: Determine if the off-target effect is relevant in a patient.

  • Method: For the most potent off-targets identified in Step 2 (e.g.,

    
     nM), perform cellular engagement assays.[1][2]
    
  • Why: For 2-aminopyrimidines, you will often see a 10-100x shift in potency.[1][2] A 10 nM biochemical off-target might be a 1

    
    M cellular off-target (safe), or it might remain 10 nM (toxic).[1][2] Only this step reveals that truth.
    
Visualization: The Screening Cascade[2]

ScreeningCascadeStartLead Compound(2-aminopyrimidine derivative)Tier1Tier 1: KINOMEscan(450+ Kinases, Single Conc)Start->Tier1Decision1Binding > 65%?Tier1->Decision1DiscardDiscard / SafeDecision1->DiscardNoTier2Tier 2: Radiometric IC50(Functional Confirmation)Decision1->Tier2Yes (Hit)Decision2BiochemicalIC50 < 100 nM?Tier2->Decision2Decision2->DiscardNoTier3Tier 3: NanoBRET (Live Cell)(Physiological Relevance)Decision2->Tier3Yes (Potent)ResultValidated Off-Target Profile(True Liability)Tier3->Result

Figure 1: Strategic Screening Cascade. This workflow filters hundreds of potential hits down to the physiologically relevant off-targets, optimizing both cost and scientific accuracy.[1][2]

Part 4: Detailed Experimental Protocol (Tier 3 Focus)

Since KINOMEscan and Radiometric assays are typically outsourced to CROs (like Eurofins or Reaction Biology), I will focus on the NanoBRET Target Engagement Protocol , which is often performed in-house for critical validation.

NanoBRET™ Intracellular Kinase Assay

Reagents: Promega NanoBRET™ TE Intracellular Kinase Assay (K-4 through K-10 tracers).[1][2]

Step-by-Step Methodology:

  • Transfection (Day 1):

    • Plate HEK293 cells at

      
       cells/mL in 6-well plates.
      
    • Transfect with the specific NanoLuc®-Kinase Fusion Vector (e.g., NanoLuc-Src) using FuGENE® HD.[1][2]

    • Expert Tip: Keep the DNA:Transfection Reagent ratio at 1:3 to minimize cytotoxicity, which can mimic signal loss.[1]

  • Tracer Equilibration (Day 2):

    • Trypsinize cells and resuspend in Opti-MEM (no phenol red).[1][2]

    • Add the cell suspension to 384-well non-binding surface plates (

      
       cells/well).
      
    • Add the NanoBRET Tracer (K-4 or K-5 depending on the kinase) at the recommended concentration (usually 0.1–1.0

      
      M).[1][2]
      
    • Critical Control: You must run a "No Tracer" control to determine background luminescence.

  • Compound Treatment:

    • Add your 2-aminopyrimidine derivative (serially diluted, typically 10

      
      M down to 1 nM).[1][2]
      
    • Incubate for 2 hours at 37°C .

    • Why 2 hours? This scaffold is cell-permeable, but equilibrium with high intracellular ATP takes time.[1][2] Shorter incubations yield variable data.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate/Inhibitor mix.[1][2]

    • Read Donor Emission (460nm) and Acceptor Emission (618nm) on a BRET-compatible plate reader (e.g., GloMax).[1][2]

  • Data Analysis:

    • Calculate the Raw BRET Ratio:

      
      .
      
    • Convert to MilliBRET Units (mBU):

      
      .[1][2]
      
    • Plot mBU vs. log[Compound] to determine the cellular

      
      .[2]
      

Part 5: Mechanism of Interaction[2]

Understanding how this scaffold binds helps predict off-targets.[1][2] The 2-aminopyrimidine forms a "donor-acceptor-donor" motif with the kinase hinge.[1][2]

BindingModeHingeKinase Hinge Region(Met318 / Met341)Pyrim2-AminopyrimidineCorePyrim->HingeH-Bond (Donor/Acceptor)Piper4-MethylpiperazineTailSolventSolvent FrontPiper->SolventSolvent Exposure(Solubility)Cl4-ChloroSubstituentGatekeeperGatekeeper Residue(Thr/Met)Cl->GatekeeperHydrophobic Contact(Selectivity Filter)

Figure 2: Pharmacophore Binding Mode. The 2-aminopyrimidine anchors to the hinge.[2] The Chlorine atom often dictates selectivity by interacting with the Gatekeeper residue (e.g., T338 in c-Src), while the piperazine tail ensures solubility and solvent interaction.[1][2]

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[1][2][9] Nature Biotechnology, 29(11), 1046–1051.[1][2] Link[1][2]

    • Foundational paper establishing the KINOMEscan methodology and comparing broad selectivity profiles of Das
  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[1][2] Cell Chemical Biology, 25(2), 206-214.[1][2] Link

    • Seminal work demonstrating the discrepancy between biochemical and cellular potency for Type I inhibitors, specifically validating the NanoBRET pl
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1][2] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1][2] Link[1][2]

    • Describes the synthesis and SAR of Dasatinib, highlighting the role of the 2-aminopyrimidine-thiazole scaffold.[1][2]

  • Reaction Biology Corp. (n.d.).[2] Radiometric Kinase Assays (HotSpot™).[2][7] Link

    • Technical specifications for the Gold Standard radiometric assay protocols.
  • Promega Corporation. (n.d.).[2] NanoBRET™ TE Intracellular Kinase Assay Technical Manual. Link

    • Source for the detailed cellular engagement protocol.

Optimizing Pyrimidine Functionalization: A Comparative Guide to Palladium Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine cores are ubiquitous in oncology (e.g., Imatinib) and antiviral therapeutics, yet they remain notoriously difficult substrates for cross-coupling. The electron-deficient nature of the ring deactivates the carbon-halogen bond toward oxidative addition, while the nucleophilic ring nitrogens frequently displace phosphine ligands, leading to catalyst poisoning.

This guide compares "legacy" catalytic systems (Pd(PPh₃)₄, Pd₂(dba)₃) against "modern" bulky phosphine and N-heterocyclic carbene (NHC) precatalysts (XPhos Pd G4, PEPPSI-IPr). Our analysis confirms that while legacy catalysts remain cost-effective for simple C5-bromopyrimidines, modern precatalysts are strictly required for C2/C4-chloropyrimidines and heteroatom couplings to prevent catalyst deactivation.

Part 1: The Mechanistic Challenge

Why Pyrimidines Poison Palladium

The primary failure mode in pyrimidine coupling is not the oxidative addition rate alone, but the competition between the substrate acting as an electrophile (at C-X) versus a ligand (at N). Standard phosphines like PPh₃ are labile; when they dissociate to open a coordination site, the pyrimidine nitrogen often binds irreversibly to the Pd(II) center, forming an inactive "palladacycle" or stable complex that halts the cycle.

Visualization: The Catalyst Deactivation Pathway

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the non-productive nitrogen coordination.

G cluster_poison Deactivation Pathway Pd0 Active Species Pd(0)L OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd C-X Bond Insertion Coord N-Coordination (Catalyst Poisoning) Pd0->Coord Pyrimidine N-Binding TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0

Caption: Figure 1. Kinetic competition between productive oxidative addition (Blue) and catalyst poisoning by pyrimidine nitrogen (Red).

Part 2: Comparative Analysis – Suzuki-Miyaura Coupling

Scenario: C-C Bond Formation on Chloropyrimidines

Chloropyrimidines are cheaper and more stable than iodides but require electron-rich catalysts to facilitate oxidative addition.

1. The Legacy Standard: Pd(PPh₃)₄
  • Pros: Low cost, widely available.

  • Cons: High catalyst loading (5-10 mol%) required; extremely sensitive to air; fails with electron-rich pyrimidines (e.g., 2-amino-4-chloropyrimidine) due to poisoning.

  • Verdict: Obsolete for difficult pyrimidines; acceptable only for reactive C5-bromides.

2. The Robust Workhorse: Pd(dppf)Cl₂
  • Pros: Bidentate ligand prevents rapid dissociation, reducing poisoning; air-stable.

  • Cons: Slow reaction rates with chlorides; requires high temperatures (100°C+).

  • Verdict: Standard Choice for scale-up of simple substrates.

3. The Modern Solution: XPhos Pd G4
  • Pros: The bulky biaryl phosphine (XPhos) creates a "protective shell" around the Pd, physically blocking nitrogen coordination while accelerating oxidative addition into C-Cl bonds.

  • Cons: Higher cost per gram.

  • Verdict: Gold Standard for sterically hindered or deactivated chloropyrimidines.

Performance Data Comparison

Table 1: Comparative yields for the coupling of 2-chloropyrimidine with phenylboronic acid.

Catalyst SystemLigand ClassTemp (°C)Yield (24h)TOF (h⁻¹)Note
Pd(PPh₃)₄ Monodentate Phosphine100< 40%LowSignificant homocoupling observed.
Pd(dppf)Cl₂ Bidentate Phosphine10075-85%ModerateRequires rigorous deoxygenation.
XPhos Pd G4 Buchwald Precatalyst60> 95% High Complete conversion in <2h.
PEPPSI-IPr NHC (Carbene)8092%HighExcellent for heteroaryl-heteroaryl coupling.

Part 3: Comparative Analysis – Buchwald-Hartwig Amination

Scenario: C-N Bond Formation (Amination)

Aminating pyrimidines via Pd-catalysis is often unnecessary if S_NAr is possible. However, for electron-rich pyrimidines (where S_NAr fails) or weak nucleophiles, Pd-catalysis is essential.

The Contenders
  • Pd₂(dba)₃ + BINAP: The historical standard. Often fails with primary amines due to the formation of stable Pd-amine complexes.

  • BrettPhos Pd G4: Designed specifically for primary amines. The ligand bulk prevents the amine from binding too tightly to the metal center.

  • Pd-PEPPSI-IPr: Uses an N-Heterocyclic Carbene (NHC) ligand.[1] The strong sigma-donation of the NHC stabilizes the Pd(0) species, making it highly resistant to poisoning by the pyrimidine substrate itself.

Recommendation

For secondary amines , use RuPhos Pd G4 . For primary amines or anilines , use BrettPhos Pd G4 . For heterocyclic amines (e.g., coupling imidazole to pyrimidine), use Pd-PEPPSI-IPr .

Part 4: Decision Matrix & Workflows

DecisionTree Start Substrate: Halopyrimidine Pos Position? Start->Pos Halogen Halogen? Pos->Halogen C5 (Aryl-like) Pos->Halogen C2/C4 (Electron Deficient) Nucleophile Coupling Partner? Halogen->Nucleophile Bromide/Iodide Halogen->Nucleophile Chloride CatA Pd(PPh3)4 or Pd(dppf)Cl2 (Standard) Nucleophile->CatA Boronic Acid (Easy) CatB XPhos Pd G4 (High Activity) Nucleophile->CatB Boronic Acid (Hard/Cl) CatC BrettPhos Pd G4 (Amination) Nucleophile->CatC Primary Amine CatD Pd-PEPPSI-IPr (Steric/Hetero) Nucleophile->CatD Heterocycle/Secondary Amine

Caption: Figure 2. Catalyst selection decision tree based on substrate electronics and coupling partner.

Part 5: Validated Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (XPhos Pd G4)

Best for: 2-chloropyrimidines, sterically hindered boronic acids.

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K₃PO₄ (0.5 M in H₂O, 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add the pyrimidine, boronic acid, and XPhos Pd G4 to a reaction vial equipped with a magnetic stir bar.

  • Solvent: Add degassed THF/Dioxane.

  • Activation: Add the aqueous K₃PO₄ solution.

  • Reaction: Seal the vial and heat to 60°C for 2–4 hours. Note: XPhos activates rapidly; monitoring by LCMS at 1 hour is recommended.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Difficult Amination (Pd-PEPPSI-IPr)

Best for: Coupling weak nucleophiles (anilines) to electron-rich chloropyrimidines.

Reagents:

  • Substrate: Chloropyrimidine derivative (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely ground and dried)

  • Solvent: DME (Dimethoxyethane)[2]

Step-by-Step:

  • Dehydration: Ensure Cs₂CO₃ is flame-dried or vacuum-dried. Water kills this reaction.

  • Charge: Combine substrate, amine, base, and Pd-PEPPSI-IPr in a vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Reaction: Inject anhydrous DME. Heat to 80°C for 12 hours.

  • Filtration: Filter through a pad of Celite (to remove Cs salts) before aqueous workup to prevent emulsion formation.

References

  • Scienmag. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Retrieved from [Link]

  • ResearchGate. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Retrieved from [Link]

  • NIH. (2026). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling. Retrieved from [Link]

  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. Retrieved from [Link]

Sources

Yield Comparison of Microwave-Assisted versus Conventional Synthesis of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers and Drug Development Professionals

Executive Summary: The Need for Speed and Efficiency in Medicinal Chemistry

Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from kinase inhibitors in oncology to novel antimicrobial compounds.[1][2][3] The synthetic routes to these vital scaffolds, however, have traditionally been a bottleneck in the drug discovery pipeline. Conventional methods, relying on conductive heating with oil baths or heating mantles, often involve protracted reaction times, harsh conditions, and variable yields.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by providing dramatic reductions in reaction times, cleaner reaction profiles, and frequently improved product yields.[1][4] This guide provides an in-depth, objective comparison between microwave-assisted and conventional heating methods for the synthesis of aminopyrimidines, supported by experimental data and detailed protocols to empower researchers in their synthetic strategy decisions.

The Science of Heating: A Tale of Two Mechanisms

The difference in outcomes between conventional and microwave synthesis is rooted in the fundamental physics of heat transfer. Understanding this is critical to appreciating the experimental advantages of MAOS.

Conventional Conductive Heating

Traditional synthesis relies on the slow, inefficient transfer of heat from an external source, through the vessel walls, and into the reaction mixture via conduction and convection.[5] This process inherently creates thermal gradients, where the solution near the vessel wall is significantly hotter than the bulk solution. This non-uniform heating can lead to the formation of side products and the degradation of thermally sensitive reagents or products, ultimately compromising the final yield.

Microwave Dielectric Heating

Microwave synthesis operates on a fundamentally different principle. It utilizes the ability of a microwave field to directly couple with polar molecules and ionic species within the reaction mixture.[5] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in the reaction, possess a dipole moment. When subjected to the rapidly oscillating electric field of the microwaves (billions of times per second), these molecules attempt to align with the field. This constant reorientation generates significant friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the solution.[6][7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.[5][7]

This direct, "in-core" heating mechanism is exceptionally fast and homogeneous, eliminating thermal gradients and allowing for precise temperature control.[5] The result is a dramatic acceleration of reaction rates and often, a cleaner product profile with higher yields.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, we present detailed protocols for the synthesis of a 2-amino-4,6-diarylpyrimidine via a Biginelli-type three-component reaction, a common route to this scaffold.[2][8]

Protocol 1: Conventional Synthesis via Reflux

This protocol is based on established methods requiring extended heating under reflux.

Rationale: The prolonged heating is necessary to overcome the activation energy of the multi-step condensation and cyclization reaction. The use of a solvent like ethanol allows the reaction to be conducted at a constant temperature (its boiling point) and helps to solubilize the reactants.

Methodology:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add an acetophenone derivative (10 mmol), an aromatic aldehyde (10 mmol), and guanidine nitrate (15 mmol).

  • Add 30 mL of ethanol, followed by a catalytic amount of a suitable base (e.g., potassium tert-butoxide, 1 mmol).

  • Place the flask in an oil bath preheated to 90°C and bring the mixture to reflux.

  • Maintain reflux with stirring for 12-24 hours. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid residue by filtration, wash thoroughly with cold water and then cold ethanol to remove unreacted starting materials and salts.

  • Dry the product under vacuum to yield the 2-aminopyrimidine.

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates the efficiency and speed of MAOS.

Rationale: The direct energy coupling of microwaves with the polar reactants and solvent allows the target temperature to be reached in seconds and maintained with high precision. This rapid, uniform heating dramatically accelerates the reaction kinetics, allowing for completion in minutes rather than hours.[1] The sealed-vessel environment also permits the use of temperatures well above the solvent's normal boiling point, further increasing the reaction rate.

Methodology:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the acetophenone derivative (1 mmol), aromatic aldehyde (1 mmol), and guanidine hydrochloride (1.2 mmol).[1]

  • Add 3 mL of ethanol or dimethylformamide (DMF).

  • Add sodium hydroxide (2 mmol) or a similar base.[1]

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a modern microwave reactor.

  • Set the reaction parameters: irradiate at 120°C for 10-15 minutes with stirring.[1]

  • After the irradiation cycle, the vessel is automatically cooled to a safe handling temperature via a compressed air stream.

  • Once cooled, open the vial and precipitate the product by adding cold water.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Workflow Visualization

The following diagrams illustrate the significant difference in complexity and time commitment between the two workflows.

G cluster_0 Conventional Synthesis Workflow A 1. Assemble Glassware (Flask, Condenser) B 2. Charge Reagents & Solvent A->B C 3. Heat to Reflux (Oil Bath, ~30 min) B->C D 4. Maintain Reflux (12 - 24 hours) C->D E 5. Cool Down (~30 min) D->E F 6. Workup & Isolate (Filter, Wash, Dry) E->F

Caption: Conventional Synthesis Workflow

G cluster_1 Microwave Synthesis Workflow A 1. Add Reagents to Microwave Vial B 2. Seal Vial A->B C 3. Irradiate in Reactor (10 - 15 minutes) B->C D 4. Automated Cooling (~5 minutes) C->D E 5. Workup & Isolate (Filter, Wash, Dry) D->E

Caption: Microwave-Assisted Synthesis Workflow

Quantitative Data: Yield and Time Comparison

The most compelling argument for MAOS lies in the quantitative data. The table below summarizes results from various studies comparing the two methods for the synthesis of aminopyrimidines and related heterocyclic amides.

Product TypeMethodReaction TimeYield Range (%)Source
Substituted Heterocyclic AmidesConventional13 hours50 - 72%[9]
Substituted Heterocyclic AmidesMicrowave 9 - 42 minutes 75 - 87% [9]
4,6-Diaryl-2-aminopyrimidinesConventionalLong (hours)> 80%[2][8]
4,6-Diaryl-2-aminopyrimidinesMicrowave Short (minutes) ~86% [2]
Substituted AminopyrimidinesMicrowave Not Specified 33 - 56% [10]

Analysis of Results:

The data clearly demonstrates the advantages of microwave irradiation. In a direct comparison for the synthesis of heterocyclic amides, the microwave method not only increased the yield from a 50-72% range to a 75-87% range but also reduced the reaction time from 13 hours to under 45 minutes.[9]

Interestingly, one study on 4,6-diarylpyrimidines found that conventional heating could achieve slightly higher yields (>90%) compared to the microwave method (~86%), but this came at the cost of significantly longer reaction times.[2][8] This highlights a crucial point: MAOS provides a balance of excellent yields with unparalleled speed, making it highly efficient for rapid lead generation and optimization. The time saved far outweighs a marginal difference in yield for most research and development applications.

Discussion: Why Choose Microwave Synthesis?

Beyond the numbers, several factors make MAOS a superior choice for the modern synthesis of aminopyrimidines.

  • Enhanced Reaction Rates: As demonstrated, reactions that take many hours or even days can often be completed in minutes.[1] This accelerates the entire discovery cycle.

  • Higher Purity and Yields: The rapid and uniform heating minimizes the time reactants are held at high temperatures, reducing the formation of thermal decomposition byproducts and leading to cleaner reactions and often higher isolated yields.[1]

  • Green Chemistry Alignment: MAOS is an eco-friendly technology.[10][11][12] The enhanced reaction rates often allow for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[1]

  • Facile Optimization: Modern microwave reactors offer precise control over temperature and pressure, enabling rapid and systematic optimization of reaction conditions, a task that is tedious and time-consuming with conventional methods.

Conclusion and Future Outlook

For the synthesis of aminopyrimidines, microwave-assisted organic synthesis presents a compelling and validated alternative to conventional heating. It consistently delivers comparable or superior yields in a fraction of the time. The combination of speed, efficiency, high purity, and alignment with green chemistry principles makes MAOS an indispensable tool for researchers, scientists, and drug development professionals. Adopting this technology can significantly accelerate research timelines, from initial library synthesis to the scale-up of lead candidates, solidifying its role as a standard technique in the modern chemistry laboratory.

References

  • Kaur, H. et al. (2019). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society.
  • Tailor, Y. et al. (2012). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Guarín, S. E. et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Available at: [Link]

  • Bari, S. B. et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Bentham Science Publisher (2022). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science. Available at: [Link]

  • Guarín, S. E. et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Research Square. Available at: [Link]

  • Banu, S. A. et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Available at: [Link]

  • Khan, I. et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Khan, I. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science. Available at: [Link]

  • Khan, I. et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Available at: [Link]

Sources

Validating Cellular Target Engagement of Novel Pyrimidine Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Scope: Comparative analysis of Cellular Thermal Shift Assay (CETSA), NanoBRET™, and Chemical Proteomics for validating novel pyrimidine-based small molecules.

The Critical Disconnect: Why Biochemical Potency Cellular Efficacy

In the development of novel pyrimidine compounds—often designed as ATP-competitive kinase inhibitors (e.g., EGFR, CDK variants) or metabolic modulators (e.g., DHODH inhibitors)—a recurring failure mode is the "biochemical-cellular disconnect." A compound may show single-digit nanomolar potency in a cell-free enzymatic assay but fail to engage the target in a live cell.

Causal Factors:

  • Intracellular ATP Competition: Pyrimidines often target ATP-binding pockets. Intracellular ATP concentrations (1–10 mM) are orders of magnitude higher than in biochemical assays (

    
     levels), drastically shifting the effective 
    
    
    
    .
  • Membrane Permeability: The pyrimidine scaffold's physicochemical properties (polarity, PSA) may prevent cytosolic entry.

  • Subcellular Localization: The target may reside in a complex or compartment (e.g., mitochondrial matrix for DHODH) inaccessible to the free drug.

Validating Target Engagement (TE) is the only way to bridge this gap. This guide compares the three primary methodologies for proving your pyrimidine compound hits its mark in situ.

Methodology Comparison: Selecting the Right Assay

For reversible pyrimidine binders, NanoBRET is currently the gold standard for quantitation, while CETSA offers a robust label-free alternative. Chemical Proteomics is reserved for covalent inhibitors or broad selectivity profiling.

Comparative Matrix
FeatureNanoBRET™ TE CETSA (Cellular Thermal Shift) Chemical Proteomics (ABPP)
Principle BRET energy transfer (Proximity)Thermodynamic stabilization (Biophysical)Covalent probe competition (Occupancy)
Cell State Live Cells (Real-time equilibrium)Intact cells (Lysis post-treatment)Lysates or Live Cells (requires lysis)
Labeling Requires NLuc-fusion protein & TracerLabel-Free (Native protein)Requires Biotin/Click-probe
Throughput High (384/1536-well)Medium/High (HT-CETSA)Low (Mass Spec readout)
Key Advantage Measures

and residence time
Works on endogenous proteinsMaps off-target selectivity
Pyrimidine Fit Best for: Reversible kinase inhibitorsBest for: Difficult-to-tag targetsBest for: Covalent inhibitors (e.g., acrylamides)

Deep Dive: NanoBRET™ Target Engagement

The Precision Tool for Reversible Pyrimidines

NanoBRET is an energy transfer assay that measures the apparent affinity of your test compound by competitive displacement of a fluorescent tracer reversibly bound to a NanoLuc-kinase fusion.[2][3][4]

Mechanistic Logic

Unlike phenotypic assays (e.g., phosphorylation western blots), NanoBRET measures occupancy , not activity. This distinguishes a compound that binds but doesn't inhibit (silent binder) from one that doesn't bind at all.

Experimental Protocol

System: HEK293 cells transiently transfected with NLuc-Target (e.g., NLuc-EGFR).

  • Transfection (Day 1):

    • Transfect cells with NLuc-Kinase plasmid using FuGENE HD.[5]

    • Critical Control: Include a "Mock" transfection to determine background luminescence.

    • Why: Overexpression must be tuned. Too much protein buffers the tracer; too little yields low signal.

  • Tracer Addition (Day 2):

    • Add a cell-permeable fluorescent tracer at a concentration near its

      
       (determined in a previous saturation experiment).
      
    • Causality: The tracer must bind the ATP pocket. Most pyrimidines are Type I/II inhibitors and will compete directly.

  • Compound Treatment:

    • Add your novel pyrimidine compound (serially diluted).

    • Incubate for 2 hours at 37°C to reach thermodynamic equilibrium .

    • Note: Unlike wash-based assays, this is homogeneous.[6] Washing disturbs equilibrium for fast-off compounds.

  • Measurement:

    • Add NanoBRET substrate (furimazine).[5]

    • Measure Donor Emission (460nm) and Acceptor Emission (618nm).

    • Calculate mBRET Ratio:

      
      .
      
Self-Validating System
  • Tracer Control: If the tracer doesn't bind, the BRET signal is zero.

  • Positive Control: Use a known inhibitor (e.g., Osimertinib for EGFR) to define 0% occupancy (full displacement).

Visualization: NanoBRET Workflow

NanoBRET_Workflow Start Start: Transfect Cells (NLuc-Target) Tracer Add Fluorescent Tracer (Binds Target) Start->Tracer Signal_High High BRET Signal (Tracer Bound) Tracer->Signal_High No Inhibitor Comp_Add Add Novel Pyrimidine (Test Compound) Signal_High->Comp_Add Competition Competitive Binding (Equilibrium) Comp_Add->Competition Result_Bound Tracer Displaced Signal DECREASES Competition->Result_Bound Hit (High Affinity) Result_NoBind Tracer Remains Signal UNCHANGED Competition->Result_NoBind Miss (Low Affinity)

Figure 1: NanoBRET workflow demonstrating the competitive displacement principle. A decrease in BRET signal confirms the pyrimidine compound has engaged the target intracellularly.

Deep Dive: Cellular Thermal Shift Assay (CETSA)

The Label-Free Validator

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


). This is ideal for novel pyrimidines targeting proteins where N-terminal tagging (required for NanoBRET) might sterically hinder the binding pocket.
Mechanistic Logic

When a cell is heated, unbound proteins denature and aggregate.[7] Ligand-bound proteins remain folded and soluble. By quantifying the soluble fraction, we infer binding.

Experimental Protocol (Western Blot Format)
  • Treatment:

    • Treat live cells with the pyrimidine compound (e.g., 10 µM) and DMSO control for 1 hour.

    • Why: Allows cellular entry and binding.

  • Heat Shock:

    • Aliquot cells into PCR tubes.

    • Apply a thermal gradient (e.g., 40°C to 65°C) for 3 minutes.

    • Critical Step: Cool immediately to room temperature to "freeze" the aggregation state.

  • Lysis & Separation:

    • Lyse cells using a mild detergent (e.g., NP-40).

    • Centrifuge at 20,000 x g for 20 mins.

    • Causality: Aggregated (denatured) proteins pellet out; stabilized (bound) proteins remain in the supernatant.

  • Detection:

    • Analyze supernatant via Western Blot or AlphaScreen.

    • Result: A shift in the melting curve (higher

      
      ) indicates target engagement.
      
Self-Validating System
  • Isothermal Dose Response (ITDR): Once

    
     is found, hold temperature constant and vary drug concentration.[8] If stabilization is dose-dependent, the interaction is specific.
    
Visualization: CETSA Logic

CETSA_Logic cluster_outcomes Thermodynamic Outcome Input Live Cells + Compound Heat Heat Shock (40-65°C) Input->Heat Unbound Target Unbound (Unstable) Heat->Unbound Bound Target + Pyrimidine (Stabilized) Heat->Bound Agg Denaturation & Precipitation Unbound->Agg Low Tm Sol Remains Soluble (Folded) Bound->Sol High Tm Step_Sep Centrifugation (Remove Aggregates) Agg->Step_Sep Sol->Step_Sep Readout Western Blot / AlphaLISA Detect Soluble Protein Step_Sep->Readout

Figure 2: CETSA logic flow. Ligand binding prevents thermally induced aggregation, preserving the protein in the soluble fraction for detection.

References

  • Vasta, J. D., et al. (2018).[4][5][9] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Robers, M. B., et al. (2015).[5] "Target engagement and drug residence time can be observed in living cells with BRET."[4][10][11] Nature Communications.[5]

  • Schürmann, M., et al. (2016). "Cellular Thermal Shift Assay (CETSA) for Target Engagement of Small Molecules." Methods in Molecular Biology.

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol."[5] Promega Technical Manual.

Sources

The Pyrimidine Scaffold: A Privileged Structure for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison for Drug Discovery Professionals

The pyrimidine ring, a fundamental heterocycle in nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal anchor for developing potent and selective inhibitors.[3][4] However, the versatility of the pyrimidine core gives rise to a diverse landscape of inhibitor scaffolds, each with distinct characteristics. This guide provides a head-to-head comparison of prominent pyrimidine-based scaffolds, offering insights into their structure-activity relationships (SAR), selectivity profiles, and the experimental methodologies used for their evaluation. For researchers in kinase inhibitor discovery, understanding the nuances of these scaffolds is paramount to designing the next generation of targeted therapeutics.

The Central Role of the Pyrimidine Core in Kinase Binding

Protein kinases share a conserved ATP-binding pocket, and the ability of an inhibitor to effectively compete with ATP is fundamental to its function. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors, mimicking the interaction of the adenine base of ATP with the kinase hinge region.[3] This core interaction is the foundation upon which the potency and selectivity of pyrimidine-based inhibitors are built. Modifications at other positions of the pyrimidine ring, or fusing it with other ring systems, allow for the exploration of other pockets within the ATP-binding site, thereby fine-tuning the inhibitor's affinity and selectivity for specific kinases.[4]

Head-to-Head Scaffold Comparison: Potency and Selectivity

To illustrate the distinct properties of different pyrimidine scaffolds, we will compare representative inhibitors from four major classes: 2-aminopyrimidines, 2,4-diaminopyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines. The following tables summarize their inhibitory activities against key kinase targets implicated in cancer.

Table 1: Comparison of 2-Aminopyrimidine and 2,4-Diaminopyrimidine Scaffolds
ScaffoldRepresentative InhibitorTarget KinaseIC50 (nM)Key Structural Features & Insights
2-Aminopyrimidine Compound 38jAurora A7.1The N-trisubstituted 2-aminopyrimidine scaffold allows for extensive exploration of the solvent-exposed region. The substituents at the 4- and 5-positions are critical for potency and selectivity.[2]
Aurora B25.7
2,4-Diaminopyrimidine Compound 17IKK-21300The additional amino group at the 4-position provides an extra hydrogen bond donor, which can enhance binding affinity and modulate selectivity. The substitution pattern on both amino groups is crucial for targeting specific kinases.[5]
Table 2: Comparison of Fused Pyrimidine Scaffolds
ScaffoldRepresentative InhibitorTarget KinaseIC50 (nM)Key Structural Features & Insights
Pyrazolo[3,4-d]pyrimidine Compound 16EGFR34This fused scaffold is a bioisostere of adenine and effectively mimics ATP binding.[3][6] Modifications at the N1 and C3 positions of the pyrazole ring are key for achieving high potency and selectivity.[4]
Pyrido[2,3-d]pyrimidine PD173955c-Src<10The fusion of a pyridine ring alters the shape and electronic properties of the core, leading to a distinct selectivity profile. The 6-chloro substituent is a common feature in this class, providing a handle for further chemical modification.[7]
Lck<5
bFGFr>1000
PDGFr>1000
EGFr>1000

Understanding the "Why": Causality in Scaffold Design

The choice of a pyrimidine scaffold is not arbitrary; it is a strategic decision based on the target kinase's ATP-binding site topology.

  • 2-Aminopyrimidines and 2,4-Diaminopyrimidines: These scaffolds are highly versatile and can be readily synthesized with a wide range of substituents.[2] The key to their success lies in the strategic placement of functional groups that can form additional interactions with the kinase. For instance, the addition of a second amino group in the 2,4-diaminopyrimidine scaffold can provide an additional hydrogen bond donor, which can be exploited to enhance affinity for kinases with a suitable acceptor residue in the binding pocket.[5]

  • Fused Pyrimidines (Pyrazolo[3,4-d]pyrimidines and Pyrido[2,3-d]pyrimidines): Fusing the pyrimidine ring with another heterocyclic system, such as pyrazole or pyridine, creates a more rigid and planar scaffold.[3][7] This rigidity can reduce the entropic penalty of binding and lead to higher affinity. Furthermore, the fused ring system can extend into and interact with specific sub-pockets of the ATP-binding site, leading to enhanced selectivity. For example, the pyrazolo[3,4-d]pyrimidine core is a well-established isostere of the purine ring of ATP, making it a highly effective starting point for the design of potent kinase inhibitors.[3][4]

Visualizing the Impact: Signaling Pathways and Inhibition

To appreciate the therapeutic potential of these inhibitors, it is crucial to understand their impact on cellular signaling. The following diagrams illustrate the points of intervention for inhibitors targeting the EGFR and Aurora Kinase pathways, both of which are critical in cancer progression.

EGFR_pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Dimerization & Autophosphorylation->PI3K-AKT-mTOR Pathway Proliferation, Survival Proliferation, Survival RAS-RAF-MEK-ERK Pathway->Proliferation, Survival PI3K-AKT-mTOR Pathway->Proliferation, Survival Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Dimerization & Autophosphorylation Inhibition

Caption: EGFR signaling pathway and the point of pyrimidine inhibitor intervention.

Aurora_Kinase_pathway cluster_mitosis Mitosis G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Aurora Kinases (A, B, C)->Prophase Centrosome Separation Aurora Kinases (A, B, C)->Metaphase Chromosome Alignment Aurora Kinases (A, B, C)->Telophase Cytokinesis Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Aurora Kinases (A, B, C) Inhibition

Caption: Role of Aurora kinases in mitosis and the point of pyrimidine inhibitor intervention.

Experimental Validation: Protocols for Kinase Inhibition Assays

The quantitative data presented in this guide are typically generated using robust and validated in vitro kinase assays. Below are detailed, step-by-step methodologies for two commonly employed assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ADP-Glo™.

Experimental Protocol 1: TR-FRET Kinase Inhibition Assay

This protocol provides a generalized workflow for a TR-FRET-based kinase inhibition assay. Specific concentrations of kinase, substrate, and ATP should be optimized for each kinase-inhibitor pair.

Objective: To determine the IC50 value of a pyrimidine-based inhibitor against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled substrate (e.g., biotinylated peptide)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated fluorophore (Acceptor)

  • ATP

  • Kinase assay buffer

  • Test inhibitor (serially diluted)

  • 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO and add to the assay plate. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).

  • Kinase Reaction: a. Prepare a kinase solution in kinase assay buffer. b. Prepare a substrate and ATP solution in kinase assay buffer. c. Add the kinase solution to each well containing the test inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. d. Initiate the kinase reaction by adding the substrate/ATP solution to all wells. e. Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

  • Detection: a. Prepare a detection solution containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in a suitable buffer. b. Stop the kinase reaction by adding the detection solution to each well. c. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor concentration. Determine the IC50 value using a suitable curve-fitting algorithm.

TR_FRET_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Serial Dilution of Inhibitor Serial Dilution of Inhibitor Dispense Inhibitor Dispense Inhibitor Serial Dilution of Inhibitor->Dispense Inhibitor Kinase, Substrate, ATP Solutions Kinase, Substrate, ATP Solutions Add Kinase Add Kinase Kinase, Substrate, ATP Solutions->Add Kinase Add Substrate/ATP Add Substrate/ATP Add Kinase->Add Substrate/ATP Incubate Incubate Add Substrate/ATP->Incubate Add Detection Reagents Add Detection Reagents Incubate->Add Detection Reagents Read Plate Read Plate Incubate->Read Plate Add Detection Reagents->Incubate

Caption: A generalized workflow for a TR-FRET kinase inhibition assay.

Experimental Protocol 2: ADP-Glo™ Kinase Inhibition Assay

This protocol outlines the steps for the ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced.

Objective: To determine the IC50 value of a pyrimidine-based inhibitor by measuring ADP production.

Materials:

  • Purified recombinant kinase

  • Substrate

  • ATP

  • Kinase assay buffer

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare and dispense serial dilutions of the test inhibitor into the assay plate, including appropriate controls.

  • Kinase Reaction: a. Prepare a solution containing the kinase and substrate in kinase assay buffer. b. Add the kinase/substrate solution to each well. c. Initiate the reaction by adding ATP to all wells. d. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Conclusion: A Scaffold for All Seasons

The pyrimidine core has proven to be an exceptionally fruitful starting point for the development of a diverse array of kinase inhibitors. From the flexible and highly adaptable 2-aminopyrimidines to the rigid and selective fused systems like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, each scaffold offers unique advantages for targeting specific kinases. A thorough understanding of the structure-activity relationships and the application of robust in vitro assays are essential for medicinal chemists to navigate this complex landscape and design the next generation of precision medicines. The continued exploration of novel pyrimidine-based scaffolds holds immense promise for addressing the ongoing challenges in the treatment of cancer and other kinase-driven diseases.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link].

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link].

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link].

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link].

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link].

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link].

  • Schematic representation of kinase inhibitor binding modes. ResearchGate. Available at: [Link].

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. Available at: [Link].

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link].

  • 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase. PLOS ONE. Available at: [Link].

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link].

  • A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link].

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link].

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. Available at: [Link].

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link].

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link].

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. Available at: [Link].

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link].

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Wiley Online Library. Available at: [Link].

  • Developing New Pyrido[2,3-d]pyrimidine-Based Small Molecules as Potent ATR Inhibitors. ResearchGate. Available at: [Link].

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link].

  • How to Interpret Biological Model Figures: Signaling cascades. LabXchange. Available at: [Link].

  • Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. PubMed. Available at: [Link].

  • Schematic of pathway inhibition by targeted agents and their effects on... ResearchGate. Available at: [Link].

Sources

analysis of cost-effectiveness for different synthetic pathways to aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib, Palbociclib) and nucleoside analogs. While multiple synthetic entry points exist, the choice between Cyclocondensation , Nucleophilic Aromatic Substitution (


) , and Buchwald-Hartwig Amination  is rarely a matter of preference—it is dictated by cost-of-goods (COGs), scalability, and the electronic nature of the amine.

This guide provides a technical analysis of these three primary pathways. Our data indicates that while Cyclocondensation offers the lowest Process Mass Intensity (PMI) for simple cores,


  remains the industry workhorse for library generation due to its modularity. Buchwald-Hartwig  is reserved for "rescue" synthesis where nucleophilicity is compromised, incurring a 10-15x cost penalty at scale.

Pathway 1: De Novo Cyclocondensation (The "Commodity" Route)

Technical Rationale

This pathway constructs the pyrimidine ring from acyclic precursors. It is the dominant method for manufacturing generic API starting materials due to high atom economy. The reaction typically involves a 1,3-dielectrophile (


-keto ester or nitrile) and a bis-nucleophile (guanidine).
Protocol: Synthesis of 2-Amino-4-hydroxypyrimidine

Note: This protocol avoids chromatography, relying on precipitation to lower the E-factor.

  • Reagents: Guanidine carbonate (1.0 equiv), Ethyl acetoacetate (1.1 equiv), Ethanol (5 mL/g).

  • Setup: 3-neck round bottom flask with reflux condenser and mechanical stirrer.

  • Reaction:

    • Charge Guanidine carbonate and Ethanol.

    • Add Ethyl acetoacetate dropwise over 30 minutes (Exothermic).

    • Heat to reflux (

      
      C) for 12 hours.
      
  • Workup (Self-Validating Step):

    • Cool to

      
      C. The product precipitates as a white solid.
      
    • Filter and wash with cold ethanol.

    • Validation: If filtrate is cloudy, further cooling is required.

  • Yield: Typically 85-95%.

Cost & Performance Analysis[1][2][3][4]
  • Pros: Extremely low raw material cost; no transition metals; water/ethanol solvent systems.

  • Cons: Limited regiocontrol on asymmetrical 1,3-dicarbonyls; harsh conditions incompatible with sensitive functional groups.

Pathway 2: Regioselective (The "Workhorse" Route)

Technical Rationale

For medicinal chemistry, building the ring from scratch is too slow. The


 approach uses commercially available 2,4-dichloropyrimidines.[1] The critical challenge here is regioselectivity .

The Rule of 4: Under standard conditions, the C4 position is more electrophilic (lower LUMO energy) than C2. Therefore, the first amine addition occurs at C4, and the second at C2.

Protocol: Sequential Displacement for 2,4-Diaminopyrimidines
  • Step 1 (C4 Displacement):

    • Reagents: 2,4-Dichloropyrimidine (1.0 equiv), Aniline A (1.0 equiv), DIPEA (1.2 equiv), iPrOH.

    • Condition:

      
      C to RT. (Low temp favors kinetic C4 product).
      
    • Monitor: TLC/LCMS. Disappearance of starting material.

  • Step 2 (C2 Displacement):

    • Reagents: Intermediate (from Step 1), Amine B (2.0 equiv), NMP or DMSO.

    • Condition:

      
      C (Thermal forcing required for the deactivated C2-Cl).
      
  • Validation:

    • Use 1H NMR.[2][3] The C4-proton typically shifts upfield significantly upon substitution compared to the C2-proton.

Visualization: Regioselectivity Logic

SNAr_Selectivity Start 2,4-Dichloropyrimidine Step1 Step 1: Nucleophile A (Kinetic Control) Start->Step1 0°C, iPrOH Inter 4-Amino-2-chloropyrimidine Step1->Inter C4 Selective Step2 Step 2: Nucleophile B (Thermodynamic Forcing) Inter->Step2 120°C, DMSO Final 2,4-Diaminopyrimidine Step2->Final C2 Substitution

Caption: Kinetic vs. Thermodynamic control in sequential SNAr displacements on the pyrimidine core.

Pathway 3: Buchwald-Hartwig Amination (The "Problem Solver")

Technical Rationale

When the amine nucleophile is electron-deficient (e.g., a sulfonamide or nitro-aniline) or sterically hindered,


 fails or requires decomposition-level temperatures. Palladium-catalyzed coupling lowers the activation energy but introduces significant cost and purification burdens (metal scavenging).
Protocol: C2-Amination of Chloropyrimidines
  • Reagents: 2-Chloropyrimidine substrate (1.0 equiv), Weak Nucleophile (1.2 equiv),

    
     (2 mol%), Xantphos (4 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine solids in a pressure vial.

    • Evacuate and backfill with Argon (3x). Crucial: Oxygen poisons the catalyst.

    • Add solvent and heat to

      
      C for 4-16 hours.
      
  • Purification:

    • Requires filtration through Celite (to remove Pd black) and silica chromatography.

    • Cost Note: SiliaMetS® scavengers may be needed for GMP purity.

Comparative Analysis: Cost & Efficiency

The following data aggregates industrial averages for a multi-kilogram campaign.

MetricCyclocondensation

Displacement
Buchwald-Hartwig
Relative Cost Index 1.0 (Baseline) 2.5x 12.0x
Atom Economy High (>80%)Moderate (Loss of HCl)Low (Ligand/Base waste)
E-Factor (kg waste/kg product) 5 - 1015 - 2550 - 100+
Scalability ExcellentGoodChallenging (Pd removal)
Reaction Time 12-24 h2-6 h (Step 1)12-48 h
Key Risk Solubility of intermediatesRegioselectivity mixturesCatalyst poisoning/Cost
Decision Matrix Workflow

Decision_Matrix Start Target: Aminopyrimidine Q1 Is the Pyrimidine Core Heavily Functionalized? Start->Q1 Q2 Is the Amine Nucleophilic? Q1->Q2 Yes RouteA Route A: Cyclocondensation (Lowest Cost) Q1->RouteA No (Simple Core) RouteB Route B: SNAr (Best Balance) Q2->RouteB Yes (Aniline/Alkylamine) RouteC Route C: Buchwald-Hartwig (High Cost/Success) Q2->RouteC No (Amide/Sulfonamide)

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on structural complexity.

References

  • Vertex AI Search. (2023). Cost analysis of piperazinyl pyrimidine synthesis. Taylor & Francis. 4

  • National Institutes of Health. (2022). Cost of Goods Analysis for Molnupiravir. NIH. 5[1][3]

  • WuXi AppTec. (2023). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. 6

  • Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. 7

  • Green Chemistry Toolkit. (2023). Green Chemistry Metrics: Atom Economy and E-Factor. 8[1][3]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS No. 322691-38-3), a substituted aminopyrimidine derivative. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. The protocols outlined below are designed to create a self-validating system of safety, ensuring the well-being of researchers and the integrity of your work.

Hazard Identification and Risk Assessment

Understanding the specific threats posed by a chemical is the foundation of safe handling. 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is classified with several hazards that demand rigorous control measures. The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust particles.[1][2]

Table 1: GHS Hazard Classification [2]

Hazard Code Hazard Statement Implication for Handling
H302 Harmful if swallowed Avoid hand-to-mouth contact. Prohibit eating, drinking, or smoking in the laboratory.
H315 Causes skin irritation Direct skin contact must be prevented through appropriate gloves and lab attire.
H319 Causes serious eye irritation Robust eye and face protection is mandatory to prevent splashes or contact with airborne particles.

| H335 | May cause respiratory irritation | Handling of the solid form must be done in a controlled environment to prevent inhalation of dust. |

The causality is clear: the compound's chemical properties make it bioactive and potentially harmful upon internal exposure or contact with sensitive tissues. The piperazine and pyrimidine moieties are common in pharmacologically active molecules, suggesting that even low-level exposure could have unintended biological effects.[3][4] Therefore, the following protocols are not merely suggestions but are essential for mitigating these identified risks.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary barrier, PPE is crucial for safeguarding against accidental exposure. The selection of PPE must be directly correlated to the hazards identified above.

Core PPE Requirements for All Operations

These items are the mandatory minimum for any procedure involving this compound:

  • Hand Protection: Chemically protective gloves are essential.[5] Double-gloving with powder-free nitrile gloves is the recommended standard. The inner glove protects you during the doffing of the contaminated outer glove. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]

  • Eye and Face Protection: At a minimum, wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] When handling solutions or any process with a splash risk, a full-face shield must be worn over the safety goggles.[5]

  • Body Protection: A clean, buttoned laboratory coat is required. For procedures involving larger quantities or significant splash potential, a chemical-resistant, impervious gown should be used.[7][8]

Task-Specific PPE Protocols

Different laboratory tasks present varying levels of risk, requiring adjustments in your PPE ensemble.

Table 2: PPE for Specific Laboratory Tasks

Task Minimum Required PPE Rationale and Key Considerations
Weighing Solid Compound Double Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat, N95 Respirator The highest risk of aerosolization and inhalation occurs when handling the powder.[1][2] All weighing must be performed in a chemical fume hood or a ventilated balance enclosure to contain dust.
Preparing Solutions Double Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat The primary risk is from splashes. A face shield provides a critical barrier for the entire face. Work should be conducted within a chemical fume hood.[9]
Reaction & Work-up Double Nitrile Gloves, Safety Goggles, Lab Coat Standard protocol for handling contained chemical reactions. If there is any risk of splashing or aerosol generation, a face shield is required.

| Waste Disposal | Double Nitrile Gloves, Safety Goggles, Lab Coat | Prevents contact with contaminated materials. Ensure waste containers are properly sealed and handled. |

Procedural Guidance: Ensuring Safety in Practice

PPE Donning and Doffing Workflow

The order of donning and doffing PPE is critical to prevent cross-contamination. Follow this sequence rigorously.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (in hood) Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Emergency First-Aid Protocols

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with plenty of water for at least 15 minutes.[11] If skin irritation persists, seek immediate medical attention.[11]

  • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[12][13] If symptoms of respiratory irritation occur or if the person feels unwell, call a poison center or doctor.[14]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[15] Immediately call a poison center or doctor for medical attention.[16]

Disposal and Decontamination Plan

Proper disposal is a critical part of the chemical handling lifecycle, preventing environmental contamination and exposure to others.

Waste Segregation and Disposal Workflow

All materials that come into contact with 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine must be treated as hazardous waste.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste Start Waste Generation SolidWaste Contaminated PPE (gloves, wipes, etc.) Start->SolidWaste LiquidWaste Unused solutions, contaminated solvents Start->LiquidWaste SharpsWaste Contaminated needles, pipette tips Start->SharpsWaste SolidBag Seal in a labeled, heavy-duty plastic bag SolidWaste->SolidBag SolidDrum Place in designated solid hazardous waste drum SolidBag->SolidDrum Disposal Arrange pickup by a licensed professional waste disposal service SolidDrum->Disposal LiquidContainer Collect in a labeled, sealed, compatible waste container LiquidWaste->LiquidContainer LiquidStorage Store in secondary containment in a designated satellite area LiquidContainer->LiquidStorage LiquidStorage->Disposal SharpsContainer Place directly into a puncture-proof sharps container SharpsWaste->SharpsContainer SharpsContainer->Disposal

Caption: Chemical and Contaminated Waste Disposal Workflow.

Decontamination
  • Glassware: Rinse with an appropriate organic solvent (e.g., ethanol or acetone) three times, collecting the rinsate as hazardous liquid waste. Then, wash normally.

  • Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and then with soap and water. All wipes used must be disposed of as solid hazardous waste.

This guide is intended to provide a comprehensive framework for the safe handling of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine. Adherence to these protocols is paramount for ensuring a safe and productive research environment.

References

  • Revised Recommendations for Medical Providers regarding Chemical Terrorism. State of Michigan. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment. National Center for Biotechnology Information. [Link]

  • Chemical Weapons Elimination - Emergency Room Procedures in Chemical Hazard Emergencies. Centers for Disease Control and Prevention. [Link]

  • MSDS of (6-Chloro-pyrimidin-4-YL)-(2,2-dimethoxy-ethyl)-amine. Capot Chemical. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. [Link]

  • Sildenafil. Wikipedia. [Link]

  • 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479. PubChem. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

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